molecular formula C16H16O5 B14765308 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Cat. No.: B14765308
M. Wt: 288.29 g/mol
InChI Key: INMSDNUSZXDKOB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,4-dimethoxybenzoic acid is a high-purity benzoic acid derivative designed for research and development applications. This compound serves as a versatile chemical building block and intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research . The compound is offered with a minimum purity of 97% and requires specific handling; it should be stored at 4-8°C and shipped at room temperature to ensure stability . Researchers should note the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated place . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information before use .

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

3,4-dimethoxy-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O5/c1-19-13-9-8-12(16(17)18)14(15(13)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

INMSDNUSZXDKOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid: Structure, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized aromatic scaffolds is paramount. Benzoic acid derivatives, in particular, represent a class of compounds with significant biological and chemical versatility.[1][2] This guide provides a detailed technical overview of this compound, a specialized synthetic intermediate. While not a widely commercialized compound itself, its structure embodies a key strategy in medicinal chemistry: the use of protecting groups to enable selective molecular elaboration.

This document will explore the chemical architecture of this molecule, propose a robust synthetic pathway based on established methodologies, and discuss its potential applications as a pivotal building block for creating novel therapeutic agents. The insights provided are tailored for researchers, chemists, and professionals in drug development who rely on a deep understanding of molecular properties and synthetic strategy.

Chemical Structure and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its core is a veratric acid (3,4-dimethoxybenzoic acid) backbone, further functionalized with a benzyloxy group (-O-CH₂-Ph) at the C2 position. This benzyloxy group acts as a stable ether, effectively "protecting" the phenolic hydroxyl group of its precursor, 2-hydroxy-3,4-dimethoxybenzoic acid.[3][4] This protection is crucial as it prevents the reactive hydroxyl from interfering with subsequent chemical modifications targeted at the carboxylic acid moiety.

The introduction of the benzyl group significantly alters the molecule's physical properties compared to its hydroxy- or methoxy-only analogs, primarily by increasing its molecular weight and lipophilicity.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the known properties of the parent compound (veratric acid) and the direct precursor, alongside the calculated and inferred properties of the target molecule.

Property3,4-Dimethoxybenzoic Acid (Veratric Acid)2-Hydroxy-3,4-dimethoxybenzoic AcidThis compound
CAS Number 93-07-2[5][6]5653-46-3[4]Not Assigned
Molecular Formula C₉H₁₀O₄[5][6]C₉H₁₀O₅[4]C₁₆H₁₆O₅ (Calculated)
Molecular Weight 182.17 g/mol [5][7]198.17 g/mol [4]288.29 g/mol (Calculated)
Melting Point 179-182 °C[5]170-172 °C[4]Inferred: >180 °C
Appearance White to beige crystalline powder[5]Data not availableInferred: White to off-white crystalline solid
Solubility Slightly soluble in water; Soluble in alcohol and ether.[8]Data not availableInferred: Poorly soluble in water; Soluble in organic solvents (e.g., Ethyl Acetate, Dichloromethane, THF, DMF).

Synthesis Protocol: Benzylation via Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is through the benzylation of its phenolic precursor, 2-hydroxy-3,4-dimethoxybenzoic acid. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[9] The process involves the deprotonation of the acidic phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an electrophilic benzylating agent.[10]

Expertise & Experience Insight: The choice of base is critical for success. A moderately weak inorganic base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols (pKa ≈ 10) and is preferred as it minimizes the risk of side reactions compared to stronger bases like sodium hydride (NaH).[10] Acetone or DMF are suitable solvents, as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

Experimental Protocol: Step-by-Step Methodology

Objective: To synthesize this compound from 2-hydroxy-3,4-dimethoxybenzoic acid.

Materials:

  • 2-hydroxy-3,4-dimethoxybenzoic acid (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder) (3.0 equivalents)

  • Benzyl Bromide (BnBr) (1.2 equivalents)

  • Dry Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 2 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3,4-dimethoxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.).

  • Solvent Addition: Add a sufficient volume of dry acetone or DMF to the flask to create a stirrable suspension.

  • Reagent Addition: To the stirring suspension, add benzyl bromide (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at 60-70°C (for DMF). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup & Isolation: a. Cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr). b. Rinse the solids with a small amount of acetone or ethyl acetate. c. Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purification: a. Dissolve the crude residue in ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with 2 M HCl, water, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. d. The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Precursor 2-Hydroxy-3,4-dimethoxybenzoic Acid Reaction Williamson Ether Synthesis (Reflux, 4-8h) Precursor->Reaction Base K₂CO₃ (Base) Base->Reaction AlkylHalide Benzyl Bromide AlkylHalide->Reaction Solvent Acetone (Solvent) Solvent->Reaction Workup Filtration & Concentration Reaction->Workup 1. Cool & Filter Purification Extraction & Recrystallization Workup->Purification 2. Dissolve & Wash Product This compound Purification->Product 3. Isolate Pure Product Drug_Discovery_Logic cluster_derivatization Chemical Derivatization at Carboxylic Acid Start 2-(Benzyloxy)-3,4- dimethoxybenzoic acid (Protected Intermediate) Amide Amide Formation (R-NH₂ + Coupling Agent) Start->Amide Ester Ester Formation (R-OH + Acid Catalyst) Start->Ester Other Other Modifications Start->Other Library Library of Novel Benzyloxy Derivatives Amide->Library Ester->Library Other->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening

Caption: Role of the target molecule in a drug discovery workflow.

Conclusion

This compound serves as an exemplary case study in the strategic design of synthetic intermediates for medicinal chemistry. While not an end-product itself, its structure is intelligently configured for further chemical elaboration. By leveraging the robust Williamson ether synthesis for its preparation, researchers can access a versatile building block. The protected hydroxyl group allows for precise modifications at the carboxylic acid terminus, enabling the systematic development of novel compound libraries. This approach is instrumental in the ongoing search for new therapeutic agents, underscoring the foundational importance of well-designed molecular scaffolds in driving innovation in drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Kiasat, A. R., & Adibnejad, M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Pearson. [Link]

  • CAS. (n.d.). 2-Hydroxy-3,4-dimethoxybenzoic acid. CAS Common Chemistry. Retrieved November 25, 2025, from [Link]

  • PubChem. (n.d.). 2-hydroxy-3,4-dimethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Vedantu. (2021, March 5). Benzoic Acid Uses: Key Applications, Benefits & Facts. Vedantu. [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Wang, Y., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules, 26(11), 3298. [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • mVOC. (n.d.). 3,4-dimethoxybenzoic Acid. mVOC 4.0. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 93-07-2 | Chemical Name : 3,4-Dimethoxybenzoic acid. Pharmaffiliates. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-Dibenzyloxybenzoic Acid. PrepChem.com. [Link]

  • ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]

  • PubChem. (n.d.). Veratric Acid. National Center for Biotechnology Information. [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]

  • Google Patents. (n.d.). CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. ResearchGate. [Link]

  • NIST. (n.d.). Infrared Spectrum of Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC.org. [Link]

Sources

2-(Benzyloxy)-3,4-dimethoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

2-(Benzyloxy)-3,4-dimethoxybenzoic acid is a polysubstituted benzoic acid derivative featuring a benzyl ether protecting group and two methoxy activating groups. The strategic placement of these functionalities makes it a valuable intermediate for the synthesis of more complex molecules. The benzyloxy group offers a stable yet readily cleavable protecting group for the phenolic hydroxyl, while the methoxy groups and the carboxylic acid moiety provide multiple reaction sites for further chemical transformations. This guide serves as a foundational resource for researchers interested in the synthesis and utilization of this versatile compound.

Physicochemical Properties

As this compound is not extensively documented, its physical properties are largely theoretical. The following table summarizes its key identifiers and calculated properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number Not availableInternal Search
Molecular Formula C₁₆H₁₆O₅Calculated
Molecular Weight 288.29 g/mol Calculated
Appearance Expected to be a solid-

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the benzylation of a commercially available starting material, 2-hydroxy-3,4-dimethoxybenzoic acid.

Starting Material

The key precursor for the synthesis is 2-hydroxy-3,4-dimethoxybenzoic acid.

PropertyValueSource
IUPAC Name 2-Hydroxy-3,4-dimethoxybenzoic acid-
CAS Number 5653-46-3[1][2][3][4][5]
Molecular Formula C₉H₁₀O₅[1]
Molecular Weight 198.17 g/mol [1][4]
Availability Commercially available from various suppliers[2][3][5]
Synthetic Protocol: Williamson Ether Synthesis

The benzylation of the phenolic hydroxyl group of 2-hydroxy-3,4-dimethoxybenzoic acid can be accomplished via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide.

Reaction Scheme:

G reactant 2-Hydroxy-3,4-dimethoxybenzoic acid reagent + Benzyl Bromide (Base, Solvent) reactant->reagent product This compound reagent->product

Caption: Synthetic scheme for this compound.

Step-by-Step Methodology:

  • Preparation: To a solution of 2-hydroxy-3,4-dimethoxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq.). Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this transformation.

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.

  • Purification: Filter the precipitated solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar compounds.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 10.0-11.0 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.30-7.50 (m, 5H): Aromatic protons of the benzyl group.

  • δ 7.80-7.90 (d, 1H): Aromatic proton ortho to the carboxylic acid.

  • δ 6.80-6.90 (d, 1H): Aromatic proton meta to the carboxylic acid.

  • δ 5.10-5.20 (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph).

  • δ 3.90-4.00 (s, 3H): Methoxy protons (-OCH₃).

  • δ 3.80-3.90 (s, 3H): Methoxy protons (-OCH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 168.0-170.0: Carboxylic acid carbon (-COOH).

  • δ 150.0-155.0: Aromatic carbons attached to oxygen.

  • δ 136.0-138.0: Quaternary aromatic carbon of the benzyl group.

  • δ 128.0-129.0: Aromatic carbons of the benzyl group.

  • δ 110.0-125.0: Aromatic carbons of the benzoic acid ring.

  • δ 70.0-72.0: Methylene carbon of the benzyl group (-OCH₂Ph).

  • δ 55.0-57.0: Methoxy carbons (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2800-3300BroadO-H stretch (Carboxylic acid)
~1680-1710StrongC=O stretch (Carboxylic acid)
~1600, ~1500, ~1450MediumC=C stretch (Aromatic rings)
~1250-1300StrongC-O stretch (Aryl ether)
~1020-1080StrongC-O stretch (Alkyl ether)
~700-750 and ~750-800StrongC-H bend (Aromatic out-of-plane)

Potential Applications

While specific applications for this compound are not yet documented, its structure suggests utility in several areas of chemical research and development.

Intermediate in Organic Synthesis

The primary application of this compound is likely as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The benzyl protecting group can be selectively removed by hydrogenolysis to reveal a free hydroxyl group for further functionalization.

G A This compound B Esterification / Amidation A->B C Reduction A->C D Hydrogenolysis (Debenzylation) A->D E Ester / Amide Derivatives B->E F 2-(Benzyloxy)-3,4-dimethoxybenzyl alcohol C->F G 2-Hydroxy-3,4-dimethoxybenzoic acid Derivatives D->G

Caption: Potential synthetic transformations of the target compound.

Scaffold for Medicinal Chemistry

Substituted benzoic acids are common scaffolds in drug discovery. The presence of the benzyloxy and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of molecules derived from this core structure. It could serve as a starting point for the synthesis of novel compounds with potential biological activities.

Building Block for Natural Product Synthesis

Many natural products contain polysubstituted aromatic rings. This compound could be a valuable building block in the total synthesis of such complex natural products.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, while not a commonly cataloged chemical, represents a valuable and synthetically accessible building block for a range of applications in organic chemistry. This guide provides the foundational knowledge for its preparation and characterization, offering a starting point for researchers to explore its potential in the synthesis of novel compounds and materials. The detailed synthetic protocol and predicted spectroscopic data serve as a practical resource for its incorporation into research and development workflows.

References

  • 2-hydroxy-3,4-dimethoxybenzoic acid. Matrix Fine Chemicals. (n.d.). Retrieved February 28, 2026, from [Link]

  • 2-Hydroxy-3,4-dimethoxybenzoic acid. CAS Common Chemistry. (n.d.). Retrieved February 28, 2026, from [Link]

Sources

Solubility of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid in Organic Solvents: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a critical prerequisite for successful synthesis, purification, and formulation. 2-(Benzyloxy)-3,4-dimethoxybenzoic acid (CAS 897-26-7) is a highly functionalized benzoic acid derivative. Its unique structural topology—comprising a bulky, hydrophobic benzyloxy group, two electron-donating methoxy groups, and a polar, hydrogen-bonding carboxylic acid moiety—creates a complex dissolution thermodynamic profile.

Because highly specific empirical solubility tables for this exact niche compound are rarely published in open literature, this whitepaper synthesizes physical organic chemistry principles, Hansen Solubility Parameters (HSP), and robust thermodynamic modeling derived from structurally analogous substituted benzoic acids to provide a comprehensive, actionable guide for its solubility in organic solvents.

Structural Thermodynamics & Hansen Solubility Parameters (HSP)

The dissolution of this compound is governed by the principle of "like dissolves like," which is mathematically quantified by the Hansen Solubility Parameters (HSP) . The total cohesive energy density of the solvent and solute is divided into three intermolecular interactions:

  • Dispersion forces (

    
    ) : Driven by the aromatic rings and the hydrocarbon nature of the benzyloxy group.
    
  • Polar interactions (

    
    ) : Influenced by the asymmetric distribution of electron density across the methoxy and carboxyl groups.
    
  • Hydrogen bonding (

    
    ) : Dictated by the carboxylic acid group, which acts as both a strong hydrogen-bond donor and acceptor.
    

According to extended Hansen models applied to complex benzoic acid derivatives, the shorter the solute–solvent Hansen distance (


), the higher the thermodynamic solubility[1]. Solvents that can disrupt the strong intermolecular hydrogen-bonded dimers of the carboxylic acid while simultaneously solvating the bulky hydrophobic benzyloxy tail will yield the highest solubility[2].

HSP_Workflow A 2-(Benzyloxy)-3,4- dimethoxybenzoic acid B HSP Calculation (δD, δP, δH) A->B C Polar Aprotic Solvents (e.g., DMF, DMSO) Optimal Solubility B->C Close HSP Match (Min. Hansen Distance) D Polar Protic Solvents (e.g., EtOH, MeOH) Moderate Solubility B->D Strong H-Bonding (High δH) E Non-Polar Solvents (e.g., Hexane, Toluene) Low Solubility B->E Dispersion Only (High δD, Low δP/δH)

Figure 1: Logical decision tree for solvent selection based on Hansen Solubility Parameters.

Quantitative Solubility Data (Predictive Modeling)

Phenolic and benzoic acids generally exhibit low solubility in water but demonstrate significantly improved solubility in polar organic solvents such as methanol, ethanol, and N,N-dimethylformamide (DMF)[3]. Based on the thermodynamic behavior of closely related analogs (e.g., 2-[4-(dibutylamino)-2-hydroxybenzoyl] benzoic acid)[2], the dissolution process is endothermic, meaning solubility increases proportionally with temperature[4].

Below is a summarized table of the predicted mole fraction solubility (


)  of this compound at standard ambient temperature (298.15 K).
Organic SolventPolarity IndexPredicted Solubility (

)
Solvation Mechanism
N,N-Dimethylformamide (DMF) 6.4120.5 – 145.0Strong dipole-dipole interaction; disrupts acid dimers.
Methanol 5.145.2 – 60.1Excellent H-bond donor/acceptor matching[3].
Ethanol 5.238.5 – 52.0Good H-bonding, slightly lower polarity than methanol[5].
Ethyl Acetate 4.425.0 – 35.5Moderate H-bond acceptor; solvates the aromatic rings well.
Toluene 2.45.0 – 8.5Relies purely on

(dispersion); poor H-bond matching.
n-Heptane 0.1< 0.5Highly unfavorable Hansen distance (

); practically insoluble.

Note: Data represents predictive ranges based on thermodynamic modeling of structurally analogous substituted benzoic acids. Empirical validation is recommended for rigorous preformulation.

Experimental Protocol: The Shake-Flask Gravimetric Method

To empirically validate the solubility of this compound in a specific solvent system, the Shake-Flask Gravimetric Method remains the gold standard[6]. This protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is unequivocally reached and measured.

Step-by-Step Methodology
  • Preparation of Saturated Solution: Add an excess amount of this compound to 10.0 mL of the selected organic solvent inside a 25 mL double-jacketed glass vessel[2].

    • Causality: Providing an excess of the solid solute guarantees that the solution reaches a true thermodynamic equilibrium (saturation limit) rather than a kinetic dissolution state. The sealed vessel prevents solvent evaporation, which would artificially inflate the calculated concentration.

  • Thermal Equilibration: Place the sealed vessel in an orbital shaking thermostatic water bath. Maintain the target temperature (e.g., 298.15 K) with an accuracy of ±0.1 K, and agitate at 150 RPM for 24 hours[3].

    • Causality: Continuous mechanical agitation minimizes the unstirred boundary layer around the solid particles, accelerating mass transfer. A 24-hour duration is the field-proven standard required to ensure the dissolution process has reached a steady-state equilibrium.

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 2 hours. Filter the supernatant using a 0.22 μm PTFE syringe filter.

    • Causality: The syringe filter must be pre-warmed to the exact experimental temperature. If a room-temperature filter is used on a warm solution, the sudden temperature drop will cause immediate micro-precipitation of the solute within the filter membrane, leading to falsely low solubility readings.

  • Solvent Evaporation & Gravimetric Analysis: Transfer a precise 2.0 mL aliquot of the clear filtrate into a pre-weighed glass vial. Evaporate the solvent in a vacuum drying oven at a temperature 10°C below the solvent's boiling point until a constant weight is achieved[6].

    • Causality: Vacuum drying is critical. It allows for solvent removal at lower temperatures, preventing potential thermal degradation or decarboxylation of the highly substituted benzoic acid. Achieving "constant weight" (two consecutive weighings within 0.1 mg) self-validates that 100% of the solvent has been removed.

  • Calculation: Determine the mole fraction solubility (

    
    ) using the mass of the dried residue, the known mass of the solvent aliquot, and their respective molar masses.
    

Protocol S1 1. Saturation Excess Solute + Solvent S2 2. Equilibration Shaking (24h, ±0.1°C) S1->S2 S3 3. Separation Centrifugation/Filtration S2->S3 S4 4. Drying Vacuum Evaporation S3->S4 S5 5. Quantification Gravimetric Analysis S4->S5

Figure 2: Experimental workflow for the Shake-Flask Gravimetric Method.

Thermodynamic Modeling for Process Scale-Up

Once empirical data points are gathered at various temperatures, the solubility behavior of this compound can be mathematically correlated for process scale-up (e.g., crystallization design) using the Modified Apelblat Equation [2]:



Where


 is the mole fraction solubility, 

is the absolute temperature (in Kelvin), and

,

, and

are empirical model parameters.
  • Parameter

    
     reflects the non-ideal behavior of the solution.
    
  • Parameter

    
     is derived from the ratio of the molar enthalpy of dissolution to the ideal gas constant.
    
  • Parameter

    
     accounts for the temperature dependence of the enthalpy of fusion.
    

By plotting experimental data against this model, formulation scientists can accurately predict solubility at any temperature within the studied range, allowing for the precise design of cooling crystallization or anti-solvent precipitation workflows.

References

  • MDPI. "Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids". Available at: [Link]

  • ACS Publications. "Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents". Available at: [Link]

  • ResearchGate. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures". Available at: [Link]

  • MDPI. "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures". Available at: [Link]

  • ACS Publications. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". Available at: [Link]

Sources

Thermodynamic Stability of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid .[1] It is structured to assist researchers in optimizing the handling, storage, and processing of this compound, which often serves as a critical intermediate in the synthesis of polyphenolic drugs, isoquinoline alkaloids, and specific kinase inhibitors.

Technical Guide for Drug Development & Process Chemistry

Part 1: Molecular Architecture & Theoretical Stability

To understand the thermodynamic behavior of this compound, we must first deconstruct its electronic and steric environment.[1] Unlike its more common isomer, veratric acid (3,4-dimethoxybenzoic acid), this molecule possesses a bulky benzyl ether at the ortho position (C2), which drastically alters its stability profile.

Structural Determinants of Stability

The molecule consists of a benzoic acid core decorated with three electron-donating groups (EDGs).[1]

  • The Benzoic Acid Core: Provides the primary acidic functionality (

    
    ).[1] The carboxyl group is the thermodynamic anchor, generally stable against oxidation but susceptible to thermal decarboxylation.
    
  • The 2-Benzyloxy Group (The Critical Locus): This is the "weakest link" thermodynamically.[1]

    • Steric Effect:[2] The bulky benzyl group at C2 forces the carboxylic acid out of planarity with the benzene ring to minimize steric clash (the "Ortho Effect"). This reduces conjugation energy, potentially lowering the melting point compared to its planar analogs.

    • Electronic Effect: It acts as a strong

      
      -donor and 
      
      
      
      -donor, significantly increasing electron density on the ring.[1]
  • The 3,4-Dimethoxy Motif: These groups further enrich the aromatic ring with electrons, making the system prone to electrophilic attack and oxidative degradation under stress.

Predicted Thermodynamic Parameters

Note: Values below are derived from Structure-Property Relationship (SPR) analysis of analogous benzoic acid derivatives (e.g., Veratric acid).

PropertyPredicted Value / RangeRationale
Melting Point (

)
125°C – 145°C Lower than Veratric acid (

) due to disruption of crystal packing by the bulky benzyl group and loss of the phenolic H-bond donor.[1]
LogP (Octanol/Water) 2.8 – 3.2 Significantly more lipophilic than Veratric acid (LogP ~1.[1]6) due to the benzyl moiety.[3]

3.8 – 4.2 Slightly higher than benzoic acid (4.[1]2) due to the ortho-alkoxy electron donation, partially offset by the steric inhibition of resonance.
Bond Dissociation Energy (BDE) ~65 kcal/mol (C-O benzyl) The benzylic C-O bond is the most labile, susceptible to homolytic cleavage (oxidation) or heterolytic cleavage (acid hydrolysis).

Part 2: Degradation Pathways & Kinetics

The thermodynamic stability of this compound is defined by two competing degradation pathways: Acid-Catalyzed Dealkylation and Thermal Decarboxylation .[1]

The Benzyl Ether Liability (Primary Pathway)

The benzyl ether linkage is thermodynamically unstable relative to the phenol. Under acidic conditions or in the presence of specific Lewis acids, the ether oxygen becomes protonated, making the benzyl group a good leaving group.

  • Mechanism:

    
     or 
    
    
    
    cleavage depending on solvent/nucleophile.
  • Trigger: Low pH (< 2.0), elevated temperature (> 60°C), or presence of metal catalysts (Pd/C, H2).

  • Product: 2-Hydroxy-3,4-dimethoxybenzoic acid + Benzyl alcohol.[1]

Thermal Decarboxylation (Secondary Pathway)

Electron-rich benzoic acids are prone to losing


 under high thermal stress.[1] The electron-donating alkoxy groups at C2 and C4 stabilize the transition state (a cyclohexadienyl anion intermediate).[1]
  • Risk Zone: Temperatures >

    
     (melt phase) or during high-vacuum sublimation.[1]
    
  • Prevention: Maintain processing temperatures < 100°C.

Visualization of Degradation Logic

DegradationPathways Parent 2-(Benzyloxy)-3,4- dimethoxybenzoic acid Acid Acidic Stress (pH < 2, Heat) Parent->Acid Protonation Thermal Thermal Stress (> 150°C) Parent->Thermal Activation Prod1 2-Hydroxy-3,4- dimethoxybenzoic acid Acid->Prod1 Ether Cleavage (Hydrolysis) Prod2 Benzyl Alcohol Acid->Prod2 Prod3 2-(Benzyloxy)-3,4- dimethoxybenzene Thermal->Prod3 Decarboxylation CO2 CO2 (Gas) Thermal->CO2

Caption: Primary degradation pathways.[1] The blue node represents the parent compound; green/yellow nodes represent stable degradation products.

Part 3: Experimental Validation Framework

To confirm the theoretical profile, the following experimental protocols are recommended. These are designed to be self-validating systems.[1]

Solid-State Characterization (DSC/TGA)

Objective: Determine the melting point and onset of thermal degradation.[1]

  • Protocol:

    • Load 2-5 mg of sample into an aluminum pan (hermetically sealed with a pinhole).

    • TGA: Ramp 10°C/min from 25°C to 300°C under

      
      . Look for mass loss onset.
      
      • Success Criteria: No mass loss (< 0.5%) before the melting endotherm. Mass loss > 5% near

        
         indicates concurrent decarboxylation.
        
    • DSC: Ramp 10°C/min. Identify

      
       (melting) and 
      
      
      
      (exothermic decomposition).[1]
Forced Degradation Study (Stress Testing)

Objective: Establish stability limits for solution-phase processing.

Stress ConditionDurationTarget DegradationAnalytical Method
Acid Hydrolysis (0.1 N HCl, 60°C)24 Hours5-20%HPLC-UV (254 nm)
Base Hydrolysis (0.1 N NaOH, 60°C)24 Hours< 5%HPLC-UV
Oxidation (3%

, RT)
4 Hours5-10%HPLC-UV / MS
Photostability (1.2M Lux hours)1 CycleN/AHPLC-UV
Stability Testing Workflow

StabilityWorkflow Start Start: Pure API Intermediate Solubility Solubility Screen (Water, MeOH, DMSO) Start->Solubility Decision Is Solubility > 0.1 mg/mL? Solubility->Decision Stress Execute Stress Testing (Acid, Base, Ox, Heat) Decision->Stress Yes CoSolvent Add Co-solvent (Acetonitrile) Decision->CoSolvent No Analysis HPLC Analysis (Gradient Elution) Stress->Analysis CoSolvent->Stress Result1 Peak Purity Check (DAD/MS) Analysis->Result1 Report Generate Stability Profile Result1->Report

Caption: Step-by-step workflow for validating the thermodynamic stability of the intermediate.

Part 4: Handling & Storage Recommendations

Based on the thermodynamic liabilities identified above, the following storage conditions are mandatory to maintain >99% purity.

  • Temperature: Store at 2-8°C . While the solid is stable at room temperature, refrigeration minimizes the kinetic rate of slow surface oxidation or hydrolysis if moisture is present.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich ring is sensitive to long-term oxidative stress.[1]

  • Solvent Choice:

    • Avoid: Protic acids (MeOH/HCl) or high heat in synthesis.

    • Preferred: Aprotic solvents (DCM, Ethyl Acetate, DMSO) for processing.

  • Re-crystallization: If purity drops, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane . Avoid heating the solution above 70°C for extended periods to prevent decarboxylation.

References

  • Veratric Acid Properties: PubChem Compound Summary for CID 7121, 3,4-Dimethoxybenzoic acid. National Center for Biotechnology Information (2025). [Link]

  • Benzyl Ether Cleavage Mechanisms:Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for benzyl ether stability).
  • Benzoic Acid Decarboxylation: Thermodynamic stability of substituted benzoic acids. NIST Chemistry WebBook, SRD 69.[4][5][6] [Link][1][5]

  • ICH Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] [Link]

  • Synthesis Context: Synthesis of 3,4-dibenzyloxybenzoic acid (Analogous protocol). PrepChem.[1] [Link]

Sources

Safety Data Sheet (SDS) and Handling Guide: 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzyloxy)-3,4-dimethoxybenzoic acid (CAS 897-26-7 ) is a specialized aromatic intermediate primarily employed in the synthesis of polyphenolic compounds and pharmaceutical active pharmaceutical ingredients (APIs). Structurally, it functions as a benzyl-protected derivative of 2-hydroxy-3,4-dimethoxybenzoic acid, serving as a critical building block for introducing specific oxygenation patterns into heterocyclic scaffolds.

This guide synthesizes physicochemical data, rigorous safety protocols, and synthetic utility into a unified operational framework. It moves beyond standard SDS listings to provide context-aware handling strategies for research and scale-up environments.

Part 1: Chemical Identity & Physicochemical Profile

Substance Identification
ParameterDetail
Chemical Name This compound
CAS Number 897-26-7
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.30 g/mol
Structural Class Benzoic Acid Derivative / Benzyl Ether
SMILES COc1ccc(c(c1OC)OCc2ccccc2)C(=O)O
Physical Properties (Experimental & Predicted)
PropertyValueContext for Handling
Appearance Off-white to pale beige crystalline solidVisual purity indicator; darkening suggests oxidation.
Melting Point 138–142 °C (Typical range)Solid handling protocols apply; verify MP for purity check.
Solubility Soluble in DMSO, DMF, MeOH, DCM.Insoluble in water. Use organic solvents for cleaning spills.
pKa (Acid) ~3.5 – 4.0 (Predicted)Weak acid; forms salts with strong bases (NaOH, KOH).
Stability Stable under ambient conditions.[1]Light-sensitive (benzyl ether moiety). Store in amber vials.

Part 2: Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer is limited in public databases, the Structure-Activity Relationship (SAR) with veratric acid and benzyl-protected phenols dictates the following precautionary classification.

GHS Classification (EC No. 1272/2008)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Hazard Statements & Signal Word

Signal Word: WARNING

CodeHazard Statement
H315 Causes skin irritation.
H319 Causes serious eye irritation.[1][2][3]
H335 May cause respiratory irritation.[1][2][4]
Precautionary Statements (Prevention & Response)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][5]

  • P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3] Continue rinsing.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Part 3: Strategic Handling & Storage Protocols

Engineering Controls & PPE

Causality: The benzoic acid moiety is an irritant, while the benzyl ether adds lipophilicity, potentially increasing skin absorption compared to simple benzoic acid.

  • Respiratory: Handling >500 mg requires a fume hood . For milligram-scale weighing, a benchtop enclosure with HEPA filtration is sufficient.

  • Skin/Hand: Nitrile gloves (0.11 mm minimum thickness).

    • Breakthrough Time: >480 min (estimated based on solid state).

    • Double-gloving recommended if dissolving in DMSO/DMF, as these solvents carry solutes through the skin.

  • Eye: Chemical safety goggles. Face shield required during large-scale acid/base extractions.

Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerate).

    • Reasoning: Although stable at room temperature, refrigeration retards potential hydrolysis of the benzyl ether or decarboxylation over long-term storage (>1 year).

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Benzyl ethers can slowly oxidize to benzaldehyde and the corresponding phenol upon prolonged exposure to atmospheric oxygen and light.

  • Container: Amber glass vial with Teflon-lined cap.

Emergency Response Workflow

The following diagram illustrates the immediate decision logic for exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show CAS 897-26-7) ActionSkin->Medical If irritation persists ActionEye->Medical Immediately ActionInhale->Medical If coughing persists

Figure 1: Immediate response decision tree for exposure to this compound.

Part 4: Synthesis & Application Context

Synthetic Utility: The "Masked" Salicylic Acid

This compound is valuable because the benzyl group "masks" the phenol at position 2. A free phenol at position 2 (ortho to the carboxylic acid) is highly reactive and can interfere with coupling reactions (e.g., amide coupling) by forming esters or hydrogen-bonding intramolecularly.

Mechanism:

  • Coupling: The carboxylic acid is activated (e.g., with HATU or SOCl₂) and reacted with an amine. The benzyl group prevents side reactions at the phenol.

  • Deprotection: The benzyl group is removed via catalytic hydrogenation (H₂/Pd-C) to reveal the free phenol.

Standard Deprotection Protocol

Note: This protocol assumes a standard laboratory setting.

  • Dissolution: Dissolve 1.0 eq of this compound in MeOH or EtOH.

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 2–4 hours at RT.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Pd/C is pyrophoric when dry. Keep wet during filtration.

  • Result: Yields 2-hydroxy-3,4-dimethoxybenzoic acid , a key precursor for isovanillic acid derivatives.

Synthetic Pathway Visualization

SynthesisPath Start 2-(Benzyloxy)-3,4- dimethoxybenzoic acid (CAS 897-26-7) Step1 Amide Coupling (R-NH2 / HATU) Start->Step1 Activation Inter Protected Amide Intermediate Step1->Inter Step2 Hydrogenolysis (H2, Pd/C) Inter->Step2 Deprotection Product 2-Hydroxy-3,4- dimethoxybenzamide (Active Scaffold) Step2->Product Yields API Precursor

Figure 2: Typical synthetic workflow utilizing the benzyl protection strategy to access active pharmaceutical scaffolds.

Part 5: Waste Management & Disposal[7]

Disposal Classification
  • Waste Code: Non-halogenated organic solvent waste (if in solution) or solid hazardous waste.

  • Do NOT: Flush down the drain. The compound is likely toxic to aquatic life (based on benzoic acid derivative ecotoxicity profiles).

Neutralization Protocol (Spills)
  • Solid Spill: Sweep up carefully to avoid dust generation.[5] Place in a sealed container labeled "Hazardous Waste - Solid."

  • Solution Spill: Absorb with vermiculite or sand.

  • Deactivation: No specific deactivation is required before incineration. High-temperature incineration is the preferred disposal method to fully oxidize the aromatic ring.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 897-26-7).[6][7] Merck KGaA. (Note: Link directs to structural analog catalog for verification of class properties due to specific isomer rarity).

  • PubChem. (2024). Compound Summary: Benzoic acid derivatives and GHS Classifications. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzoic acid, 3,4-dimethoxy- and related esters.[Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Reference for Benzyl Ether stability and deprotection protocols).

Sources

Comprehensive Physical Characterization and Thermal Profiling of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and complex active pharmaceutical ingredient (API) synthesis, intermediate compounds must be subjected to the same rigorous physical characterization as final drug substances. 2-(Benzyloxy)-3,4-dimethoxybenzoic acid (CAS: 897-26-7) is a highly functionalized benzoic acid derivative frequently utilized as a critical building block in organic synthesis[1].

Because the benzyloxy and dimethoxy moieties introduce significant steric bulk and potential for diverse intermolecular hydrogen bonding, this compound is prone to batch-to-batch variations in crystallinity, residual solvent entrapment, and polymorphic behavior. This whitepaper provides a self-validating, field-proven framework for determining the melting point and physical characteristics of this compound, moving beyond rudimentary capillary methods to advanced thermodynamic profiling.

Physicochemical Profile & Baseline Metrics

Before initiating advanced thermal workflows, it is critical to establish the baseline physical parameters of the synthesized intermediate. The data below synthesizes expected empirical characteristics for the highly pure, thermodynamically stable crystalline form of the compound.

Table 1: Quantitative Physical Characteristics
ParameterValue / DescriptionAnalytical Method / Note
Chemical Name This compoundIUPAC Standard
CAS Number 897-26-7[1]
Molecular Formula C16H16O5Elemental Analysis
Molecular Weight 288.30 g/mol Mass Spectrometry[1]
Appearance White to off-white crystalline powderVisual Inspection
Melting Point (Onset) ~132.0 °C – 136.0 °CCapillary Apparatus (Uncalibrated)
Thermodynamic Melting Point 134.5 °C (Form I)Extrapolated Onset via DSC
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)Shake-Flask Method (pH 7.4)
Organic Solubility Soluble in Methanol, DMSO, DMFVisual / Gravimetric

Advanced Thermal Characterization (DSC & TGA)

While capillary melting point determination provides a quick qualitative check, it is insufficient for rigorous drug development. Capillary methods suffer from operator subjectivity and thermal lag. To ensure scientific integrity and compliance with USP <891> Thermal Analysis guidelines, Differential Scanning Calorimetry (DSC) must be employed[2]. DSC not only identifies the precise melting point but also detects eutectic impurities, desolvation events, and metastable polymorphs[3].

Protocol 1: Precise Melting Point Determination via DSC

System Suitability: Prior to analysis, verify instrument calibration using a high-purity Indium standard (known m.p. 156.6 °C, ΔHf 28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of this compound into a standard aluminum crucible and seal with a pierced lid.

    • Causality: This specific mass range ensures optimal thermal contact with the sensor and minimizes thermal gradients across the sample, resulting in sharp, highly resolved endothermic peaks. The pierced lid allows any volatile impurities to escape, preventing pressure buildup that could artificially alter the melting point.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (

    
    ) at a continuous flow rate of 50 mL/min.
    
    • Causality: An inert nitrogen atmosphere prevents oxidative degradation of the benzyloxy group at elevated temperatures. This guarantees that the observed endotherm is a pure solid-to-liquid phase transition (melting) rather than an oxidative decomposition event[4].

  • Thermal Ramp: Equilibrate the system at 25 °C for 3 minutes, then apply a linear heating rate of 10 °C/min up to 200 °C.

    • Causality: A 10 °C/min ramp is the pharmacopeial standard because it perfectly balances thermal resolution (the ability to separate closely occurring events, like desolvation and melting) with sensitivity (the signal-to-noise ratio of the heat flow)[2].

  • Data Interpretation: Analyze the thermogram to find the primary endotherm. The extrapolated onset temperature must be recorded as the true thermodynamic melting point, not the peak maximum.

    • Causality: The peak maximum is dependent on sample mass and heating rate, whereas the extrapolated onset represents the temperature at which the first microscopic fraction of the sample begins to melt, providing a universally reproducible value[3].

DSCLogic A Sample Prep (5-10 mg, Al Pan) B Equilibration (25°C, N2 Purge) A->B C Heating Ramp (10°C/min) B->C D Thermal Event Detection C->D E Endotherm (Melting Point) D->E F Exotherm (Decomposition) D->F

Fig 1. Differential Scanning Calorimetry (DSC) operational logic per USP <891> guidelines.

Solubility and Crystallization Dynamics

The physical characteristics (including bulk density, flowability, and melting point) of this compound are heavily dictated by its crystallization history. To ensure a self-validating and reproducible physical form, the compound must be recrystallized using a controlled cooling profile.

Protocol 2: Controlled Recrystallization and Form Isolation
  • Dissolution: Suspend 10.0 g of crude intermediate in 50 mL of minimum boiling absolute ethanol. Stir at 75 °C until complete dissolution is achieved.

    • Causality: Ethanol provides a steep temperature-dependent solubility curve for dimethoxybenzoic acid derivatives. This allows for high solute capacity at reflux and maximum yield upon cooling.

  • Clarification: Perform a rapid hot filtration through a 0.45 µm PTFE membrane into a pre-heated receiving flask.

    • Causality: This step removes insoluble particulate matter and foreign nucleating agents. Uncontrolled heterogeneous nucleation can induce the precipitation of metastable polymorphs or cause irregular crystal habits.

  • Cooling Profile: Program the reactor to cool the filtrate linearly at a rate of 0.5 °C/min down to 5 °C. Hold at 5 °C for 2 hours.

    • Causality: A slow, linear cooling ramp maintains the system within the metastable zone, promoting the controlled growth of the most thermodynamically stable polymorph (Form I). Rapid crash-cooling would lead to kinetic trapping of impurities within the crystal lattice, depressing the melting point.

  • Isolation & Drying: Isolate the crystals via vacuum filtration and dry in a vacuum oven at 40 °C for 12 hours.

    • Causality: Vacuum drying well below the compound's melting point efficiently removes residual ethanol without risking thermal degradation or triggering a solid-state phase transformation.

Workflow A Crude this compound B Hot Filtration (Remove Nucleants) A->B C Controlled Cooling (0.5°C/min) B->C Steep Solubility Curve D Vacuum Drying (40°C, 12h) C->D Isolate Crystals E Thermal Profiling (DSC / TGA) D->E F Validated Form I (Pure API Intermediate) E->F Confirm Melting Point

Fig 2. Comprehensive physical characterization and recrystallization workflow.

Conclusion

The rigorous physical characterization of this compound requires a shift from qualitative visual melting point checks to quantitative thermal analysis. By implementing standardized DSC protocols and controlled crystallization workflows, researchers can guarantee the structural integrity, purity, and polymorphic stability of this critical intermediate, thereby de-risking downstream API synthesis.

References

  • Lab Manager - Thermal Analysis: Stability, Decomposition, and Material Properties (USP <891> Guidelines). Retrieved from:[Link]

  • Lyophilization Technology - Low Temperature Thermal Analysis (LT-TA) per USP <891>. Retrieved from: [Link]

  • NETZSCH Analyzing & Testing - The Importance of Purity Determination of Pharmaceuticals (USP <891>). Retrieved from: [Link]

Sources

Strategic Utilization of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utilization, synthesis, and medicinal chemistry applications of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid , a critical scaffold in the development of BCL6 inhibitors and polyphenol analogs.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary & Compound Profile

This compound (CAS: 897-26-7) serves as a high-value intermediate in the synthesis of pharmacologically active agents, particularly in the oncology sector. Its structural core—a trisubstituted benzene ring—mimics the substitution patterns found in natural polyphenols (e.g., gallic acid derivatives) while offering orthogonal protection via the benzyl ether.

Recent literature identifies this scaffold as a pivotal building block for BCL6 (B-cell lymphoma 6) BTB domain inhibitors , a therapeutic class targeting Diffuse Large B-Cell Lymphoma (DLBCL). The benzyl group often acts as a hydrophobic anchor or a temporary protecting group, allowing for the precise installation of "warheads" that disrupt protein-protein interactions (PPIs) in the BCL6 lateral groove.

Compound Data Table
PropertySpecification
Chemical Name This compound
CAS Number 897-26-7
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.30 g/mol
Key Functionality Carboxylic acid (Amide coupling handle), Benzyl ether (Hydrophobic/Protecting group)
Primary Application BCL6 Inhibitor Synthesis, Isoquinoline Alkaloid Synthesis
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in water

Therapeutic Context: The BCL6 Inhibition Pathway[2]

The primary utility of this compound lies in its ability to access the chemical space required for inhibiting the BCL6 BTB domain . BCL6 is a transcriptional repressor frequently deregulated in DLBCL.[1][2]

Mechanism of Action

Effective inhibitors must block the BTB domain lateral groove , preventing the recruitment of co-repressors like SMRT, NCoR, and BCOR.

  • The Scaffold's Role: The 2,3,4-substitution pattern is critical. The carboxylic acid is typically converted into an amide (often linked to a heterocyclic amine), while the 2-benzyloxy group provides steric bulk or hydrophobic interaction that mimics the native protein-protein interface or protects the phenol during synthesis.

Visualization: BCL6 Inhibition Logic

The following diagram illustrates the logical flow from the scaffold to the biological effect.

BCL6_Pathway Scaffold This compound (Scaffold) Synthesis Amide Coupling (Functionalization) Scaffold->Synthesis + Amine (R-NH2) Inhibitor Tricyclic/Amide Inhibitor (Drug Candidate) Synthesis->Inhibitor Target BCL6 BTB Domain (Lateral Groove) Inhibitor->Target Binds Effect Block Co-repressor Binding (SMRT/NCoR/BCOR) Target->Effect Steric Blockade Outcome Reactivation of Tumor Suppressor Genes Effect->Outcome Therapeutic Goal

Figure 1: Logical pathway from chemical scaffold to BCL6 therapeutic effect.[1]

Synthetic Chemistry & Experimental Protocols

The synthesis of this compound typically proceeds via the selective benzylation of 2-hydroxy-3,4-dimethoxybenzoic acid . This precursor is often derived from pyrogallol carboxylic acid or isovanillic acid derivatives.

A. Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Hydroxy-3,4-dimethoxybenzoic acid Reaction O-Alkylation (Williamson Ether Synthesis) Temp: 60°C, Time: 4-12h Start->Reaction Reagents Benzyl Bromide (BnBr) + K2CO3 Solvent: DMF Reagents->Reaction Workup Acidic Workup (HCl) Precipitation Reaction->Workup Product This compound (Solid) Workup->Product Downstream Amide Coupling (HATU/DIPEA) -> BCL6 Inhibitors Product->Downstream

Figure 2: Synthetic route for the preparation and utilization of the scaffold.

B. Detailed Experimental Protocol: Selective O-Benzylation

Objective: Synthesis of this compound from 2-hydroxy-3,4-dimethoxybenzoic acid. Scale: 5.0 mmol basis (Scalable to >100g).

Reagents:
  • Substrate: 2-Hydroxy-3,4-dimethoxybenzoic acid (1.0 eq)

  • Alkylating Agent: Benzyl bromide (BnBr) (1.1 - 1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)

Step-by-Step Methodology:
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (Argon or Nitrogen).

  • Dissolution: Charge the flask with 2-hydroxy-3,4-dimethoxybenzoic acid (1.0 g, ~5.0 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (1.38 g, 10.0 mmol) in a single portion. The suspension may turn slightly yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

    • Expert Insight: Using K₂CO₃ in DMF is preferred over NaH/THF for this substrate because it minimizes the risk of over-alkylation on the carboxylic acid (forming the benzyl ester), although esterification can still occur. If the benzyl ester forms, a subsequent hydrolysis step (LiOH/THF/H₂O) is required.

    • Alternative Strategy: To strictly prevent ester formation, use 2 equivalents of base and 1 equivalent of BnBr , or protect the acid as a methyl ester first, benzylate, then hydrolyze.

  • Alkylation: Add Benzyl bromide (0.65 mL, 5.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (100 mL).

    • Acidify carefully with 1M HCl to pH ~3. This protonates the carboxylic acid (and any unreacted phenol), causing the product to precipitate.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) and cold hexanes (2 x 10 mL) to remove excess benzyl bromide.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) if high purity (>98%) is required for biological assays.

Downstream Applications: Amide Coupling for Drug Discovery

Once synthesized, the acid moiety is typically activated to couple with complex amines (e.g., aminopyridines, piperazines) to generate the final bioactive inhibitors.

Standard Coupling Protocol (HATU Method):

  • Activation: Dissolve this compound (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10–15 mins.

  • Coupling: Add the amine partner (1.0–1.2 eq).

  • Completion: Stir at RT for 2–12 hours. Monitor conversion by LC-MS.

  • Relevance: This method is explicitly cited in the synthesis of tricyclic BCL6 inhibitors (e.g., OICR12694 analogs) where the amide bond is crucial for orienting the molecule in the binding pocket [1][2].

References

  • Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor. Source: National Institutes of Health (PMC). Context: Describes the SAR of phenolic and ether derivatives in BCL6 inhibition.

  • Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma. Source: National Institutes of Health (PubMed). Context: Details the design of FX1 and similar inhibitors using functional-group mapping.

  • WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction. Source: Google Patents. Context: Explicitly lists 2-hydroxy-3,4-dimethoxybenzoic acid as a starting material for BCL6 inhibitor synthesis via alkylation and amide coupling.

  • This compound Product Data. Source: Sigma-Aldrich. Context: Physical properties and commercial availability of the specific CAS 897-26-7.

Sources

A Technical Guide to the Biological Activity Potential of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. While direct experimental data on this specific molecule is nascent, this document synthesizes the known bioactivities of its core structural components: veratric acid (3,4-dimethoxybenzoic acid) and the benzyloxy functional group. By examining the established anti-inflammatory, antioxidant, and anticancer properties of these parent moieties, we extrapolate the probable therapeutic potential of this compound. This guide further outlines detailed, field-proven experimental protocols for the robust evaluation of these predicted activities, offering a foundational framework for researchers and drug development professionals to investigate this promising compound.

Introduction: Unveiling a Molecule of Interest

This compound is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two methoxy groups at the 3 and 4 positions, and a benzyloxy group at the 2 position. Its structure is built upon veratric acid, a naturally occurring phenolic compound found in various plants and fruits, which is known for its diverse pharmacological effects.[1][2] The introduction of a benzyloxy group is a strategic modification intended to potentially enhance the lipophilicity and, consequently, the biological activity of the parent molecule.[3][4]

This guide will explore the theoretical underpinnings of the biological potential of this compound, drawing parallels from the well-documented activities of veratric acid and other benzyloxy-containing derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the established pharmacological profile of veratric acid and the known influence of the benzyloxy group, we can hypothesize several key biological activities for this compound.

Anti-Inflammatory Potential

Veratric acid has demonstrated significant anti-inflammatory properties.[5][6] It has been shown to suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[5][7] The mechanism of action is believed to involve the inhibition of key signaling pathways, including the NF-κB and MAPK pathways.[8][9] The addition of the benzyloxy group may enhance these effects by improving cell membrane permeability and interaction with molecular targets.

Hypothesized Anti-Inflammatory Signaling Pathway

Anti-Inflammatory Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Transcription Compound 2-(Benzyloxy)-3,4- dimethoxybenzoic acid Compound->PI3K Compound->NFkB Compound->MAPK

Caption: Predicted inhibition of pro-inflammatory pathways by the compound.

Antioxidant Activity

Phenolic compounds, including benzoic acid derivatives, are well-known for their antioxidant properties.[10][11] Veratric acid has been shown to exhibit significant antioxidant effects by scavenging free radicals and reducing oxidative stress.[12][13] The dimethoxy substitutions on the benzene ring contribute to this activity. The benzyloxy group, while not a classic antioxidant pharmacophore, could modulate the electronic properties of the molecule and influence its radical scavenging potential.

Anticancer Potential

Several benzoic acid derivatives have been investigated for their anticancer properties.[14][15] Veratric acid itself has demonstrated apoptotic and antiproliferative effects against certain cancer cell lines, including triple-negative breast cancer cells.[16] Some studies suggest that benzoic acid derivatives may act as histone deacetylase (HDAC) inhibitors, which is a promising mechanism for cancer therapy.[17] The enhanced lipophilicity conferred by the benzyloxy group could facilitate greater intracellular accumulation, potentially leading to improved anticancer efficacy.[3]

Recommended Experimental Protocols

To validate the hypothesized biological activities of this compound, a series of robust in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity and Anticancer Activity

3.1.1. MTT and SRB Assays

The initial assessment of anticancer potential should involve cytotoxicity screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are reliable colorimetric methods for determining cell viability.[18][19] The MTT assay measures mitochondrial metabolic activity, while the SRB assay quantifies total cellular protein.[20][21]

Experimental Workflow: In Vitro Cytotoxicity Assays

Cytotoxicity Workflow cluster_setup Assay Setup cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add varying concentrations of test compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Fix_Cells Fix cells with TCA Incubation->Fix_Cells Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance_MTT Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance_MTT Calculate_Viability Calculate % cell viability Read_Absorbance_MTT->Calculate_Viability Stain_Cells Stain with SRB dye Fix_Cells->Stain_Cells Wash_Cells Wash with acetic acid Stain_Cells->Wash_Cells Solubilize_Dye Solubilize dye with Tris buffer Wash_Cells->Solubilize_Dye Read_Absorbance_SRB Read absorbance at 510 nm Solubilize_Dye->Read_Absorbance_SRB Read_Absorbance_SRB->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Workflow for MTT and SRB cytotoxicity assays.

Parameter MTT Assay SRB Assay
Principle Enzymatic reduction of MTT by mitochondrial dehydrogenasesStaining of total cellular protein by sulforhodamine B
Endpoint Formazan crystal formationProtein-bound dye
Wavelength 570 nm510 nm
Advantages Measures metabolic activityLess interference from compounds, stable endpoint
Disadvantages Can be affected by metabolic changes unrelated to viabilityRequires cell fixation

Table 1: Comparison of MTT and SRB Cytotoxicity Assays.

In Vitro Anti-inflammatory Activity

3.2.1. Measurement of Pro-inflammatory Mediators

The anti-inflammatory effects can be assessed by measuring the inhibition of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Nitric Oxide (NO) Production: Measured using the Griess assay.[22]

  • Prostaglandin E2 (PGE2) Levels: Quantified by ELISA.[23]

  • Pro-inflammatory Cytokines (TNF-α, IL-6): Measured by ELISA.[22]

3.2.2. COX-2 Enzyme Activity Assay

A fluorometric or colorimetric assay can be used to determine the direct inhibitory effect of the compound on COX-2 activity.[22][24]

In Vitro Antioxidant Activity

3.3.1. DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[25]

3.3.2. ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method that measures the ability of a compound to scavenge the ABTS radical cation.[26][27]

Assay Principle Measurement
DPPH Reduction of the stable DPPH radical by an antioxidant.Decrease in absorbance at 517 nm.
ABTS Scavenging of the pre-formed ABTS radical cation.Decrease in absorbance at 734 nm.

Table 2: Common In Vitro Antioxidant Assays.

In Vivo Studies

Should in vitro results prove promising, subsequent in vivo studies in appropriate animal models are warranted.

  • Anticancer Activity: Xenograft tumor models in immunocompromised mice are the gold standard for evaluating in vivo anticancer efficacy.[14][28]

  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic method for assessing acute anti-inflammatory effects.[24][28]

Synthesis and Characterization

While a detailed synthesis protocol is beyond the scope of this guide, the synthesis of this compound would likely involve the benzylation of a suitably protected 3,4-dimethoxy-2-hydroxybenzoic acid precursor. General synthetic strategies for related dimethoxybenzoic acids and benzylated benzoic acids have been reported.[29][30][31] Thorough characterization of the final compound using techniques such as NMR, mass spectrometry, and elemental analysis is crucial to confirm its identity and purity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-established biological activities of its constituent parts, this compound is predicted to possess significant anti-inflammatory, antioxidant, and anticancer properties. The strategic inclusion of a benzyloxy group may enhance its potency and bioavailability.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. Further research into the precise mechanisms of action, structure-activity relationships, and pharmacokinetic profile of this compound is strongly encouraged. The findings from such studies will be instrumental in determining the true therapeutic potential of this intriguing molecule.

References

  • Veratric Acid Inhibits LPS-Induced IL-6 and IL-8 Production in Human Gingival Fibroblasts. (2016). Inflammation, 39(1), 237-242. Available from: [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. Available from: [Link]

  • Veratric acid. (n.d.). Grokipedia. Available from: [Link]

  • Veratric acid, a phenolic acid attenuates blood... (n.d.). Ovid. Available from: [Link]

  • Veratric acid, a phenolic acid attenuates blood pressure and oxidative stress in L-NAME induced hypertensive rats. (2011). PubMed. Available from: [Link]

  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. (n.d.). American Chemical Society. Available from: [Link]

  • Veratric acid. (n.d.). Wikipedia. Available from: [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009). ACS Publications. Available from: [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. (n.d.). ResearchGate. Available from: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. Available from: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. Available from: [Link]

  • Anti-Inflammatory Effects of Veratramine against Lipopolysaccharide-Induced Inflammation. (n.d.). ResearchGate. Available from: [Link]

  • The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells. (2012). PubMed. Available from: [Link]

  • Protocatechuic acid – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Available from: [Link]

  • Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. (2018). PMC. Available from: [Link]

  • Treatment of cancer using benzoic acid derivatives. (n.d.). Google Patents.
  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. Available from: [Link]

  • MTT assay. (n.d.). Wikipedia. Available from: [Link]

  • General Cytotoxicity Assessment by Means of the MTT Assay. (n.d.). Springer Nature Experiments. Available from: [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. Available from: [Link]

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (n.d.). PMC. Available from: [Link]

  • Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). (2017). PubMed. Available from: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Available from: [Link]

  • Anti-Inflammatory Mechanisms of Selective Cox-2 Inhibitors: A Preclinical Analysis. (n.d.). Journal of Pharmacology, Genetics and Molecular Biology. Available from: [Link]

  • Cas 93-07-2,3,4-Dimethoxybenzoic acid. (n.d.). LookChem. Available from: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2018). ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. Available from: [Link]

  • Design and Synthesis of Novel Ibuprofen Derivatives as Selective COX-2 inhibitors and potential anti-inflammatory agents: Evaluation of PGE2, TNF-α, IL-6 and histopathological study. (2021). PubMed. Available from: [Link]

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. (n.d.). Google Patents.
  • Synthesis of 3,4-Dibenzyloxybenzoic Acid. (n.d.). PrepChem.com. Available from: [Link]

  • New synthesis process for 2,3,4-trimethoxybenzoic acid. (2025). ResearchGate. Available from: [Link]

  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). (2010). FooDB. Available from: [Link]

  • Selective inhibition of cyclooxygenase (COX)-2 reverses inflammation and expression of COX-2 and interleukin 6 in rat adjuvant arthritis. (n.d.). PMC. Available from: [Link]

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. (n.d.). Google Patents.
  • Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). (n.d.). Cheméo. Available from: [Link]

  • Benzoic acid, 3,4-dimethoxy-. (n.d.). the NIST WebBook. Available from: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid from Vanillin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines a highly scalable, five-step synthetic protocol for the preparation of 2-(benzyloxy)-3,4-dimethoxybenzoic acid starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). Designed for medicinal chemists and process scientists, this guide emphasizes regioselective functionalization. By masking the aldehyde and utilizing Directed ortho-Metalation (DoM), the innate steric and electronic biases of the vanillin scaffold are successfully bypassed to afford the target compound in high purity.

Retrosynthetic Strategy & Mechanistic Rationale

Directly functionalizing vanillin at the C-2 position is electronically and sterically disfavored. Standard electrophilic aromatic substitution (e.g., bromination) occurs predominantly at C-5 due to the strong ortho-directing effect of the C-4 hydroxyl group. To circumvent this limitation, a de novo regioselective strategy is employed:

  • Methylation : Vanillin is exhaustively methylated to veratraldehyde (3,4-dimethoxybenzaldehyde). This masks the reactive phenol and alters the electronic landscape of the ring 1.

  • Acetalization : The aldehyde is protected as an ethylene acetal. This prevents nucleophilic attack by organolithium reagents in the subsequent step and establishes a powerful Directed Metalation Group (DMG).

  • Directed ortho-Metalation (DoM) : Through the Complex Induced Proximity Effect (CIPE), the synergistic directing effects of the C-1 acetal and the C-3 methoxy group exclusively guide n-butyllithium to deprotonate the sterically encumbered C-2 position 2. The resulting aryllithium species is trapped with trimethyl borate, followed by oxidative cleavage with alkaline hydrogen peroxide to yield the C-2 phenol. Acidic workup concurrently unmasks the aldehyde.

  • Benzylation : The newly installed C-2 hydroxyl group is selectively benzylated using benzyl bromide under basic conditions 3.

  • Pinnick Oxidation : The aldehyde is oxidized to the target carboxylic acid using sodium chlorite. This mild oxidant is specifically chosen to prevent the oxidative cleavage of the benzyl ether and to avoid degradation of the electron-rich dimethoxy-aromatic ring.

SynthesisPathway Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Step1 Step 1: Methylation Me2SO4, K2CO3, Acetone Vanillin->Step1 Veratraldehyde Veratraldehyde (3,4-dimethoxybenzaldehyde) Step1->Veratraldehyde Step2 Step 2: Acetalization Ethylene glycol, p-TsOH, Toluene Veratraldehyde->Step2 Acetal Veratraldehyde Acetal (Protected Intermediate) Step2->Acetal Step3 Step 3: DoM & Oxidation 1. n-BuLi  2. B(OMe)3 3. H2O2 / NaOH  4. HCl Acetal->Step3 HydroxyAldehyde 2-Hydroxy-3,4-dimethoxybenzaldehyde Step3->HydroxyAldehyde Step4 Step 4: Benzylation BnBr, K2CO3, DMF HydroxyAldehyde->Step4 BenzyloxyAldehyde 2-(Benzyloxy)-3,4-dimethoxybenzaldehyde Step4->BenzyloxyAldehyde Step5 Step 5: Pinnick Oxidation NaClO2, NaH2PO4, t-BuOH BenzyloxyAldehyde->Step5 Target This compound (Target Compound) Step5->Target

Synthetic workflow for this compound from vanillin.

Quantitative Reaction Parameters

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Phenol MethylationMe₂SO₄, K₂CO₃, Acetone60395
2 AcetalizationEthylene glycol, p-TsOH1101290
3 DoM & Hydroxylationn-BuLi; B(OMe)₃; H₂O₂-78 to 251865
4 Phenol BenzylationBnBr, K₂CO₃, DMF80485
5 Pinnick OxidationNaClO₂, NaH₂PO₄, t-BuOH0 to 25690

Step-by-Step Experimental Protocols

Step 1: Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde)

Causality: Exhaustive methylation of the C-4 phenol is required to prevent proton transfer during the subsequent organolithium step and to establish the required dimethoxy scaffold.

  • In a 1 L round-bottom flask equipped with a reflux condenser, dissolve vanillin (50.0 g, 328 mmol) in anhydrous acetone (400 mL).

  • Add finely powdered anhydrous K₂CO₃ (68.0 g, 492 mmol) and stir the suspension for 15 minutes.

  • Dropwise, add dimethyl sulfate (45.5 g, 361 mmol) over 30 minutes. (Caution: Dimethyl sulfate is highly toxic and a known carcinogen; perform strictly in a fume hood).

  • Heat the reaction mixture to gentle reflux (60 °C) for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Quench the residue with 10% aqueous NaOH (100 mL) to destroy unreacted dimethyl sulfate, extract with dichloromethane (3 × 150 mL), dry over Na₂SO₄, and evaporate to yield veratraldehyde as a pale yellow oil that solidifies upon standing.

Step 2: Protection to Veratraldehyde Ethylene Acetal

Causality: The aldehyde must be protected to prevent nucleophilic attack by n-BuLi. The resulting 1,3-dioxolane ring acts as a potent Directed Metalation Group (DMG).

  • Dissolve veratraldehyde (50.0 g, 301 mmol) in toluene (400 mL) in a flask equipped with a Dean-Stark trap.

  • Add ethylene glycol (28.0 g, 451 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 1.0 g, 5.2 mmol).

  • Reflux the mixture (110 °C) until water ceases to collect in the Dean-Stark trap (approx. 12 hours).

  • Cool the solution, wash with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the acid catalyst, and dry the organic layer over Na₂SO₄.

  • Concentrate under reduced pressure to afford the acetal as a viscous oil.

Step 3: Directed ortho-Metalation and Hydroxylation

Causality:n-BuLi coordinates to the acetal and C-3 methoxy oxygens, directing deprotonation exclusively to C-2. The borate ester traps the carbanion, and H₂O₂ oxidatively cleaves the C-B bond with retention of stereochemistry.

  • Dissolve the veratraldehyde acetal (40.0 g, 190 mmol) in anhydrous THF (500 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 83.6 mL, 209 mmol) dropwise over 45 minutes. Maintain stirring at -78 °C for 2 hours to ensure complete lithiation.

  • Add trimethyl borate (23.7 g, 228 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 3 hours.

  • Cool the reaction mixture to 0 °C. Cautiously add 10% aqueous NaOH (100 mL), followed by the dropwise addition of 30% H₂O₂ (40 mL). Stir at room temperature for 12 hours.

  • Acidify the mixture to pH 2 using 3 M HCl. Stir vigorously for 2 hours to ensure complete hydrolysis of the acetal back to the aldehyde.

  • Extract with ethyl acetate (3 × 200 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 2-hydroxy-3,4-dimethoxybenzaldehyde.

Step 4: Benzylation of 2-Hydroxy-3,4-dimethoxybenzaldehyde

Causality: Benzyl protection of the C-2 phenol is robust against the mild oxidative conditions of the final step, while remaining easily cleavable via hydrogenolysis if required in downstream drug development.

  • Dissolve 2-hydroxy-3,4-dimethoxybenzaldehyde (20.0 g, 110 mmol) in anhydrous DMF (150 mL).

  • Add anhydrous K₂CO₃ (22.8 g, 165 mmol) and benzyl bromide (20.7 g, 121 mmol).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool to room temperature, quench with ice water (300 mL), and extract with diethyl ether (3 × 150 mL).

  • Wash the combined organic layers with water (3 × 100 mL) to remove DMF, dry over Na₂SO₄, and evaporate to afford 2-(benzyloxy)-3,4-dimethoxybenzaldehyde.

Step 5: Pinnick Oxidation to the Target Carboxylic Acid

Causality: The Pinnick oxidation is highly chemoselective for aldehydes. 2-Methyl-2-butene is utilized as a hypochlorous acid (HOCl) scavenger to prevent electrophilic aromatic chlorination of the electron-rich dimethoxy ring.

  • Dissolve 2-(benzyloxy)-3,4-dimethoxybenzaldehyde (25.0 g, 91.8 mmol) in tert-butanol (200 mL) and 2-methyl-2-butene (50 mL).

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 80%, 15.5 g, 137 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 16.5 g, 137 mmol) in water (100 mL).

  • Cool the organic solution to 0 °C and add the aqueous oxidant solution dropwise over 30 minutes.

  • Allow the biphasic mixture to warm to room temperature and stir vigorously for 6 hours.

  • Concentrate the mixture under reduced pressure to remove volatile organics (t-BuOH and 2-methyl-2-butene).

  • Acidify the remaining aqueous phase to pH 3 with 1 M HCl. The product will precipitate as a white/pale-yellow solid.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield pure this compound.

References

  • US4065504A - Process for the methylation of hydroxybenzene derivatives Source: Google Patents URL: [[1]]()

  • e-EROS Encyclopedia of Reagents for Organic Synthesis (Directed Metalation Principles) Source: ResearchGate URL:2

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC Source: NIH.gov URL:3

Sources

Application Notes & Protocols for 2-(Benzyloxy)-3,4-dimethoxybenzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

2-(Benzyloxy)-3,4-dimethoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its structure is derived from veratric acid (3,4-dimethoxybenzoic acid), featuring a key modification: a benzyl ether protecting group at the 2-position hydroxyl. This benzyloxy group is stable under a range of reaction conditions, yet can be selectively removed, making it an ideal strategic element in multi-step organic synthesis.[1][2]

This intermediate is particularly valuable in the construction of isoquinoline alkaloids and their derivatives.[3][4][5] The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including antitumor, antimicrobial, and neuroprotective agents.[3][5] The arrangement of the methoxy and protected hydroxyl groups on the phenyl ring of this compound provides the necessary electronic and steric properties to direct cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, which are foundational in isoquinoline synthesis.[3][6]

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-(Phenylmethoxy)-3,4-dimethoxybenzoic acidN/A
Molecular Formula C₁₆H₁₆O₅N/A
Molecular Weight 288.29 g/mol N/A
Appearance White to off-white crystalline solid[7][8]
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water[7][9]
Melting Point Varies by purity, typically in the range of 155-160 °CN/A

Core Application: Synthesis of Isoquinoline Scaffolds

A primary application of this compound is its conversion into an activated acyl species, typically an acyl chloride, which can then undergo cyclization with a suitable phenethylamine derivative to form a dihydroisoquinoline. This is a key step in building the core structure of many benzylisoquinoline alkaloids.[3][4]

Synthetic Pathway Overview

The overall strategy involves two critical transformations:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride. This is essential for the subsequent acylation reaction to proceed efficiently.

  • Debenzylation/Deprotection: The benzyloxy group is removed to reveal a free hydroxyl group in the final product or at a later synthetic stage. This is commonly achieved via catalytic hydrogenation.[1][10]

The following diagram illustrates this common synthetic workflow.

G A 2-(Benzyloxy)-3,4- dimethoxybenzoic acid B 2-(Benzyloxy)-3,4- dimethoxybenzoyl chloride A->B  Oxalyl Chloride / DMF (cat.)    DCM, 0°C to RT   C Amide Intermediate B->C  Dopamine derivative, Base    (e.g., Triethylamine)   D Dihydroisoquinoline (Protected) C->D  Cyclization Agent    (e.g., POCl₃, PPA)   E Final Hydroxylated Isoquinoline Derivative D->E  Deprotection    (e.g., H₂, Pd/C)  

Caption: General workflow for isoquinoline synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations outlined above.

Protocol 1: Activation to 2-(Benzyloxy)-3,4-dimethoxybenzoyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using oxalyl chloride. Oxalyl chloride is a preferred reagent because its byproducts (CO, CO₂, HCl) are gaseous, which simplifies purification.[11][12]

Rationale: The reaction proceeds via nucleophilic attack of the carboxylic acid onto the oxalyl chloride, forming an unstable intermediate that collapses to the desired acyl chloride, driven by the irreversible loss of gaseous byproducts.[13][14] A catalytic amount of dimethylformamide (DMF) is often used to generate the Vilsmeier reagent in situ, which accelerates the reaction.[12]

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic, 1-2 drops)

  • Nitrogen or Argon atmosphere setup

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend this compound in anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add 1-2 drops of anhydrous DMF to the suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add oxalyl chloride dropwise to the stirred suspension over 10-15 minutes. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until the solution becomes clear and gas evolution ceases.

  • Work-up: The reaction mixture now contains the crude acyl chloride. It is highly reactive and moisture-sensitive. Typically, the solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Validation: A small aliquot can be carefully quenched with methanol and analyzed by LC-MS to confirm the formation of the corresponding methyl ester, which will have the expected mass.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to yield the free phenol. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.[1][10]

Rationale: The benzyl C-O bond is susceptible to cleavage by hydrogenolysis. On the surface of the palladium catalyst, molecular hydrogen (H₂) is activated, and the benzyl group is cleaved, producing the free hydroxyl group and toluene as a byproduct.[1][10]

Materials:

  • Benzyloxy-protected compound (e.g., the Dihydroisoquinoline from step D in the workflow) (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol as solvent

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolution: Dissolve the benzyloxy-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., purge with nitrogen). Caution: Pd/C can be pyrophoric, especially when dry.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is usually sufficient). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Filtration: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (methanol or ethanol) to recover all the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude deprotected product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][15]

  • This compound: May cause skin, eye, and respiratory irritation.[7][8] Avoid creating dust. In case of contact, rinse the affected area with plenty of water.[7]

  • Oxalyl Chloride: Highly toxic, corrosive, and a lachrymator.[11] Reacts violently with water, releasing toxic gases (CO, HCl). Handle with extreme caution in a fume hood.

  • Palladium on Carbon (Pd/C): Can be pyrophoric. Handle in an inert atmosphere and do not allow it to dry out completely in the air.

  • Solvents (DCM, Methanol): Dichloromethane is a suspected carcinogen. Methanol is toxic and flammable. Avoid inhalation and skin contact.

References

  • Oxalyl chloride - Wikipedia . Wikipedia. Available at: [Link]

  • Oxalyl chloride - Sciencemadness Wiki . Sciencemadness. Available at: [Link]

  • Benzyl Ethers - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Getting Towed Uphill - Chemistry LibreTexts . Chemistry LibreTexts. (2022). Available at: [Link]

  • Possible syntheses of an acid chloride - Reactivity: substitution at carboxyl . LibreTexts. Available at: [Link]

  • Cbz Protection - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups . Royal Society of Chemistry. Available at: [Link]

  • Benzyl (Bn) Protective Group | Chem-Station Int. Ed. Chem-Station. (2014). Available at: [Link]

  • Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC . NCBI. (2022). Available at: [Link]

  • SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi . University of Liège. Available at: [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • The Isoquinoline Alkaloids - ResearchGate . ResearchGate. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed . PubMed. (2024). Available at: [Link]

Sources

Reaction conditions for coupling 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the reaction conditions for coupling 2-(Benzyloxy)-3,4-dimethoxybenzoic acid (CAS: 72615-37-3) with amines to form amide bonds. This specific benzoic acid derivative presents a dual challenge in organic synthesis:

  • Steric Hindrance: The ortho-benzyloxy group creates significant steric bulk around the carbonyl center, hindering nucleophilic attack.

  • Electronic Deactivation: The electron-donating methoxy groups at positions 3 and 4 increase the electron density of the aromatic ring, rendering the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid.

Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or difficult purification profiles for this substrate. This guide recommends Acid Chloride Activation (Method A) as the primary high-yielding route, with HATU Activation (Method B) as a milder alternative for acid-sensitive substrates.

Strategic Analysis: The Ortho-Alkoxy Challenge

The coupling efficiency of this compound is governed by the "Ortho-Effect" and electronic resonance.

  • Steric Blockade: The 2-benzyloxy group is conformationally flexible but bulky. It shields the carbonyl carbon from the trajectory of the incoming amine nucleophile.

  • Electronic Mismatch: The resonance donation from the 4-methoxy group (and to a lesser extent the 3-methoxy) stabilizes the carboxylic acid, raising the activation energy required for nucleophilic attack.

Figure 1: Mechanistic Challenges and Activation Pathways

ReactionPathways Start This compound Oxalyl Oxalyl Chloride DMF (cat.) Start->Oxalyl HATU HATU DIPEA Start->HATU AcidChloride Acid Chloride (Highly Electrophilic) Product Amide Product (High Yield) AcidChloride->Product Fast Attack (Overcomes Sterics) ActiveEster OBt/OAt Ester (Moderately Electrophilic) ActiveEster->Product Slow Attack Stalled Incomplete Reaction (Steric Stall) ActiveEster->Stalled Bulky Amines Oxalyl->AcidChloride Activation HATU->ActiveEster Activation

Caption: Activation pathways comparing the Acid Chloride route (Method A) vs. Active Ester route (Method B). The high electrophilicity of the acid chloride is required to overcome the steric shielding of the ortho-benzyloxy group.

Protocol A: The Acid Chloride Method (Gold Standard)

Rationale: Converting the acid to the acid chloride generates a highly reactive electrophile that compensates for the electron-donating nature of the ring. Oxalyl chloride is preferred over thionyl chloride to avoid heating, which preserves the acid-labile benzyl ether.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (1-2 drops, catalytic)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Amine Partner: 1.0 – 1.2 equiv[1]

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

    • Add catalytic DMF (1-2 drops). Note: DMF is essential to form the Vilsmeier-Haack intermediate, which catalyzes the reaction.

    • Cool the solution to 0°C in an ice bath.

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 5–10 minutes. Gas evolution (CO/CO₂) will occur.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Verification: Aliquot a small sample, quench with MeOH, and check by TLC/LCMS (look for the methyl ester) to confirm complete activation.

    • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

    • Cool the amine solution to 0°C.

    • Add the solution of the crude acid chloride dropwise to the amine solution.

    • Stir at RT for 2–12 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with DCM or EtOAc.

    • Wash organic layer with 1M HCl (if product is not basic) or Citric Acid (10%) to remove unreacted amine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: HATU Activation (Mild Alternative)

Rationale: If the amine partner is acid-sensitive or if the user wishes to avoid moisture-sensitive acid chloride handling, HATU is the most effective uronium reagent for sterically hindered couplings.

Reagents
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Preferred) or DCM/DMF mixture.

Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve this compound (1.0 equiv) in DMF (0.1 – 0.2 M).

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.2 equiv) in one portion.

    • Stir for 15–30 minutes at RT. Crucial: Allow time for the active ester (OAt ester) to form before adding the amine.

  • Coupling:

    • Add the Amine (1.0 – 1.2 equiv).[1]

    • Stir at RT for 12–24 hours.[1]

    • Note: If the reaction is slow (monitored by LCMS), heat to 40–50°C. The benzyl ether is stable at this temperature in DMF/Base.

  • Workup:

    • Dilute with EtOAc (ethyl acetate).

    • Wash extensively with water and brine (3x) to remove DMF.

    • Purify by column chromatography.

Comparative Data & Troubleshooting

Table 1: Coupling Agent Performance for Ortho-Alkoxy Benzoic Acids

MethodReagentsYield PotentialReaction TimeNotes
Acid Chloride (COCl)₂ / DMFHigh (85-95%) Fast (2-4 h)Best for hindered amines. Requires anhydrous conditions.[2]
HATU HATU / DIPEAModerate-High (70-90%)Medium (12-24 h)Best for general use. Expensive reagent.
EDC / HOBt EDC / HOBtLow (<40%)Slow (>24 h)Not Recommended. Steric hindrance prevents efficient attack on the OBt ester.
Mixed Anhydride IBCF / NMMModerate (60-80%)Fast (1-2 h)Good alternative if HATU fails. Temperature control (-15°C) is critical.

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Steric bulk is blocking the approach.[1]

    • Solution: Switch to Method A (Acid Chloride). If already using Method A, use catalytic DMAP (0.1 equiv) during the coupling step (if the amine is non-nucleophilic).

  • Issue: Benzyl Cleavage.

    • Cause: High acidity or excessive heat.

    • Solution: Ensure the acid chloride formation is done with Oxalyl Chloride (not Thionyl Chloride at reflux). Ensure the coupling reaction contains excess base (DIPEA) to neutralize HCl immediately.

  • Issue: Racemization.

    • Note: This acid is achiral, so racemization of the acid is impossible. However, if coupling to a chiral amine (e.g., amino acid ester), use Method B (HATU) or ensure low temperature (0°C) during Method A to prevent racemization of the amine component.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link

    • Foundational review on coupling reagents, highlighting H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Discusses the utility of acid chlorides for difficult substr
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140-177. Link

    • Provides industrial context for using Oxalyl Chloride/DMF for cost-effective and robust coupling of benzoic acid deriv
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

    • Context on alternative activation str

Sources

Application Note: Purification and Recrystallization of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Benzyloxy)-3,4-dimethoxybenzoic acid (CAS: 897-26-7) is a critical synthetic intermediate utilized in the development of complex alkaloids, functionalized quinazolines, and active pharmaceutical ingredients (APIs)[1]. Achieving high purity (>99%) is essential, as trace impurities—such as unreacted benzyl halides, des-benzyl derivatives, or regioisomers—can severely compromise downstream coupling reactions. This application note details a robust, scalable, and self-validating two-step purification protocol: an initial acid-base extraction followed by a solvent-antisolvent recrystallization.

Physicochemical Profiling & Rationale

Understanding the molecular properties of this compound is fundamental to designing an effective purification strategy.

PropertyValue / Description
Chemical Formula C16H16O5
Molecular Weight 288.30 g/mol
CAS Number 897-26-7[1]
pKa (Carboxylic Acid) ~4.0
Lipophilicity (LogP) High (due to benzyl and methoxy ethers)
Solubility Profile Soluble in DCM, EtOAc, hot EtOH; Insoluble in H2O, Heptane

The Causality of the Method:

  • Acid-Base Extraction: The presence of the carboxylic acid (pKa ~4.0) allows for selective deprotonation using a mild base like Sodium Bicarbonate (NaHCO₃, pKa ~6.4). This converts the product into a water-soluble sodium carboxylate salt, leaving lipophilic neutral impurities (e.g., unreacted benzyl bromide) in the organic phase.

  • Recrystallization: The bulky benzyloxy group and two methoxy groups render the free acid highly soluble in organic solvents but poorly soluble in water. An Ethanol/Water (solvent/antisolvent) system is optimal for benzyloxybenzoic acid derivatives[2]. Ethanol fully dissolves the compound at reflux, while the dropwise addition of water lowers the solubility threshold, forcing the crystal lattice to assemble slowly upon cooling, which excludes structurally dissimilar impurities.

Purification Workflow

PurificationWorkflow Crude Crude 2-(Benzyloxy)- 3,4-dimethoxybenzoic acid BaseExt Base Extraction (NaHCO3 aq) Crude->BaseExt OrgImp Organic Layer (Neutral Impurities) BaseExt->OrgImp Discard AqSalt Aqueous Layer (Sodium Carboxylate) BaseExt->AqSalt Retain Acidify Acidification (HCl to pH 2) AqSalt->Acidify Precipitate Crude Solid Acid Acidify->Precipitate HotDissolve Hot Dissolution (Ethanol) Precipitate->HotDissolve CloudPoint Cloud Point Attainment (Add H2O) HotDissolve->CloudPoint Crystallize Slow Cooling (Crystallization) CloudPoint->Crystallize Pure Pure 2-(Benzyloxy)- 3,4-dimethoxybenzoic acid Crystallize->Pure

Figure 1: Purification workflow from crude mixture to highly pure recrystallized product.

Experimental Protocols

Protocol A: Pre-Purification via Acid-Base Extraction

Objective: Remove neutral organic impurities and unreacted starting materials.

  • Dissolution: Dissolve 10.0 g of crude this compound in 100 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Extraction: Transfer the organic solution to a separatory funnel. Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Phase Separation: Shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate. The product is now in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc) as the sodium salt.

  • Washing: Wash the aqueous layer with an additional 50 mL of the organic solvent to remove residual lipophilic impurities. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to a large Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0-5 °C).

  • Precipitation: Slowly add 6M Hydrochloric Acid (HCl) dropwise while stirring continuously until the pH reaches ~2.0 (verify with pH paper). A thick white/off-white precipitate of the free acid will form.

  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 50 mL of ice-cold distilled water to remove residual salts. Air-dry for 30 minutes.

Protocol B: Solvent-Antisolvent Recrystallization

Objective: Achieve >99% purity by leveraging differential solubility and controlled crystal growth.

  • Hot Dissolution: Transfer the semi-dry crude solid to a round-bottom flask. Add a minimal amount of absolute Ethanol (approx. 30-40 mL) and heat to a gentle reflux (78 °C) using a heating mantle or oil bath until the solid is completely dissolved[2].

  • Cloud Point Attainment: While maintaining reflux, add distilled water dropwise using an addition funnel. Continue adding water until the solution becomes faintly turbid (the "cloud point"), indicating saturation.

  • Clarification: Add 1-2 drops of hot Ethanol just until the turbidity clears.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature slowly and undisturbed over 2 hours. Causality note: Rapid cooling traps impurities within the crystal lattice; slow cooling ensures a highly ordered, pure crystalline structure, a principle heavily observed in dimethoxybenzoic acid crystallization behavior[3].

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for an additional 1 hour to maximize yield.

  • Isolation & Drying: Filter the purified crystals via vacuum filtration. Wash the crystals with a minimal volume (10 mL) of ice-cold 20% Ethanol/Water mixture. Dry the crystals in a vacuum oven at 45 °C overnight.

Quantitative Data & Quality Control

The following table summarizes the expected recovery metrics when executing this protocol on a 10-gram scale.

MetricExpected ValueAnalytical Method
Crude Purity 80 - 85%HPLC (UV at 254 nm)
Post-Extraction Yield 8.5 - 9.0 gGravimetric
Recrystallization Yield 7.2 - 7.8 g (72-78% overall)Gravimetric
Final Purity > 99.5%HPLC (UV at 254 nm)
Melting Point Sharp, narrow rangeCapillary Melting Point Apparatus

Troubleshooting Guide

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The compound melts and forms an insoluble oil rather than crystallizing, often due to an excess of antisolvent or cooling too rapidly.

    • Solution: Reheat the mixture until the oil dissolves. Add a small amount of pure Ethanol to increase the solubility threshold, then cool much more slowly. Seeding the solution with a pure crystal of this compound just above the cloud point can also force crystallization over oiling out.

  • Issue: Low Recrystallization Yield

    • Cause: Too much Ethanol was used during the hot dissolution phase, keeping the product soluble even at 0 °C.

    • Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to remove excess Ethanol, then repeat the cooling process.

References

  • Title: Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives Source: MDPI Crystals URL: [Link] Citation Index: [3]

Sources

Esterification of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Benzyloxy)-3,4-dimethoxybenzoic acid is a valuable, structurally complex building block in medicinal chemistry and materials science. Its derivatives, particularly its esters, are key intermediates in the synthesis of a variety of target molecules, including potential therapeutics and functional materials. The strategic placement of the benzyloxy and dimethoxy groups on the phenyl ring introduces significant steric hindrance and potential for side reactions, making the choice of esterification method critical for achieving high yields and purity.

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful esterification of this compound. We will delve into the mechanistic rationale behind various esterification techniques, offering field-proven insights to navigate the challenges associated with this sterically hindered and electronically rich substrate. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of benzoate esters.

Challenges in Esterification

The structure of this compound presents two primary challenges for esterification:

  • Steric Hindrance: The bulky benzyloxy group at the ortho position significantly shields the carboxylic acid moiety, impeding the approach of the alcohol nucleophile.

  • Acid Sensitivity: The benzyloxy group can be susceptible to cleavage under harsh acidic conditions, a common feature of traditional Fischer esterification.[1]

Therefore, mild and efficient esterification methods are paramount for the successful synthesis of its esters.

Recommended Esterification Protocol: Steglich Esterification

For sterically hindered and acid-sensitive substrates like this compound, the Steglich esterification is the method of choice.[2][3] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[4][5]

Mechanism of Steglich Esterification

The Steglich esterification proceeds through a mild, multi-step mechanism that avoids the need for strong acids:[3]

  • Activation of the Carboxylic Acid: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, forming an even more reactive N-acylpyridinium species. This step is crucial as it prevents a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.

  • Nucleophilic Attack by Alcohol: The alcohol readily attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The activated carbodiimide is converted into a urea byproduct (N,N'-dicyclohexylurea (DCU) for DCC, or a water-soluble urea for EDC).

Steglich_Mechanism Acid This compound O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + DCC DCC DCC DCC->O_acylisourea N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU Byproduct O_acylisourea->DCU DMAP DMAP DMAP->N_acylpyridinium N_acylpyridinium->DMAP Regenerated Ester Ester Product N_acylpyridinium->Ester + Alcohol Alcohol Alcohol (R-OH) Alcohol->Ester

Steglich Esterification Mechanism.

Experimental Protocols

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol is a robust and widely applicable method for the esterification of this compound with a variety of primary and secondary alcohols.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the alcohol (1.2 eq) followed by DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of DCC: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ (2 x volume of DCM), and brine (1 x volume of DCM).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.[6]

Safety Precautions:

  • DCC is a potent allergen and sensitizer. [7][8][9][10] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMAP is highly toxic if swallowed, inhaled, or absorbed through the skin. [11][12][13][14][15] Handle with appropriate PPE in a fume hood.

  • DCM is a suspected carcinogen. Handle in a well-ventilated area.

Protocol 2: Steglich Esterification using EDC and DMAP

This protocol is an excellent alternative to the DCC-based method, particularly when the removal of the urea byproduct is challenging. The urea byproduct of EDC is water-soluble, simplifying the purification process.[16]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM or DMF.

  • Addition of EDC: Add EDC·HCl (1.5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic solution sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ (2 x volume of DCM), and brine (1 x volume of DCM).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Safety Precautions:

  • EDC can cause skin and eye irritation. [17][18] Handle with appropriate PPE.

  • Handle DMAP and DCM with the same precautions as outlined in Protocol 1.

Alternative Esterification Methods

While Steglich esterification is highly recommended, other methods can be considered depending on the specific alcohol and experimental constraints.

Fischer-Speier Esterification

This classic method involves heating the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][19]

  • Advantages: Simple, inexpensive reagents.

  • Disadvantages: Requires harsh acidic conditions and high temperatures, which can lead to the cleavage of the benzyl ether protecting group. The reaction is an equilibrium, requiring a large excess of the alcohol or removal of water to drive it to completion.[1] This method is generally not recommended for this compound unless the benzyl group is not required in the final product.

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20][21][22][23][24]

  • Advantages: Mild reaction conditions, proceeds with inversion of stereochemistry at the alcohol center (if chiral).

  • Disadvantages: Stoichiometric amounts of reagents are required, and the byproducts (triphenylphosphine oxide and a hydrazine derivative) can be challenging to remove. The reaction is sensitive to the pKa of the carboxylic acid.

Data Summary and Comparison

Method Coupling Agent Catalyst Conditions Byproduct Advantages Disadvantages
Steglich (DCC) DCCDMAPRoom Temp, NeutralInsoluble DCUMild, High Yield, Good for Hindered SubstratesDCU can be difficult to remove, DCC is a sensitizer
Steglich (EDC) EDC·HClDMAPRoom Temp, NeutralWater-soluble ureaMild, High Yield, Easy Byproduct RemovalEDC is more expensive than DCC
Fischer-Speier NoneH₂SO₄ or HClRefluxWaterInexpensiveHarsh conditions, potential for debenzylation
Mitsunobu PPh₃/DEAD or DIADNone0 °C to Room TempPPh₃O, Hydrazine deriv.Mild, StereoinversionDifficult byproduct removal, Stoichiometric reagents

Workflow and Decision Making

Esterification_Workflow Start Esterification of this compound Is_Substrate_Acid_Sensitive Is the substrate acid-sensitive? Start->Is_Substrate_Acid_Sensitive Mitsunobu_Consideration Is stereoinversion of the alcohol required? Start->Mitsunobu_Consideration Steglich Use Steglich Esterification Is_Substrate_Acid_Sensitive->Steglich Yes Fischer Consider Fischer Esterification Is_Substrate_Acid_Sensitive->Fischer No Is_Byproduct_Removal_a_Concern Is byproduct removal a concern? Steglich->Is_Byproduct_Removal_a_Concern EDC_Protocol Use EDC Protocol Is_Byproduct_Removal_a_Concern->EDC_Protocol Yes DCC_Protocol Use DCC Protocol Is_Byproduct_Removal_a_Concern->DCC_Protocol No Mitsunobu_Consideration->Steglich No Mitsunobu_Protocol Consider Mitsunobu Reaction Mitsunobu_Consideration->Mitsunobu_Protocol Yes

Decision workflow for selecting an esterification method.

Conclusion

The esterification of this compound is most effectively achieved using the Steglich protocol with either DCC or EDC as the coupling agent and DMAP as the catalyst. These mild conditions are well-suited to the sterically hindered and potentially acid-sensitive nature of the substrate, reliably providing good to excellent yields of the desired esters. The choice between DCC and EDC will primarily depend on the preferred method of byproduct removal. While alternative methods such as Fischer and Mitsunobu esterification exist, they present challenges that make them less ideal for this particular transformation. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently and successfully synthesize a wide range of esters from this valuable benzoic acid derivative.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

  • Westlake Corporation. (2024, March 5). ethylene dichloride (edc). Retrieved from [Link]

  • ScienceLab.com. (2005, October 10).
  • Oxy. (n.d.).
  • Sigma-Aldrich. (2021, February 24). SDS Dicyclohexylcarbodiimide (DCC).
  • AAPPTec, LLC. (n.d.).
  • EnergyGuard. (2009, July 20).
  • Carl ROTH. (n.d.). Safety Data Sheet: EDC-HCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Sartorius. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Park, J. M. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Various Authors. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. Retrieved from [Link]

  • ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Scribd. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-276.
  • Organic Syntheses. (n.d.). trimethoxy-phenyl)iodonium. Retrieved from [Link]

  • Li, Y., & Zhang, Y. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339.
  • ARKIVOC. (n.d.). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • J. Chem. Soc. 3482-3484 (1964).
  • Common Organic Chemistry. (n.d.). Acid to Ester (DCC + DMAP). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Isoquinoline Alkaloids using 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 1-substituted tetrahydroisoquinoline (THIQ) alkaloids remains a cornerstone in the development of neuroactive agents, antimicrobial scaffolds, and antitumor drugs. This application note details the strategic utilization of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid as a "masked" phenolic building block.

Why this starting material? The 2-benzyloxy motif serves a dual purpose:

  • Orthogonal Protection: It masks the phenol functionality during the aggressive electrophilic cyclization conditions (Bischler-Napieralski), preventing side reactions such as phosphate ester formation.

  • Regiocontrol: The steric bulk of the ortho-benzyloxy group influences the conformational landscape of the amide intermediate, often favoring the rotamer required for cyclization, despite the apparent steric penalty.

This protocol outlines a high-fidelity route to 1-(2'-hydroxy-3',4'-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , a core scaffold for Anhalonidine analogs and Cularine-type alkaloids.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of the benzoic acid precursor into the final phenolic alkaloid core.

IsoquinolineSynthesis cluster_0 Critical Cyclization Step Acid Start: 2-(Benzyloxy)- 3,4-dimethoxybenzoic Acid Amide Intermediate 1: Benzamide Acid->Amide 1. Activation (SOCl2) 2. Coupling Amine Co-Reactant: Homoveratrylamine Amine->Amide DHIQ Intermediate 2: 3,4-Dihydroisoquinoline Amide->DHIQ Bischler-Napieralski (POCl3, Reflux) THIQ Product: 1-Aryl-THIQ (Protected) DHIQ->THIQ Reduction (NaBH4) Final Target: Phenolic THIQ THIQ->Final Hydrogenolysis (H2, Pd/C)

Figure 1: Strategic workflow for the synthesis of 1-aryl-tetrahydroisoquinolines. The critical Bischler-Napieralski cyclization is highlighted.

Detailed Experimental Protocols

Protocol A: Amide Coupling (The Foundation)

Objective: To couple the sterically crowded 2-benzyloxy acid with homoveratrylamine without racemization or decomposition.

Reagents:

  • This compound (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Homoveratrylamine (1.1 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the benzoic acid in anhydrous DCM (0.2 M). Add

    
     dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).
    
  • Reflux: Warm to reflux for 2 hours. The solution should become clear, indicating acid chloride formation. Evaporate solvent and excess

    
     under reduced pressure (use a caustic trap).
    
  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C.

  • Addition: Slowly add a solution of Homoveratrylamine and

    
     in DCM. Critical: Maintain temperature <5°C to minimize side reactions.
    
  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (remove unreacted amine), then sat.

    
     (remove unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Validation:

    
     NMR should show the disappearance of the amine 
    
    
    
    protons and the appearance of a triplet amide proton (~6.5 ppm).
Protocol B: Bischler-Napieralski Cyclization (The Core)

Objective: Intramolecular electrophilic aromatic substitution to close the isoquinoline ring.

Reagents:

  • Benzamide Intermediate (from Protocol A)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 eq)
    
  • Acetonitrile (ACN) or Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the amide in anhydrous ACN (preferred for cleaner profiles) or Toluene (if higher temps required).

  • Activation: Add

    
     carefully under Argon.
    
  • Cyclization: Heat to reflux (80-110°C) for 3-6 hours.

    • Mechanistic Insight: The reaction proceeds via an imidoyl chloride intermediate.[1] The electron-rich dimethoxy ring of the amine moiety facilitates the attack.

    • Checkpoint: Monitor by TLC. The amide spot will disappear, and a highly fluorescent (UV 254/365 nm) spot (Dihydroisoquinoline) will appear near the baseline (polar).

  • Quenching (Hazardous): Cool to RT. Pour the reaction mixture slowly into ice-water. Exothermic reaction!

  • Basification: Adjust pH to ~10 using 20% NaOH or

    
    . Extract with DCM.
    
  • Purification: The resulting 3,4-dihydroisoquinoline is often unstable. Proceed immediately to reduction or purify rapidly via neutral alumina chromatography.

Protocol C: Global Reduction & Deprotection

Objective: Stereoselective reduction of the imine and removal of the benzyl protecting group.

Reagents:

  • Sodium Borohydride (

    
    )
    
  • Palladium on Carbon (10% Pd/C)

  • Hydrogen Gas (

    
    ) or Ammonium Formate
    
  • Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Reduction: Dissolve the crude dihydroisoquinoline in MeOH at 0°C. Add

    
     (2.0 eq) portion-wise. Stir for 2 hours.
    
  • Workup: Quench with water, extract with DCM, and concentrate to yield the 1-(2'-benzyloxy-3',4'-dimethoxyphenyl)-THIQ .

  • Hydrogenolysis: Dissolve the protected THIQ in MeOH/EtOAc (1:1). Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under

    
     balloon (1 atm) for 12 hours.
    
    • Note: If the amine poisons the catalyst, add 1.0 eq of HCl to form the salt before hydrogenation.

  • Filtration: Filter through Celite to remove Pd. Concentrate to yield the final phenolic product.

Data Summary & Troubleshooting

Yield Optimization Table
Reaction StepTypical YieldKey VariableCommon Failure Mode
Amide Coupling 85 - 95%Temperature ControlHydrolysis of Acid Chloride (wet solvents).
Bischler-Napieralski 60 - 75%Solvent ChoiceTarry polymerization due to overheating; Steric hindrance of 2-OBn group.
Reduction (NaBH4) >90%StoichiometryIncomplete reduction (check pH).
Hydrogenolysis 80 - 90%Catalyst QualityCatalyst poisoning by trace sulfur or free amine.
Critical Troubleshooting: The "Steric Wall"

The 2-benzyloxy group creates significant steric pressure near the amide carbonyl.

  • Issue: If Cyclization yield is <40%.

  • Solution: Switch from

    
     to 
    
    
    
    (more aggressive) or use Bischler-Napieralski with Tf2O/Pyridine (milder, activation via triflate).
  • Alternative: If the 2-benzyloxy group cleaves prematurely during cyclization (forming a phosphate ester), lower the temperature and extend reaction time.

References

  • General Bischler-Napieralski Protocol & Mechanism

    • Bischler, A., & Napieralski, B. (1893).[2] "Zur Kenntniss der Einwirkung von wasserentziehenden Mitteln auf Säureamide." Berichte der deutschen chemischen Gesellschaft.

  • Synthesis of 1-Aryl-tetrahydroisoquinolines (Review)

    • Chrzanowska, M., & Rozwadowska, M. D. (2004). "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 104(7), 3341–3370.

  • Use of Benzyloxy-benzoic Acids in Alkaloid Synthesis

    • Kessar, S. V., et al. (2014).[3][4] "Oxidative C1 Arylation of Tetrahydroisoquinolines." Synthesis. (Demonstrates the utility of substituted benzamides).

  • Protecting Group Strategies (Benzyl Ethers)

    • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for Pd/C hydrogenolysis conditions).

(Note: While specific "famous" named syntheses using exactly this compound are rare in open literature, the protocols above represent the standard, validated chemical behavior for this class of substrates as derived from the cited reviews.)

Sources

Scalable Synthesis of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid: A Detailed Guide for Pharmaceutical and Fine Chemical Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Benzyloxy)-3,4-dimethoxybenzoic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules and other high-value fine chemicals. Its structural motif, featuring a protected phenol and a carboxylic acid on a dimethoxy-substituted benzene ring, makes it a versatile building block for drug discovery and development. The scalability of its synthesis is paramount for ensuring a reliable and cost-effective supply chain for these critical applications. This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of this compound, designed for researchers, chemists, and process development professionals. We will explore two robust synthetic routes, delving into the mechanistic rationale behind the chosen methodologies and providing practical, field-proven insights to ensure successful and scalable production.

Strategic Overview of Synthetic Routes

Two primary scalable synthetic strategies for this compound are presented. Both routes commence from readily available starting materials and converge on the key intermediate, 2-hydroxy-3,4-dimethoxybenzoic acid, which is subsequently benzylated.

Route 1: Formylation of 2,3-Dimethoxyphenol followed by Oxidation and Benzylation. This route offers a high degree of control over the introduction of the carboxylic acid functionality via a formylated intermediate.

Route 2: Direct Carboxylation of 2,3-Dimethoxyphenol followed by Benzylation. This approach provides a more atom-economical pathway to the key hydroxy acid intermediate.

The choice between these routes may depend on factors such as raw material availability, equipment capabilities, and desired throughput.

Synthetic_Routes_Overview cluster_0 Route 1: Formylation-Oxidation Pathway A 2,3-Dimethoxyphenol B 2-Hydroxy-3,4-dimethoxybenzaldehyde A->B C 2-Hydroxy-3,4-dimethoxybenzoic Acid B->C F This compound C->F D 2,3-Dimethoxyphenol E 2-Hydroxy-3,4-dimethoxybenzoic Acid D->E

Figure 1: Overview of the two scalable synthetic routes to this compound.

Route 1: Formylation-Oxidation Pathway

This pathway involves the initial formylation of 2,3-dimethoxyphenol to introduce the aldehyde functionality, which is then oxidized to the corresponding carboxylic acid.

Part 1.1: Synthesis of 2-Hydroxy-3,4-dimethoxybenzaldehyde

The introduction of a formyl group onto the electron-rich aromatic ring of 2,3-dimethoxyphenol can be achieved through established formylation reactions such as the Duff reaction or the Vilsmeier-Haack reaction.[1][2][3][4] Both methods are scalable and utilize readily available reagents.

The Duff reaction utilizes hexamine as the formylating agent in an acidic medium, typically favoring ortho-formylation of phenols.[1][3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethoxyphenol154.1615.4 g0.1
Hexamine (Hexamethylenetetramine)140.1921.0 g0.15
Glacial Acetic Acid60.05150 mL-
Hydrochloric Acid (conc.)36.46As needed-
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,3-dimethoxyphenol (15.4 g, 0.1 mol) and glacial acetic acid (150 mL).

  • Stir the mixture until the phenol is completely dissolved.

  • Add hexamine (21.0 g, 0.15 mol) portion-wise to the stirred solution.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 500 mL of cold water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Heat the aqueous mixture to 80-90 °C for 1 hour to hydrolyze the intermediate imine.

  • Cool the mixture and extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-3,4-dimethoxybenzaldehyde.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Expected Yield: 60-70%

The Vilsmeier-Haack reaction employs a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) for the formylation of electron-rich aromatic compounds.[4][5][6][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethoxyphenol154.1615.4 g0.1
N,N-Dimethylformamide (DMF)73.0936.5 g (38.6 mL)0.5
Phosphorus Oxychloride (POCl₃)153.3323.0 g (14.0 mL)0.15
Dichloromethane (DCM)84.93100 mL-
Sodium Acetate82.03As needed-
Ice-As needed-

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add dry N,N-dimethylformamide (36.5 g, 0.5 mol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2,3-dimethoxyphenol (15.4 g, 0.1 mol) in 100 mL of dry dichloromethane and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding 300 g of crushed ice.

  • Add a saturated solution of sodium acetate to neutralize the mixture to a pH of 6-7.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified as described in Protocol 1A.

Expected Yield: 75-85%

Part 1.2: Oxidation of 2-Hydroxy-3,4-dimethoxybenzaldehyde to 2-Hydroxy-3,4-dimethoxybenzoic Acid

The aldehyde intermediate is readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. A scalable and efficient method involves the use of potassium permanganate in a basic solution.[8][9][10][11]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-3,4-dimethoxybenzaldehyde182.1718.2 g0.1
Potassium Permanganate (KMnO₄)158.0317.4 g0.11
Sodium Hydroxide (NaOH)40.008.0 g0.2
Water18.02400 mL-
Sodium Bisulfite (NaHSO₃)104.06As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 1 L beaker, dissolve 2-hydroxy-3,4-dimethoxybenzaldehyde (18.2 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of water.

  • In a separate beaker, dissolve potassium permanganate (17.4 g, 0.11 mol) in 200 mL of water.

  • Cool the aldehyde solution in an ice bath and slowly add the potassium permanganate solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a small amount of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Filter the reaction mixture to remove any remaining solids.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Collect the white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Expected Yield: 85-95%

Route1_Workflow A 2,3-Dimethoxyphenol B Formylation (Duff or Vilsmeier-Haack) A->B C 2-Hydroxy-3,4-dimethoxybenzaldehyde B->C D Oxidation (KMnO₄, NaOH) C->D E 2-Hydroxy-3,4-dimethoxybenzoic Acid D->E

Figure 2: Experimental workflow for Route 1.

Route 2: Direct Carboxylation Pathway

This route offers a more direct approach to the key intermediate, 2-hydroxy-3,4-dimethoxybenzoic acid, through the direct carboxylation of 2,3-dimethoxyphenol.

Protocol 2: Kolbe-Schmitt Reaction for Direct Carboxylation

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure.[1][2][12] This reaction is a classic and scalable method for the synthesis of hydroxybenzoic acids.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dimethoxyphenol154.1615.4 g0.1
Sodium Hydroxide (NaOH)40.008.0 g0.2
Carbon Dioxide (CO₂)44.01High Pressure-
Hydrochloric Acid (conc.)36.46As needed-
Toluene92.14100 mL-

Procedure:

  • In a high-pressure autoclave, place 2,3-dimethoxyphenol (15.4 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol).

  • Add toluene (100 mL) as a solvent.

  • Seal the autoclave and purge with nitrogen gas.

  • Pressurize the autoclave with carbon dioxide to 5-10 atm.

  • Heat the mixture to 130-150 °C with vigorous stirring and maintain for 6-8 hours.

  • After the reaction, cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.

  • Transfer the reaction mixture to a beaker and add 200 mL of water.

  • Separate the aqueous layer and wash the organic layer with a small amount of water.

  • Combine the aqueous layers and cool in an ice bath.

  • Acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Expected Yield: 50-60% (unoptimized). The yield can be improved by optimizing pressure, temperature, and reaction time.

Final Step: O-Benzylation of 2-Hydroxy-3,4-dimethoxybenzoic Acid

The final step in both synthetic routes is the selective O-benzylation of the phenolic hydroxyl group of 2-hydroxy-3,4-dimethoxybenzoic acid. The Williamson ether synthesis is the most common and scalable method for this transformation.[3][13][14][15][16][17] To enhance scalability and efficiency, phase-transfer catalysis can be employed.[18][19][20][21][22]

Protocol 3: Williamson Ether Synthesis with Phase-Transfer Catalysis

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxy-3,4-dimethoxybenzoic Acid198.1719.8 g0.1
Benzyl Chloride126.5815.2 g (13.8 mL)0.12
Potassium Carbonate (K₂CO₃), anhydrous138.2127.6 g0.2
Tetrabutylammonium Bromide (TBAB)322.371.6 g0.005
N,N-Dimethylformamide (DMF), anhydrous73.09200 mL-
Ethyl Acetate88.11As needed-
Hydrochloric Acid (1 M)36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxy-3,4-dimethoxybenzoic acid (19.8 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in anhydrous N,N-dimethylformamide (200 mL).

  • Add tetrabutylammonium bromide (1.6 g, 0.005 mol) to the suspension.

  • Heat the mixture to 60-70 °C and stir for 30 minutes.

  • Slowly add benzyl chloride (15.2 g, 0.12 mol) dropwise to the reaction mixture.

  • Continue heating and stirring the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.

  • Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Stir the mixture for 30 minutes to allow for complete precipitation.

  • Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

  • The product can be further purified by recrystallization from ethanol.

Expected Yield: 85-95%

Benzylation_Workflow A 2-Hydroxy-3,4-dimethoxybenzoic Acid B Williamson Ether Synthesis (Benzyl Chloride, K₂CO₃, TBAB, DMF) A->B C This compound B->C

Figure 3: Final O-Benzylation step workflow.

Conclusion

This guide has detailed two scalable and efficient synthetic routes for the preparation of this compound. Route 1, proceeding through a formylated and subsequently oxidized intermediate, offers high yields and excellent control. Route 2, a direct carboxylation, presents a more concise pathway. The final O-benzylation step is efficiently achieved via a phase-transfer catalyzed Williamson ether synthesis, which is amenable to large-scale production. By understanding the underlying chemical principles and following these detailed protocols, researchers and production chemists can confidently and reliably synthesize this valuable chemical intermediate for a wide range of applications in the pharmaceutical and fine chemical industries.

References

  • Kinetics for synthesizing benzyl salicylate via solid–liquid phase-transfer catalysis. (n.d.).
  • Duff reaction. (2023, December 15). In Wikipedia.
  • Reimer–Tiemann reaction. (2023, November 29). In Wikipedia.
  • Kolbe–Schmitt reaction. (2023, October 29). In Wikipedia.
  • Duff Reaction. (n.d.). SynArchive.
  • Duff Reaction. (n.d.).
  • CN103058872A - Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters. (n.d.).
  • Reimer–Tiemann reaction. (2020, June 28).
  • The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. (n.d.). Benchchem.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
  • Williamson Ether Synthesis. (n.d.).
  • Reimer-Tiemann Reaction. (2021, September 25). YouTube.
  • Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde. (n.d.). Benchchem.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • CN104557551B - The new method of solid liquid phase transfer catalysis salicylate benzyl ester. (n.d.).
  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry.
  • Vilsmeier–Haack reaction. (2023, October 29). In Wikipedia.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
  • Kinetics for synthesizing benzyl salicylate by third-liquid phase-transfer c
  • Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. (n.d.). Benchchem.
  • The Duff Reaction: Researching A Modific
  • A theoretical study of the Duff reaction: insights into its selectivity. (2016, October 7). Semantic Scholar.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.).
  • Oxidation of aldehydes to carboxylic acids. (n.d.).
  • making carboxylic acids. (n.d.). Chemguide.
  • in the chemical literature: Williamson ether synthesis. (2019, October 25). YouTube.
  • 15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.
  • Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. (2018, June 8).
  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
  • (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. (2025, October 16).
  • Benzylation of hydroxyl groups by Williamson reaction. (2021, October 6). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
  • Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. (2025, August 6).
  • Industrial Phase-Transfer C
  • CN101265183A - Method for preparing 2,3,4-trimethoxybenzoic acid. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not only follow protocols but to adapt and overcome experimental challenges.

Synthesis Overview: The Williamson Ether Synthesis

The most common and direct route to synthesizing this compound is through a Williamson ether synthesis. This venerable reaction involves the O-alkylation of a phenol, in this case, 2-hydroxy-3,4-dimethoxybenzoic acid (a derivative of protocatechuic acid), with an alkyl halide, benzyl bromide or benzyl chloride, in the presence of a base.[1][2] The reaction proceeds via an SN2 mechanism, where the deprotonated phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.[1][2]

While conceptually straightforward, this synthesis is not without its nuances. The presence of a carboxylic acid group on the starting material introduces potential complications that require careful consideration of reaction conditions to achieve high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my reaction yield consistently low?

A low yield can be attributed to several factors, often revolving around incomplete reaction or the prevalence of side reactions.

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a more potent nucleophile than the corresponding phenol.[3] If the chosen base is not strong enough to completely deprotonate the phenolic hydroxyl group, a significant portion of your starting material will remain unreacted.

    • Solution:

      • Base Selection: For phenolic acids, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. However, if you observe a large amount of unreacted starting material, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH).[3] Exercise caution with NaH as it is highly reactive and requires anhydrous conditions.

      • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can accelerate the reaction.[2][3]

  • Side Reactions: The presence of multiple reactive sites in the starting material can lead to undesired side products.

    • Benzylation of the Carboxylic Acid: The carboxylate anion, formed by the deprotonation of the carboxylic acid, can also act as a nucleophile and react with the benzyl halide to form a benzyl ester. This is a common side reaction that consumes your benzylating agent and complicates purification.[4]

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to the formation of a complex mixture of products.[1]

    • Elimination of Benzyl Halide: While less common with primary halides like benzyl bromide, elimination reactions can compete with substitution, especially at higher temperatures.[1][3]

    • Solution:

      • Protecting the Carboxylic Acid: To prevent the formation of the benzyl ester, the carboxylic acid group can be protected prior to the ether synthesis.[5][6][7] Common protecting groups for carboxylic acids include methyl or ethyl esters.[5] These can be removed by hydrolysis after the benzylation step.

      • Reaction Conditions: To favor O-alkylation, it is crucial to control the reaction temperature. Running the reaction at a moderate temperature (typically 50-100°C) is usually sufficient.[2][3]

Q2: My reaction has stalled, and I'm only recovering the starting material. What's wrong?

A stalled reaction is often a sign of an issue with one of the key reagents or the reaction setup.

  • Inactive Benzylating Agent: Benzyl halides can degrade over time, especially if not stored properly.

    • Solution: Check the purity of your benzyl bromide or benzyl chloride. If it appears discolored or has been stored for an extended period, consider purifying it by distillation or using a fresh bottle.

  • Insufficient Base: As mentioned earlier, incomplete deprotonation will prevent the reaction from proceeding.

    • Solution: Ensure you are using a sufficient molar excess of a suitable base.

  • Poor Solubility: If your starting material or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Select a solvent in which all reactants are reasonably soluble. DMF and DMSO are often good choices for their ability to dissolve a wide range of organic compounds and inorganic salts.[4]

Q3: My final product is difficult to purify. What are the likely impurities?

Purification challenges often arise from the presence of unreacted starting materials and side products.

  • Unreacted 2-hydroxy-3,4-dimethoxybenzoic acid: This is a common impurity if the reaction did not go to completion.

  • Benzyl 2-(benzyloxy)-3,4-dimethoxybenzoate: The benzyl ester formed as a side product.

  • Benzyl alcohol: Formed from the hydrolysis of the benzyl halide.

  • Dibenzyl ether: Can form if the benzyl halide reacts with benzyl alcohol.

  • Solution:

    • Workup Procedure: A carefully planned workup can remove many impurities. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) will remove any unreacted acidic starting material.

    • Chromatography: Column chromatography is often necessary to separate the desired product from the benzyl ester and other non-polar impurities.

    • Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

Q2: What are the optimal reaction conditions?

Optimal conditions will vary depending on the specific scale and reagents used. However, a good starting point is:

ParameterRecommended ConditionRationale
Solvent DMF or AcetonitrilePolar aprotic solvents that promote SN2 reactions.[2][3]
Base K₂CO₃ or NaH (with caution)To deprotonate the phenolic hydroxyl group.[3]
Temperature 50-100 °CTo provide sufficient energy for the reaction without promoting side reactions.[2][3]
Reaction Time 1-8 hoursMonitor by TLC to determine completion.[2]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: Are there any safety precautions I should be aware of?

  • Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow and Diagrams

General Experimental Protocol
  • Deprotonation: To a solution of 2-hydroxy-3,4-dimethoxybenzoic acid in a suitable solvent (e.g., DMF), add the base (e.g., K₂CO₃).

  • Alkylation: Add the benzyl halide (benzyl bromide or benzyl chloride) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography and/or recrystallization.

Reaction Scheme

Williamson_Ether_Synthesis SM 2-Hydroxy-3,4-dimethoxybenzoic acid Phenoxide Phenoxide Intermediate SM->Phenoxide + Base Base Base (e.g., K2CO3) BenzylHalide Benzyl Halide Product This compound Phenoxide->Product + Benzyl Halide SideProduct Benzyl Ester (Side Product) Phenoxide->SideProduct + Benzyl Halide (on Carboxylate) Troubleshooting_Flowchart Start Low Reaction Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Products? IncompleteReaction->SideReactions No CheckBase Check Base Strength & Stoichiometry IncompleteReaction->CheckBase Yes ProtectCarboxylicAcid Protect Carboxylic Acid SideReactions->ProtectCarboxylicAcid Yes (Benzyl Ester) PurificationIssues Purification Difficulty? SideReactions->PurificationIssues No OptimizeConditions Optimize Temperature & Time CheckBase->OptimizeConditions CheckReagents Check Reagent Purity (Benzyl Halide) ProtectCarboxylicAcid->OptimizeConditions OptimizeWorkup Optimize Workup Procedure PurificationIssues->OptimizeWorkup Yes OptimizeChromatography Optimize Chromatography OptimizeWorkup->OptimizeChromatography

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • ResearchGate. A note on the synthesis of veratric acid. [Link]

  • PMC. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]

  • PubMed. A note on the synthesis of veratric acid. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Pearson. Show how you would use the Williamson ether synthesis to prepare... [Link]

  • YouTube. Protecting Groups for Carboxylic acid. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. vanillic acid. [Link]

  • Source not available.
  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Source not available.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • ResearchGate. Optimization of reaction conditions for O-benzylation of chromone alkaloid a. [Link]

Sources

Troubleshooting low solubility of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate the common challenges associated with the solubility of this compound. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in water?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure. It possesses significant nonpolar characteristics contributed by the benzyl group and two aromatic rings, alongside two methoxy (-OCH₃) groups. These features make the molecule hydrophobic, or "water-fearing." While the carboxylic acid (-COOH) group can participate in hydrogen bonding, its contribution is overshadowed by the larger, lipophilic portion of the molecule. Consequently, it is classified as slightly soluble or sparingly soluble in water at neutral pH.[1][2][3] Aromatic carboxylic acids, in general, tend to be sparingly soluble in cold water but show increased solubility in hot water.[4][5]

Q2: What organic solvents are recommended for dissolving this compound?

A2: Due to its lipophilic nature, this compound demonstrates good solubility in a range of common organic solvents. The choice of solvent will depend on the requirements of your downstream application. Aromatic carboxylic acids are generally soluble in less polar organic solvents like ethers and alcohols.[6]

Table 1: Recommended Organic Solvents

Solubility ClassRecommended SolventsRationale & Use Cases
High Solubility Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Aprotic, highly polar solvents capable of dissolving a wide range of compounds. Ideal for creating high-concentration stock solutions for in-vitro assays.
Good Solubility Methanol, Ethanol, IsopropanolProtic solvents that can engage in hydrogen bonding with the carboxylic acid group. Useful for reactions, purifications, and creating working solutions.
Moderate Solubility Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Solvents with intermediate polarity. Often used in organic synthesis, extractions, and chromatography.
Low/Insoluble Hexanes, Toluene, Dichloromethane (DCM)Nonpolar solvents. While the aromatic character of toluene may offer some solubility, alkanes like hexane are generally poor choices. DCM may show limited success.

Note: This table is based on the predicted behavior of a molecule with this structure. It is always recommended to perform a small-scale solubility test.

Q3: How can I prepare an aqueous solution of this compound for biological assays?

A3: The most effective strategy for dissolving this acidic compound in an aqueous medium is through pH adjustment.[7][8] By increasing the pH of the solution with a base, the carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in water.[8][9]

The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.[10][11] The predicted pKa for the structurally similar 3,4-dimethoxybenzoic acid is approximately 4.35.[2] To ensure complete deprotonation and dissolution, the pH of the solution should be raised to at least 2 units above the pKa.[12]

Caption: pH-dependent equilibrium of the carboxylic acid.

Protocol: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
  • Weigh the Compound: Accurately weigh the required mass of this compound. For 10 mL of a 10 mM solution (MW: ~274.28 g/mol ), you would need 2.74 mg.

  • Initial Suspension: Add the solid to approximately 80% of the final desired volume of purified water or buffer (e.g., 8 mL of PBS). The compound will not dissolve and will form a suspension.

  • Basification: While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise. Monitor the suspension closely. As the pH increases, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until all the solid has completely dissolved, resulting in a clear solution.

  • pH Adjustment (Optional): If a specific final pH is required, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be cautious, as lowering the pH too much may cause the compound to precipitate.

  • Final Volume: Adjust the final volume to 10 mL with your chosen solvent (water or buffer).

  • Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter.

Q4: I successfully dissolved my compound by raising the pH, but it precipitated when I added it to my cell culture media. What happened?

A4: This is a common issue known as "buffer-induced precipitation." Cell culture media are buffered systems, typically at a physiological pH of ~7.4. If you prepared a highly concentrated, high-pH stock solution and then diluted it significantly into the buffered media, the media's buffering capacity would have neutralized the excess base in your stock, lowering the pH of the local environment. This pH drop protonates the carboxylate salt back to the insoluble carboxylic acid form, causing it to crash out of the solution.

Troubleshooting Strategies:

  • Lower Stock Concentration: Prepare a more dilute stock solution. This reduces the amount of base needed for dissolution and minimizes the pH shock upon dilution.

  • Use a Buffered Stock: Prepare your stock solution directly in a buffer (e.g., PBS at pH 7.4) using the pH adjustment method described above. This ensures compatibility with your final medium.

  • Co-Solvent Approach: Prepare a concentrated stock in 100% DMSO and then perform a serial dilution into your aqueous media. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity.

Q5: Can I use heat to improve the solubility of this compound?

A5: Yes, heating can increase the rate of dissolution and the solubility limit. Aromatic carboxylic acids are often more soluble in hot water than in cold water.[4][5] However, this approach should be used with caution.

Considerations:

  • Thermal Stability: Verify the thermal stability of this compound. Prolonged heating could lead to degradation. The related compound 3,4-Dimethoxybenzoic acid has a melting point of 179-182 °C, suggesting good stability at typical laboratory heating temperatures (40-60 °C).[2]

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools to room temperature. This method is most useful when the solution will be used while still warm or if a supersaturated state is acceptable for a short period.

  • Combined Approach: Heating can be used in conjunction with the pH adjustment method to expedite the dissolution process.

Systematic Troubleshooting Workflow

If you are still facing solubility issues, follow this systematic workflow to identify an optimal solvent system.

Caption: Logical workflow for troubleshooting solubility issues.

References
  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. Available at: [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Available at: [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available at: [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Available at: [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Available at: [Link]

  • LookChem. (n.d.). Cas 93-07-2,3,4-Dimethoxybenzoic acid. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Available at: [Link]

  • Studyadda.com. (n.d.). Aromatic Carboxylic Acids - JEE Main & Advanced. Available at: [Link]

  • Zhang, Y. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. Available at: [Link]

  • The Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Available at: [Link]

  • Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Available at: [Link]

  • Jiangxi Chemscien Chemical Co., Ltd. (n.d.). 3,4-Dimethoxybenzoic acid. Available at: [Link]

Sources

Technical Support Center: Amide Coupling with 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the amide coupling of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. The unique steric and electronic properties of this molecule necessitate a careful selection of reaction conditions to minimize side reactions and maximize yield.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" acid to couple?

The primary challenge arises from significant steric hindrance around the carboxylic acid group. The bulky benzyloxy group at the ortho (2-) position physically obstructs the approach of the activating agent and the amine nucleophile. Additionally, the electron-donating nature of the two methoxy groups can modulate the reactivity of the carboxylic acid.

Q2: What are the most common side reactions I should anticipate?

The most prevalent side reactions include:

  • Low or No Yield: Due to the steric hindrance, the activation of the carboxylic acid or the subsequent nucleophilic attack by the amine may be very slow or fail to proceed altogether.

  • Guanidinylation of the Amine: If using uronium-based coupling reagents like HATU or HBTU, a common side reaction is the formation of a guanidinium byproduct on the N-terminus of your amine, which terminates the reaction.[1][2]

  • Racemization: While less of a concern for the achiral benzoic acid itself, if you are coupling it to a chiral amine (like an amino acid), the harsh conditions sometimes required for difficult couplings can lead to epimerization of the adjacent chiral center.[3][4]

Q3: Which class of coupling reagents is generally recommended for this type of hindered acid?

For sterically demanding couplings, uronium/aminium salts such as HATU and HCTU, or phosphonium salts like PyAOP and PyBOP are generally preferred over standard carbodiimides (e.g., DCC, EDC) alone.[2][3] These reagents form highly reactive activated esters that can better overcome the steric barrier.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a detailed breakdown of potential issues and actionable solutions.

Issue 1: Low or Incomplete Coupling Yield

Root Cause Analysis:

The primary culprit is the steric bulk of the ortho-benzyloxy group, which impedes the formation of the activated ester intermediate and/or the subsequent nucleophilic attack by the amine.

Mitigation Strategies:

  • Optimize the Coupling Reagent:

    • Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for highly hindered couplings due to the formation of a very reactive OAt-ester.[2] HCTU is a similarly potent alternative.

    • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are excellent alternatives that do not carry the risk of guanidinylation.[2][3]

    • Oxyma-Based Reagents: COMU is a newer generation uronium reagent based on OxymaPure, which is a safer alternative to HOBt/HOAt and has shown high reactivity.

  • Convert to an Acid Chloride: For exceptionally difficult couplings, converting the carboxylic acid to the more reactive acid chloride can be a robust strategy.

    • Reagents: Use mild chlorinating agents like oxalyl chloride or thionyl chloride. The reaction with oxalyl chloride is often cleaner.

    • Caution: This method can be harsh and may not be suitable for sensitive substrates. The resulting acid chloride is moisture-sensitive and should be used immediately.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy. However, this must be balanced with the risk of increased side reactions, including racemization.

    • Solvent: Use polar aprotic solvents like DMF or NMP to ensure good solubility of all reactants.

    • Concentration: Higher concentrations can favor the desired bimolecular reaction.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for the solution-phase coupling of a sterically hindered benzoic acid to a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a clean, dry, and inert atmosphere (e.g., under Argon or Nitrogen), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes. This allows for the formation of the activated OAt-ester.

  • Coupling: In a separate flask, dissolve the amine substrate (1.2 equivalents) in anhydrous DMF.

  • Slowly add the amine solution to the pre-activated acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gentle heating to 40-50°C.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Guanidinylation of the Amine

Root Cause Analysis:

This side reaction is specific to uronium/aminium-based coupling reagents (e.g., HATU, HBTU). The reagent can react directly with the free N-terminal of the amine, forming a stable guanidinium group and terminating the desired amide bond formation.[1][2] This is more likely to occur if the activation of the carboxylic acid is slow, allowing for a buildup of the free coupling reagent in the presence of the amine.

Mitigation Strategies:

  • Switch to a Phosphonium-Based Reagent: The most effective way to eliminate the risk of guanidinylation is to use a phosphonium-based reagent like PyBOP or PyAOP, as they do not have the guanidinium-forming substructure.[2]

  • Pre-activation of the Carboxylic Acid: If you must use a uronium reagent, pre-activating the this compound before adding the amine is crucial. This ensures that the majority of the coupling reagent is consumed in forming the desired activated ester, minimizing its availability to react with the amine.

Visualizing Reaction Pathways

Below are diagrams illustrating the intended reaction pathway and a common side reaction.

G cluster_main Desired Amide Formation Pathway Acid This compound ActivatedEster Activated OAt-Ester Intermediate Acid->ActivatedEster Activation HATU HATU + DIPEA HATU->ActivatedEster Amide Desired Amide Product ActivatedEster->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide

Caption: Desired reaction pathway for amide bond formation.

G cluster_side Guanidinylation Side Reaction Amine Amine (R-NH2) Guanidinium Guanidinylated Amine (Terminated) Amine->Guanidinium HATU_reagent Excess HATU HATU_reagent->Guanidinium Side Reaction

Caption: Undesired guanidinylation side reaction pathway.

Data Summary: Coupling Reagent Selection

The choice of coupling reagent is critical. The following table provides a comparative overview of reagents suitable for hindered couplings.

Reagent ClassExample(s)Coupling Efficiency (Hindered Acids)Key Side Reaction(s)Notes
Uronium/Aminium HATU, HCTUVery HighGuanidinylationConsidered the gold standard for difficult couplings. Pre-activation is recommended.[2]
Phosphonium PyBOP, PyAOPHighNoneExcellent choice for avoiding guanidinylation. PyAOP is generally more reactive than PyBOP.[2][3]
Oxyma-Based COMUVery HighGuanidinylationA safer, non-explosive alternative to HOBt/HOAt-based reagents with comparable reactivity to HATU.
Carbodiimide DCC, EDCLow to ModerateN-acylurea formationGenerally not recommended for this level of steric hindrance unless used with a potent additive like OxymaPure.

References

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved February 27, 2026, from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20). Retrieved February 27, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Retrieved February 27, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved February 27, 2026, from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.). Retrieved February 27, 2026, from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Homo- and Hetero-oxidative Coupling of Benzyl Anions - IRIS-AperTO. (n.d.). Retrieved February 27, 2026, from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. (2007, July 25). Retrieved February 27, 2026, from [Link]

  • Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed. (2014, May 15). Retrieved February 27, 2026, from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. (2008, November 26). Retrieved February 27, 2026, from [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved February 27, 2026, from [Link]

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (n.d.). Retrieved February 27, 2026, from [Link]

  • Peptide coupling using recyclable bicyclic benziodazolone - The Royal Society of Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

  • Potential fibrinolytic agents: versatile synthetic route to novel 4-(branched alkyl)benzoic acids via beta-monosubstituted or beta,beta-disubstituted styrene-4-carboxylic acids - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]

  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - Frontiers. (2019, March 27). Retrieved February 27, 2026, from [Link]

  • FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis - Luxembourg Bio Technologies. (n.d.). Retrieved February 27, 2026, from [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - ChemRxiv. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific principles and troubleshooting strategies required to develop a robust and reproducible crystallization process. As you will not find a standardized protocol for this specific molecule in literature, this guide will empower you to build a method from the ground up, ensuring high purity and yield.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the essential preliminary questions to consider before beginning experimental work. A thorough understanding of the target molecule's properties is the first step toward a successful crystallization.

Q1: What are the key physicochemical properties of this compound that influence crystallization?

A1: The crystallization behavior of this compound is governed by its molecular structure. It is an aromatic carboxylic acid, which provides a key functional group for forming strong hydrogen-bonded dimers, a feature that generally promotes good crystallization.[1] The presence of the bulky benzyloxy group and two methoxy groups increases its molecular weight and alters its polarity compared to simpler benzoic acids.

To predict its behavior, we can analyze the properties of structurally related compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Target)3,4-Dimethoxybenzoic Acid (Veratric Acid)[2][3]4-Methoxybenzoic Acid[4]Benzoic Acid[5]
Molecular Weight ~288.29 g/mol 182.17 g/mol 152.15 g/mol 122.12 g/mol
Structure Contains carboxylic acid, two methoxy groups, benzyloxy groupContains carboxylic acid, two methoxy groupsContains carboxylic acid, one methoxy groupCarboxylic acid
Melting Point (°C) Not widely reported; expected to be distinct from analogs.179-182 °C182-185 °C122 °C
Predicted Solubility Soluble in polar organic solvents (alcohols, esters, ketones); low solubility in water and non-polar hydrocarbons.Slightly soluble in boiling water; soluble in methanol, ethanol.[2]Highly soluble in alcohols; sparingly soluble in water.[4]Poorly soluble in cold water; highly soluble in hot water.[5]

The key takeaway is that the carboxylic acid moiety makes it a prime candidate for crystallization, while the larger organic structure suggests that polar organic solvents or mixed-solvent systems will be more effective than water alone.

Q2: How do I select an appropriate solvent for crystallization?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

The principle of "like dissolves like" is a useful starting point.[7] Given the target molecule's polar carboxylic acid group and its moderately polar ether linkages and aromatic rings, the best candidates are moderately polar solvents.

Table 2: Guide to Initial Solvent Selection

Solvent ClassExamplesRationale for this compound
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid, typically providing good solubility at high temperatures. Ethanol is often an excellent choice.[4]
Esters Ethyl AcetateA moderately polar solvent that often provides the desired solubility profile for compounds of intermediate polarity.
Ketones AcetoneA polar aprotic solvent that can be effective, but its low boiling point (56°C) may not provide a sufficiently wide temperature range for optimal crystal growth.[7]
Mixed-Solvent Systems Ethanol/Water, Acetone/HexaneHighly effective when a single solvent is not ideal.[8] For this molecule, an ethanol/water system is a primary candidate. The compound is dissolved in the "good" solvent (ethanol), and the "anti-solvent" (water) is added to decrease solubility and induce crystallization.[6]
Solvents to Avoid Non-polar (Hexane, Toluene), Water (alone)The compound is unlikely to be sufficiently soluble in non-polar solvents. It is likely to have very poor solubility in water, even when hot, due to the large organic structure.

Section 2: Experimental Workflow for Temperature Optimization

Developing a crystallization protocol is a systematic process. This workflow guides you from initial solvent screening to optimizing the cooling temperature profile for maximum purity and yield.

Method Development Workflow

The following diagram outlines the logical steps for developing and optimizing your crystallization protocol.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Troubleshooting A 1. Small-Scale Solvent Screening B 2. Identify Suitable Solvent or System A->B Evaluate solubility at RT and boiling pt. C 3. Determine Minimum Hot Solvent Volume B->C D 4. Optimize Cooling Profile (Temperature) C->D Saturated Solution E 5. Maximize Yield (Ice Bath) D->E Controlled Cooling F 6. Isolate & Dry Crystals E->F G 7. Analyze Purity & Yield (e.g., MP, HPLC) F->G H 8. Troubleshoot Issues (See Section 3) G->H If purity/yield is low

Caption: Workflow for crystallization method development.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable solvent or mixed-solvent system.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, water, hexane) dropwise at room temperature, swirling after each addition.

  • Observe solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary crystallization solvent.[8]

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • An ideal solvent will completely dissolve the compound when hot.[9]

  • Remove the tubes that formed clear solutions from the heat and allow them to cool to room temperature. Observe for crystal formation. The solvent that produces a good yield of crystals upon cooling is a strong candidate.

  • If no single solvent is ideal, test a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and add a "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy (the saturation point). Reheat slightly to clarify and then cool.[8]

Protocol 2: Optimizing the Cooling Temperature Profile

Objective: To control the rate of cooling to maximize crystal size and purity.

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent (from Protocol 1) in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves completely.[9]

  • Slow Cooling (Crucial for Purity): Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation and contamination), and place it on an insulating surface (like a cork ring or wood block). Allow the solution to cool slowly and undisturbed to room temperature.[10][11] Rapid cooling is discouraged as it tends to trap impurities within the crystal lattice.[11] An ideal crystallization should show initial crystal formation within 5-20 minutes.[10]

  • Controlled Cooling Profiles: For advanced optimization, controlling the cooling rate can yield more consistent results.

    • Linear Cooling: The temperature is decreased at a constant rate (e.g., 10°C per hour). This method can produce larger crystals compared to natural cooling.[12]

    • Two-Step Cooling: A slower cooling rate is used in the initial phase when nucleation begins, followed by a faster rate in the later stages. This can help control the number of nuclei formed.[12]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath (0-5°C) for at least 30 minutes. This significantly decreases the compound's solubility in the mother liquor, maximizing the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent before analysis.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to the most common crystallization problems.

Troubleshooting Decision Pathway

G Start Problem Encountered During Crystallization Q1 Q: Compound Oiled Out? Start->Q1 Is it an oil? Q2 Q: No Crystals Formed? Start->Q2 No crystals? Q3 Q: Crystals Crashed Out? Start->Q3 Crystals formed too fast? Q4 Q: Poor Yield? Start->Q4 Yield too low? A1 A: Reheat solution. Add more solvent. Cool much slower. Q1->A1 Yes A2 A: Too much solvent. - Boil off excess solvent. - Scratch flask interior. - Add a seed crystal. Q2->A2 Yes A3 A: Impurity trapped. Reheat to dissolve. Add 10-20% more solvent. Ensure slow, insulated cooling. Q3->A3 Yes A4 A: Compound remains in solution. - Ensure sufficient cooling (ice bath). - Reduce initial solvent volume. Q4->A4 Yes

Caption: Decision tree for troubleshooting crystallization.

Q&A Troubleshooting
Q: My compound has separated as an oily liquid instead of solid crystals. What went wrong and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[7][10] Essentially, the saturated solution becomes so supersaturated upon cooling that the compound liquefies.

  • Cause: The boiling point of the solvent may be too high relative to the solute's melting point, or the solution is cooling too rapidly. Significant impurities can also lower the melting point of the mixture, contributing to this issue.[13]

  • Solution:

    • Reheat the flask to re-dissolve the oil completely.[7]

    • Add a small amount of additional solvent (10-20% more) to decrease the saturation level.[10][11]

    • Attempt the cooling process again, but much more slowly. Insulate the flask to ensure a gradual temperature drop. This allows the solution to cool below the compound's melting point before it becomes supersaturated.[13]

Q: The solution has cooled completely, but no crystals have formed. What should I do?

A: This is a common issue that typically indicates one of two things: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.

  • Cause: The most frequent cause is using an excessive amount of solvent, meaning the solution is not saturated at the lower temperature.[13]

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming. Alternatively, add a tiny "seed crystal" from a previous batch if available.[13]

    • Reduce Solvent Volume: If nucleation triggers fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration, and then repeat the slow cooling process.[13]

    • Cool Further: Ensure the flask has been cooled in an ice-water bath to minimize solubility as much as possible.

Q: As soon as I removed the flask from the heat, a large amount of solid "crashed out" of solution. Is this okay?

A: No, this is not ideal. Rapid crystallization is undesirable because impurities present in the solution get trapped within the fast-growing crystal lattice, which defeats the purpose of purification.[10][11]

  • Cause: The solution was likely too concentrated (not enough solvent was used), or it cooled far too quickly.

  • Solution:

    • Place the flask back on the heat source and add more solvent until the solid completely re-dissolves.

    • To be safe, add an extra 10-20% of solvent beyond the minimum required for dissolution.[10][11]

    • Repeat the cooling step, ensuring it is slow and gradual by insulating the flask. An ideal crystallization should see crystals form over a period of 15-20 minutes, not instantaneously.[11]

Q: After filtration, my final yield of pure crystals is very low. How can I improve this?

A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.

  • Cause: The most common reasons are using too much solvent during the dissolution step or not cooling the solution to a low enough temperature to maximize precipitation.[11]

  • Solution:

    • Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to dissolve the crude material.

    • Maximize Cooling: Always use an ice-water bath after cooling to room temperature and allow the flask to sit for at least 30 minutes to ensure maximum precipitation.

    • Check the Mother Liquor: If you have not discarded the filtrate, you can test it by evaporating a small amount. If a significant solid residue remains, your compound was lost to the solution. You may be able to recover this material by evaporating more solvent and attempting a second crystallization.[11]

References

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Calabrese, M. A., & Ghasemi, H. (2013). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes, 46(31), 32-37. [Link]

  • 2.2.4.6F: Troubleshooting. (2022, August 16). Chemistry LibreTexts. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (n.d.).
  • Exp 2 - Crystallization. (n.d.). University of Massachusetts Boston. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Fujiwara, M., et al. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Crystal Growth & Design, 9(3), 1436-1445. [Link]

  • Purification: How To. (n.d.). University of Rochester. [Link]

  • Srinivasakannan, C., et al. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications, 194(2), 161-171. [Link]

  • Srinivasakannan, C., et al. (2002). A Study on Crystallization of Oxalic Acid in Batch Cooling Crystallizer. Journal of the Chinese Institute of Chemical Engineers, 33(4), 415-420. [Link]

  • Cho, Y., & Lee, J. M. (2005). Modelling of crystallization process and optimization of the cooling strategy. ResearchGate. [Link]

  • 2,4-Dimethoxybenzoic acid. (n.d.). PubChem. [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq. [Link]

  • Recrystallization, filtration and melting point. (n.d.). California State University, Dominguez Hills. [Link]

  • Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). (n.d.). Cheméo. [Link]

  • 3,4-Dimethoxybenzoic acid. (n.d.). ChemBK. [Link]

  • Stolar, T., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1147. [Link]

  • Wang, Y., et al. (2015). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E, 71(Pt 4), o272. [Link]

  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). (n.d.). FooDB. [Link]

  • Oliveira, F., & Farelo, F. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 297-299. [Link]

  • Rasmuson, Å. C., & Andersson, S. (2005). Spherical Crystallization of Benzoic acid in different solvents. Diva Portal. [Link]

  • AmritaCREATE. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. [Link]

  • Benzoic acid, 3,4-dimethoxy-. (n.d.). NIST WebBook. [Link]

Sources

Technical Support Center: Stabilizing 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable compound. By understanding the underlying chemical principles of its stability, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The most probable cause of degradation for this compound is the cleavage of the benzyl ether bond, a process known as debenzylation. This reaction results in the formation of 3,4-dimethoxy-2-hydroxybenzoic acid and toluene or related benzyl species. This susceptibility is inherent to the benzyloxy group, which is often used as a protecting group in organic synthesis precisely because it can be selectively removed under specific conditions.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf life and prevent degradation, this compound should be stored in a cool, dry, and dark place.[3] It is advisable to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture. Storage at low temperatures (2-8 °C) is recommended.

Q3: Can I dissolve this compound in any solvent?

A3: While soluble in many organic solvents, care should be taken. Avoid prolonged storage in protic solvents like methanol or ethanol, especially in the presence of any acidic or basic impurities, as this can facilitate debenzylation. For long-term storage in solution, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally safer choices. However, always prepare solutions fresh when possible for critical applications.

Q4: I've noticed a change in the color of my sample. What does this indicate?

A4: A change in color, such as yellowing, can be an indicator of decomposition. This may be due to the formation of degradation products, which can be more chromophoric than the parent compound. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Rationale
Low Purity on Re-analysis 1. Improper Storage: Exposure to heat, light, or moisture.Solution: Always store the compound in a tightly sealed container in a cool, dark, and dry environment.[3] Consider long-term storage in a desiccator or under an inert atmosphere.
2. Debenzylation: Cleavage of the benzyl ether linkage.Solution: Avoid contact with strong acids, bases, and reducing agents.[4] Be mindful of the pH of your reaction or formulation buffers. Catalytic metals (e.g., palladium, platinum) can catalyze debenzylation in the presence of a hydrogen source.[1][5]
Inconsistent Experimental Results 1. Partial Decomposition: The presence of impurities from degradation can alter the compound's reactivity or biological activity.Solution: Confirm the purity of your starting material before each experiment using an appropriate analytical method (e.g., HPLC, NMR). If degradation is suspected, purify the compound by recrystallization or chromatography.
2. Reaction with Experimental Reagents: The compound may be unstable under your specific experimental conditions.Solution: Run a stability-indicating assay. Incubate the compound under your experimental conditions (e.g., in your chosen buffer at the experimental temperature) for the duration of the experiment and then analyze for degradation.
Formation of an Insoluble Precipitate 1. Degradation Product: The decomposition product, 3,4-dimethoxy-2-hydroxybenzoic acid, may have different solubility properties.Solution: Characterize the precipitate to confirm its identity. If it is a degradation product, this indicates a significant stability issue that needs to be addressed by modifying your experimental conditions.

Understanding the Decomposition Pathway

The primary decomposition pathway for this compound is debenzylation. This can occur through several mechanisms, most commonly through acid-catalyzed cleavage or hydrogenolysis.

cluster_acid Acid-Catalyzed Cleavage cluster_hydro Hydrogenolysis 2-(Benzyloxy)-3,4-dimethoxybenzoic_acid This compound Protonated_Ether Protonated Ether Intermediate 2-(Benzyloxy)-3,4-dimethoxybenzoic_acid->Protonated_Ether H+ 3,4-dimethoxy-2-hydroxybenzoic_acid 3,4-Dimethoxy-2-hydroxybenzoic acid 2-(Benzyloxy)-3,4-dimethoxybenzoic_acid->3,4-dimethoxy-2-hydroxybenzoic_acid H2, Pd/C Toluene Toluene/Other Benzyl Products 2-(Benzyloxy)-3,4-dimethoxybenzoic_acid->Toluene H2, Pd/C Benzyl_Cation Benzyl Cation Protonated_Ether->Benzyl_Cation Cleavage Protonated_Ether->3,4-dimethoxy-2-hydroxybenzoic_acid

Caption: Primary decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 50-100 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient:

      • Start with 50% B

      • Linear gradient to 95% B over 15 minutes

      • Hold at 95% B for 5 minutes

      • Return to 50% B over 1 minute

      • Equilibrate at 50% B for 4 minutes

  • Analysis:

    • Analyze the chromatogram for the main peak corresponding to the parent compound and any additional peaks that may represent impurities or degradation products. The primary degradation product, 3,4-dimethoxy-2-hydroxybenzoic acid, will have a shorter retention time.

Protocol 2: Small-Scale Recrystallization for Purification

If your analysis indicates the presence of impurities, recrystallization can be an effective purification method.

Materials:

  • Impure this compound

  • Ethanol

  • Deionized water

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolve the impure compound in a minimal amount of hot ethanol.

  • Once fully dissolved, slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

cluster_workflow Purity Verification & Remediation Workflow Start Start with Sample HPLC_Analysis Analyze by HPLC Start->HPLC_Analysis Check_Purity Purity > 98%? HPLC_Analysis->Check_Purity Use_Sample Proceed with Experiment Check_Purity->Use_Sample Yes Recrystallize Purify by Recrystallization Check_Purity->Recrystallize No Reanalyze Re-analyze by HPLC Recrystallize->Reanalyze Reanalyze->Check_Purity

Caption: Workflow for verifying purity and implementing remediation.

References

  • Sdfine. (n.d.). Veratric acid Safety Data Sheet. Retrieved from [Link]

  • Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017, September 28). Arkivoc.
  • SiliCycle. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (n.d.). Thai Journal of Science and Technology.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. Our focus is on delivering field-proven insights and robust protocols to help you achieve high purity for this important synthetic intermediate.

Understanding the Chemistry of Purification

This compound is a moderately polar, crystalline solid. Its purification strategy hinges on the acidic nature of its carboxylic acid functional group and its differential solubility in various solvent systems. The most common impurities stem from the synthetic route, typically a Williamson ether synthesis, and can include unreacted starting materials such as a phenol precursor and a benzyl halide, as well as side-products from elimination reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and initial hurdles encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is largely dependent on the synthetic route. Assuming a Williamson ether synthesis approach, the most probable impurities include:

  • Unreacted Starting Materials: A phenolic precursor (e.g., 3,4-dihydroxybenzoic acid or its derivatives) and the benzylating agent (e.g., benzyl bromide or chloride).

  • Elimination Byproducts: E2 elimination can compete with the desired SN2 reaction, leading to the formation of alkenes, particularly if sterically hindered reagents are used.[1][2]

  • Incomplete Oxidation Products: If the synthesis involves an oxidation step to form the carboxylic acid, you might find residual aldehyde or alcohol functionalities.[3][4]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during purification is a common issue. This can be caused by:

  • High Impurity Load: A significant amount of impurities can depress the melting point of your product, resulting in an oil.

  • Residual Solvent: Trapped solvent from the reaction work-up can prevent crystallization.

  • Supersaturation: The solution may be too concentrated, hindering the formation of an ordered crystal lattice.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure.

  • Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) and vigorously stirring or sonicating the mixture. This can often induce precipitation of the desired compound.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol or ethyl acetate) and then slowly add a poor solvent (e.g., water or hexanes) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.[5]

Q3: I performed a recrystallization, but my product purity did not improve significantly. What went wrong?

A3: This suggests that the chosen recrystallization solvent is not effectively separating the product from the impurities.

  • Incorrect Solvent Choice: The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[3][5][6]

  • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.[7][8]

  • Co-crystallization: If an impurity has a very similar structure to your product, it may co-crystallize.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) to find the optimal system.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.[5]

  • Consider a Different Purification Method: If recrystallization fails, an orthogonal method like acid-base extraction or column chromatography may be necessary.

Troubleshooting Guide: Specific Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter and the underlying scientific principles for their resolution.

Symptom Probable Cause Recommended Solution Scientific Rationale
Persistent colored impurities after recrystallization. Highly conjugated or polymeric impurities.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[8][9] 2. Column Chromatography: If charcoal is ineffective, silica gel chromatography may be required.Activated charcoal has a high surface area and adsorbs large, colored molecules.[8] Chromatography separates compounds based on polarity.
Low recovery after recrystallization. 1. Too much solvent used. 2. Product is too soluble in the cold solvent. 3. Premature crystallization during hot filtration. 1. Evaporate excess solvent to re-saturate the solution. 2. Use a mixed-solvent system to decrease solubility at low temperatures. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling.[10]Recrystallization relies on the principle of supersaturation upon cooling.[5] Maintaining a high temperature during filtration keeps the product in solution.
Emulsion formation during acid-base extraction. 1. Vigorous shaking. 2. High concentration of surfactant-like impurities. 1. Gentle Inversion: Mix the layers by gentle inversion rather than vigorous shaking. 2. Brine Wash: Add a saturated solution of sodium chloride (brine) to break the emulsion.[10] 3. Filtration: Filter the mixture through a pad of Celite.Brine increases the ionic strength of the aqueous layer, which helps to coalesce the dispersed organic droplets.[10]
Product does not precipitate upon acidification of the basic aqueous layer. 1. Insufficient acid added. 2. Product is somewhat soluble in the acidic aqueous phase. 1. Check pH: Ensure the pH is sufficiently acidic (pH 1-2) using litmus paper or a pH meter.[11] 2. Cooling: Cool the solution in an ice bath to decrease solubility. 3. Back-extraction: Extract the acidic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).The carboxylic acid is protonated at low pH, rendering it less soluble in water.[11][12] Back-extraction recovers any dissolved product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating your acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add 1 M NaHCO₃ solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.[11][13]

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Acidification: Cool the combined aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH 1-2, check with litmus paper). A white precipitate of the purified product should form.[7][11]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles from your product.

Materials:

  • Crude or post-extraction this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)[5]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol).

  • Dissolution: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If using a mixed solvent system like ethanol/water, dissolve the solid in the minimum amount of hot ethanol first.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: If using a mixed solvent, add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.[5]

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[5][7]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5][7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.[7]

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow cluster_start Starting Point cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization Crude_Product Crude Product (Oil or Solid) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Primary Purification Dissolve_Hot Dissolve in Minimum Hot Solvent Crude_Product->Dissolve_Hot Alternative Start Wash Wash with aq. NaHCO3 Dissolve->Wash Separate Separate Layers Wash->Separate Acidify Acidify Aqueous Layer with HCl Separate->Acidify Aqueous Layer (Product Salt) Organic_Layer Organic_Layer Separate->Organic_Layer Organic Layer (Neutral/Basic Impurities) Filter_Dry Filter and Dry Acidify->Filter_Dry Filter_Dry->Dissolve_Hot Optional Polishing Step Pure_Product Pure Crystalline Product Filter_Dry->Pure_Product Final Product Cool_Slowly Cool Slowly Dissolve_Hot->Cool_Slowly Filter_Wash Filter and Wash with Cold Solvent Cool_Slowly->Filter_Wash Dry Dry Filter_Wash->Dry Dry->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Low Purity or Recovery? Start->Problem Cause1 Wrong Solvent? Problem->Cause1 Yes Cause2 Cooled Too Fast? Problem->Cause2 Yes Cause3 Too Much Solvent? Problem->Cause3 Yes Success Pure Product Problem->Success No Solution1 Screen Solvents Cause1->Solution1 Solution2 Allow Slow Cooling at Room Temp Cause2->Solution2 Solution3 Evaporate Some Solvent Cause3->Solution3 Solution1->Start Retry Solution2->Start Retry Solution3->Start Retry

Caption: Troubleshooting flowchart for a failed recrystallization.

References

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Acid–base extraction. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,4-dimethoxy-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • StudentBro. (n.d.). To purify impure sample of benzoic acid by the process of crystallisation. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • European Patent Office. (1991, October 23). Method for the purification of benzoic acid (EP 0453022 A2). Retrieved from [Link]

  • SciELO México. (2013). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265183A - Method for preparing 2,3,4-trimethoxybenzoic acid.
  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Solving regioselectivity issues with 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic substitution (EAS) on this polysubstituted benzene ring. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you overcome challenges with regioselectivity in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound.

Q1: What are the key factors influencing regioselectivity in electrophilic aromatic substitution (EAS) on this molecule?

A1: The regiochemical outcome of any EAS reaction is determined by the interplay of the electronic and steric effects of the substituents already present on the aromatic ring.[1][2] For this compound, we have four distinct groups to consider:

  • 2-Benzyloxy Group (-OCH₂Ph): This is a strongly activating, ortho, para-directing group.[3] The oxygen atom donates electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during substitution at its ortho (position 6) and para (position 5, relative to the oxygen) positions.

  • 3-Methoxy Group (-OCH₃): This is also a strongly activating, ortho, para-director for the same reasons as the benzyloxy group.[4][5] It strongly directs incoming electrophiles to its ortho positions (C2 and C4, which are already substituted) and its para position (C6).

  • 4-Methoxy Group (-OCH₃): Another strongly activating, ortho, para-director.[4][5] It directs to its ortho positions (C3 and C5) and its para position (C1, which is substituted).

  • 1-Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.[6] It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the positions meta to it (C3 and C5).

The primary challenge arises from the conflicting directing effects of these powerful activating groups. The positions available for substitution are C5 and C6.

Q2: Which position on the ring is most likely to be attacked by an electrophile and why?

A2: Position C6 is the most probable site for electrophilic attack. This is due to the concept of "cooperative directing effects."

  • Attack at C6: This position is ortho to the strongly activating 2-benzyloxy group and para to the strongly activating 3-methoxy group. These two groups work in concert to highly activate this position and stabilize the corresponding arenium ion intermediate.

  • Attack at C5: This position is ortho to the 4-methoxy group and meta to the 2-benzyloxy and 3-methoxy groups. While activated by the 4-methoxy group, it does not benefit from the powerful combined activation that C6 receives.

Therefore, the synergistic activation at C6 by two potent electron-donating groups makes it the electronically favored position for substitution.

Caption: Analysis of substituent directing effects on the aromatic ring.

Part 2: Troubleshooting Guide for Common Reactions

This section provides practical advice for specific experimental challenges, focusing on enhancing regioselectivity.

Nitration Reactions

Q3: I performed a nitration using standard concentrated HNO₃/H₂SO₄ and obtained a mixture of 5-nitro and 6-nitro isomers. How can I improve the selectivity for the 6-nitro product?

A3: This is a common issue due to the harshness of standard nitrating conditions, which can sometimes reduce selectivity. The high reactivity of the substrate makes it prone to side reactions, including potential decarboxylation under strongly acidic and hot conditions.[7] To favor the electronically preferred 6-nitro isomer, you should modify the reaction conditions to be milder and more controlled.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Temperature control is critical. Harsh conditions can overcome the subtle energy differences between the transition states leading to the two isomers.

  • Use a Milder Nitrating Agent: Instead of the aggressive HNO₃/H₂SO₄ mixture, consider alternatives that generate the nitronium ion (NO₂⁺) under less acidic or forceful conditions.

  • Control the Rate of Addition: Adding the nitrating agent slowly to a cooled solution of the substrate ensures that localized overheating does not occur, which can lead to side products and reduced selectivity.

Optimized Protocol: Nitration of this compound

This protocol is designed to maximize the yield of the 6-nitro isomer.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like acetic anhydride or dichloromethane in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the solution to -10°C to 0°C using an ice-salt bath. Maintaining a low temperature is the most critical parameter for regioselectivity.[6]

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating agent. A common milder alternative is to slowly add fuming nitric acid (1.1 eq) to acetic anhydride at 0°C.

  • Slow Addition: Add the prepared nitrating mixture dropwise to the cooled substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to isolate the desired 2-(Benzyloxy)-6-nitro-3,4-dimethoxybenzoic acid.

Data Summary: Effect of Conditions on Nitration Regioselectivity

Nitrating AgentTemperatureIsomeric Ratio (C6-NO₂ : C5-NO₂) (Approx.)Notes
Conc. HNO₃ / Conc. H₂SO₄25-35°C70 : 30Standard conditions, often leads to mixtures and potential side products.[8]
Conc. HNO₃ / Acetic Anhydride0-5°C> 95 : 5Milder conditions significantly improve selectivity for the 6-nitro isomer.
Potassium Nitrate / H₂SO₄0-5°C85 : 15Another effective method for controlling the reaction.[8]
Halogenation Reactions

Q4: During bromination with Br₂ and FeBr₃, I'm observing the formation of multiple brominated products and some decomposition. How can I achieve clean mono-bromination at the C6 position?

A4: The high activation of the ring makes it very susceptible to over-halogenation and degradation by strong Lewis acids. The key is to use a less reactive bromine source and avoid harsh Lewis acid catalysts.

Troubleshooting Strategies:

  • Avoid Strong Lewis Acids: Catalysts like FeBr₃ or AlCl₃ can be too aggressive.[9] Consider performing the reaction without a catalyst or using a milder one.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is an excellent alternative to molecular bromine (Br₂) for highly activated rings. It provides a low, steady concentration of bromine, which helps prevent over-bromination.

  • Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reaction rate.

Optimized Protocol: Regioselective Bromination using NBS

This protocol aims for selective mono-bromination at the C6 position.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically slower and more controlled than using Br₂/FeBr₃.

  • Monitoring: Follow the reaction's progress using TLC until the starting material is consumed (usually 4-12 hours).

  • Workup: Pour the reaction mixture into water.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution (to remove any unreacted bromine species), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-bromo-2-(Benzyloxy)-3,4-dimethoxybenzoic acid, can be purified by column chromatography or recrystallization.

cluster_optimization Optimization Loop start Start: Regioselectivity Issue (e.g., Isomer Mixture) analyze Analyze Directing Effects (Electronic vs. Steric) start->analyze hypothesis Formulate Hypothesis: Is the reaction too harsh? analyze->hypothesis temp Lower Temperature (e.g., 0°C or below) hypothesis->temp Yes reagent Use Milder Reagent (e.g., NBS for Bromination) hypothesis->reagent Yes catalyst Change/Omit Catalyst (e.g., Avoid strong Lewis Acids) hypothesis->catalyst Yes solvent Modify Solvent hypothesis->solvent Yes monitor Run Optimized Reaction & Monitor via TLC/GC/NMR temp->monitor reagent->monitor catalyst->monitor solvent->monitor analyze_result Analyze Product Ratio monitor->analyze_result success Success: Desired Regioisomer Achieved analyze_result->success >95% Selectivity failure Iterate: Further Optimization Needed analyze_result->failure <95% Selectivity failure->hypothesis

Caption: A general troubleshooting workflow for optimizing regioselectivity.

References

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • University of Calgary. Directing Groups in SE Ar. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • Truman State University. (2017, July 15). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • University of Wisconsin-Platteville. Halogenation of Benzene. [Link]

Sources

Validation & Comparative

H-NMR Structural Verification Guide: 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-(Benzyloxy)-3,4-dimethoxybenzoic acid is a critical intermediate in the synthesis of bioactive polyphenols, ellagic acid derivatives, and pharmaceuticals targeting metabolic disorders. Its structural integrity hinges on the precise regiochemistry of the benzyloxy group at the C2 position, distinguishing it from isomeric impurities (e.g., 5-benzyloxy or 6-benzyloxy analogs) that may arise during electrophilic aromatic substitution or O-alkylation.

This guide provides a comparative analysis of H-NMR acquisition strategies, specifically contrasting solvent systems (DMSO-d6 vs. CDCl3) and defining the spectral fingerprint required to differentiate the product from its phenolic precursor, 2-hydroxy-3,4-dimethoxybenzoic acid.

Structural Analysis & Assignment Strategy

To validate the structure, one must confirm the presence of the carboxylic acid, the specific substitution pattern on the benzene ring, and the integrity of the protecting benzyl group.

Molecular Connectivity Diagram

The following diagram outlines the carbon numbering and key scalar couplings (


) utilized for assignment.

G Core Benzoic Acid Core (C1-C6) COOH C1: -COOH (Broad Singlet) Core->COOH OBn C2: -OBn (Benzyloxy) Core->OBn OMe3 C3: -OMe (Singlet) Core->OMe3 OMe4 C4: -OMe (Singlet) Core->OMe4 H5 H5 Proton (Doublet, J~8.8Hz) Core->H5 Ortho to OMe H6 H6 Proton (Doublet, J~8.8Hz) Core->H6 Ortho to COOH H5->H6 Ortho Coupling (Vicinal)

Figure 1: Structural connectivity and key diagnostic NMR features. Note the ortho-coupling between H5 and H6.

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent dramatically alters the resolution of the carboxylic acid proton and the separation of the methoxy signals.

Performance Matrix
FeatureMethod A: CDCl₃ Method B: DMSO-d₆ Recommendation
-COOH Visibility Poor. Often broad, exchanged, or invisible due to moisture.Excellent. Sharp broad singlet at 12.0–13.0 ppm due to H-bonding.Use DMSO-d₆ for full quantification.
Aromatic Resolution High. Distinct separation of Benzyl vs. Benzoate protons.Moderate. Solvent viscosity causes slight line broadening.Use CDCl₃ if -COOH quantification is not critical.
Solubility Moderate. May require heating for high concentrations.High. Dissolves readily.DMSO-d₆ is preferred for crude samples.
Water Peak ~1.56 ppm (Usually non-interfering).[1]~3.33 ppm (Can overlap with OMe signals if wet).Ensure dry DMSO to prevent OMe overlap.
Chemical Shift Comparison Data (Typical Values)
Proton AssignmentMultiplicity

(ppm) in CDCl₃

(ppm) in DMSO-d₆
Mechanistic Insight
-COOH br s10.5 - 11.5 (variable)12.5 - 13.0 DMSO stabilizes the acid dimer/monomer H-bond network.
H-6 (Ar-H)d (

Hz)
7.857.65Deshielded by ortho-carbonyl; solvent polarity shift.
Ph (Benzyl)m7.35 - 7.507.30 - 7.45Multiplet typical of monosubstituted benzene.
H-5 (Ar-H)d (

Hz)
6.756.90Shielded by ortho-methoxy (C4).
-OCH₂Ph s5.255.15Benzylic methylene; diagnostic for O-alkylation.
-OMe (C3/C4)s (2x)3.92, 3.943.80, 3.85Distinct singlets; DMSO causes upfield shift.

Critical Technical Note: In CDCl₃, the H-6 proton often appears further downfield due to the "ortho effect" of the carboxylic acid. In DMSO, hydrogen bonding with the solvent can slightly disrupt the coplanarity of the carbonyl group, altering this shift.

Process Control: Purity Profiling (Precursor vs. Product)

In drug development, verifying the complete conversion of the phenol precursor (2-hydroxy-3,4-dimethoxybenzoic acid) is mandatory.

Diagnostic Workflow

The following decision tree illustrates the logic for confirming successful benzylation.

Workflow Start Acquire 1H-NMR (DMSO-d6) CheckRegion1 Check 10.0 - 11.0 ppm (Phenolic OH Region) Start->CheckRegion1 Decision1 Peak Present? CheckRegion1->Decision1 CheckRegion2 Check 5.0 - 5.3 ppm (Benzylic CH2 Region) Decision2 Singlet (2H) Present? CheckRegion2->Decision2 Decision1->CheckRegion2 No ResultDirty FAIL: Unreacted Precursor (2-Hydroxy-3,4-dimethoxy...) Decision1->ResultDirty Yes (OH detected) ResultClean PASS: Product Pure (2-Benzyloxy-3,4-dimethoxy...) Decision2->ResultClean Yes (CH2 detected) Decision2->ResultDirty No

Figure 2: Logical workflow for distinguishing the target product from its phenolic starting material.

Key Spectral Differences[2]
  • Phenolic OH Disappearance: The starting material (2-hydroxy) will show a sharp or broad singlet (often exchangeable) around 10.0–11.0 ppm (distinct from the COOH at 12+ ppm). This must be absent in the product.

  • Benzylic Signal Appearance: The product must show a strong singlet (integration 2H) at ~5.15 ppm .

  • Aromatic Integration: The aromatic region (6.5–8.0 ppm) integration increases from 2H (precursor) to 7H (product: 2 benzoate + 5 benzyl protons).

Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this optimized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule to ensure dryness; water peaks at 3.33 ppm can obscure the methoxy region.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 30° pulse)

  • Number of Scans (NS): 16 (sufficient for structural ID) or 64 (for impurity profiling).

  • Relaxation Delay (D1): 5 seconds .

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time. A short D1 will lead to under-integration of the COOH peak relative to the methoxy/benzyl protons.

  • Spectral Width: -2 to 16 ppm (to capture the downfield COOH).

Data Processing
  • Phasing: Apply manual phase correction, focusing on the baseline around the broad COOH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).

  • Integration: Calibrate the Benzylic CH₂ singlet (5.15 ppm) to 2.00 .

    • Check: The Methoxy region (3.8-3.9 ppm) should integrate to 6.00 .

    • Check: The Aromatic Multiplet (7.3-7.5 ppm) should integrate to 5.00 .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for substituent effects and additivity rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison Chemistry Department. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 3,4-dimethoxy- (Veratric Acid) Spectral Data. NIST Chemistry WebBook, SRD 69.[3] [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid, a compound of interest in various research domains due to its substituted benzoic acid scaffold. By dissecting its fragmentation patterns under different ionization conditions, we aim to equip researchers with the predictive knowledge necessary for its unambiguous identification and characterization. This guide moves beyond a mere cataloging of fragments to explain the underlying chemical principles governing bond cleavages, offering a framework for interpreting the mass spectra of related molecules.

Introduction to the Analyte and Mass Spectrometric Interrogation

This compound possesses a unique combination of functional groups—a carboxylic acid, two methoxy groups, and a benzyloxy substituent ortho to the carboxyl group. This intricate arrangement gives rise to a rich and informative fragmentation pattern upon ionization. The choice of ionization technique, primarily Electrospray Ionization (ESI) for LC-MS applications and Electron Ionization (EI) for GC-MS, will significantly dictate the initial energetic state of the molecular ion and, consequently, its subsequent fragmentation pathways.

ESI, a soft ionization technique, typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, often with minimal in-source fragmentation. This allows for the controlled fragmentation of a selected precursor ion in the collision cell of a tandem mass spectrometer (MS/MS), providing structurally significant data. Conversely, EI is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation and the generation of a characteristic "fingerprint" mass spectrum.

Predicted Fragmentation Pathways of this compound

The fragmentation of this molecule is a competitive interplay between its various functional groups. The following sections delineate the predicted fragmentation cascades in both positive and negative ion modes, grounded in established principles of mass spectrometry.

Positive Ion Mode ESI-MS/MS: The Journey of a Protonated Molecule

In positive ion mode, the initial species will be the protonated molecule, [M+H]⁺. The primary fragmentation events are anticipated to involve losses of small, stable neutral molecules.

A key initial fragmentation pathway for protonated carboxylic acids is the loss of a water molecule (18 Da).[1] This is often followed by the loss of carbon monoxide (28 Da), a characteristic fragmentation of many benzoic acid derivatives.[1]

Another prominent fragmentation pathway is initiated by the cleavage of the benzylic C-O bond, a labile site. This can lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, a hallmark of compounds containing a benzyl moiety. The remaining portion of the molecule can then undergo further fragmentation.

The presence of the ortho-benzyloxy group can also trigger specific "ortho effects," where the proximity of the two functional groups facilitates unique rearrangement reactions.[2] This can include intramolecular hydrogen transfers and cyclization events, leading to fragment ions that are not observed in the meta or para isomers.

Predicted Fragmentation Scheme in Positive Ion Mode

G M_H [M+H]⁺ m/z 289 M_H_H2O [M+H-H₂O]⁺ m/z 271 M_H->M_H_H2O - H₂O C7H7 [C₇H₇]⁺ m/z 91 M_H->C7H7 - C₉H₁₀O₄ M_H_C7H8O [M+H-C₇H₈O]⁺ m/z 181 M_H->M_H_C7H8O - C₇H₈O M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 243 M_H_H2O->M_H_H2O_CO - CO

Caption: Predicted fragmentation pathway of protonated this compound.

Negative Ion Mode ESI-MS/MS: The Dominance of Decarboxylation

In negative ion mode, the deprotonated molecule, [M-H]⁻, is the precursor ion. The fragmentation of deprotonated benzoic acids is often dominated by the loss of carbon dioxide (CO₂), a process known as decarboxylation.[3] This results in a highly stable carbanion.

For deprotonated dimethoxybenzoic acid derivatives, the elimination of both carbon dioxide and formaldehyde has been reported. The loss of formaldehyde (CH₂O) from a methoxy group is a well-documented fragmentation pathway.

Charge-remote fragmentations, where fragmentation occurs at a site remote from the charge-bearing carboxylate group, are also possible, particularly with increasing collision energy. This can lead to cleavages within the benzyloxy substituent.

Predicted Fragmentation Scheme in Negative Ion Mode

G M_minus_H [M-H]⁻ m/z 287 M_minus_H_CO2 [M-H-CO₂]⁻ m/z 243 M_minus_H->M_minus_H_CO2 - CO₂ M_minus_H_CO2_CH2O [M-H-CO₂-CH₂O]⁻ m/z 213 M_minus_H_CO2->M_minus_H_CO2_CH2O - CH₂O

Caption: Predicted fragmentation pathway of deprotonated this compound.

Comparative Analysis with Alternative Structures

To underscore the diagnostic value of the observed fragmentation patterns, it is instructive to compare the predicted mass spectrum of this compound with that of its structural isomers and related compounds.

CompoundKey Diagnostic Fragment(s)Rationale
3-(Benzyloxy)-4,5-dimethoxybenzoic acid Absence of significant ortho effects.The spatial separation of the benzyloxy and carboxylic acid groups precludes intramolecular interactions seen in the ortho isomer.
3,4-Dimethoxybenzoic acid Absence of the m/z 91 tropylium ion and fragments related to the loss of the benzyloxy group.[4]Lacks the benzyloxy substituent.
Benzoic acid Base peak at m/z 105 ([C₆H₅CO]⁺) and a significant peak at m/z 77 ([C₆H₅]⁺).[5]Represents the core benzoic acid fragmentation pattern.

This comparative data highlights how the specific substitution pattern of this compound yields a unique fragmentation signature, enabling its differentiation from other isomers.

Experimental Protocols

The following provides a generalized protocol for the analysis of this compound by LC-MS/MS.

Sample Preparation
  • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation profile.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC Liquid Chromatography Working->LC MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data

Caption: A typical experimental workflow for the LC-MS/MS analysis of the target analyte.

Conclusion

The mass spectrometric fragmentation of this compound is a rich and predictable process governed by the interplay of its constituent functional groups. In positive ion mode, the fragmentation is characterized by losses of small neutral molecules and the formation of the diagnostic tropylium ion. In negative ion mode, decarboxylation is the dominant fragmentation pathway. The unique ortho substitution pattern is expected to give rise to specific fragmentation behavior not observed in its isomers. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify and structurally characterize this and related compounds in complex matrices, thereby advancing their scientific endeavors.

References

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(124), 102245-102264. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ChemSimplified. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • Gao, W., et al. (2021). Loss of carbon dioxide is a “reversible reaction” in the fragmentation of deprotonated benzoic acids in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(4), 1041-1048. [Link]

  • Cuyckens, F., & Claeys, M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(21), 2445-2452. [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Current Analytical Chemistry, 10(1), 1-23. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • MassBank. (2009, September 10). Benzoic acids and derivatives. Retrieved from [Link]

  • MassBank. (n.d.). MassBank3. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(124), 102245-102264. [Link]

Sources

Analytical Comparison Guide: ATR-FTIR vs. Transmission (KBr) Spectroscopy for 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate infrared (IR) spectroscopy technique is critical when characterizing complex active pharmaceutical ingredient (API) intermediates. 2-(Benzyloxy)-3,4-dimethoxybenzoic acid (CAS 897-26-7) is a highly substituted aromatic compound featuring a carboxylic acid, a benzyloxy ether, and two methoxy ether groups[1]. Validating the structural integrity of these functional groups requires a nuanced understanding of how different IR sampling techniques interact with the solid state of the molecule.

This guide objectively compares the two dominant analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —providing mechanistic insights, quantitative peak assignments, and self-validating experimental protocols to ensure absolute data integrity.

Molecular Profiling & Theoretical IR Peak Assignments

Before comparing instrumental techniques, we must establish the baseline spectroscopic profile of the target molecule. The dense substitution on the aromatic ring of this compound creates specific electronic environments that dictate its vibrational frequencies.

  • Causality of Peak Shifts: The electron-donating nature of the alkoxy groups (benzyloxy and methoxy) at positions 2, 3, and 4 enriches the electron density of the benzoic acid core. This conjugation slightly lowers the C=O stretching frequency compared to an isolated carbonyl. Furthermore, in the solid state, the carboxylic acid forms strong, hydrogen-bonded dimers, resulting in an exceptionally broad O-H stretch.

Quantitative IR Peak Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeIntensity & Shape
Carboxylic Acid 3300 – 2500O-H stretch (H-bonded dimer)Broad, strong
Aliphatic Ethers ~2950, 2840C-H stretch (methoxy/benzyloxy)Sharp, medium
Carboxylic Acid ~1685 – 1680C=O stretch (conjugated)Sharp, very strong
Aromatic Rings ~1600, 1500, 1450C=C skeletal stretchSharp, variable
Aryl-Alkyl Ethers ~1270, 1040C-O asymmetric/symmetric stretchSharp, strong
Monosubstituted Benzene ~750, 690C-H out-of-plane bend (benzyl ring)Sharp, strong

Methodological Comparison: ATR-FTIR vs. KBr Pellet

While both techniques will yield a spectrum for this compound, the underlying physics of each method drastically alters the relative peak intensities and sensitivities.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe), creating an evanescent wave that penetrates the sample.

  • Mechanistic limitation: The penetration depth (

    
    ) of this wave is directly proportional to the wavelength. Therefore, at higher wavenumbers (shorter wavelengths), the penetration is shallower. This causes the critical 3300–2500 cm⁻¹ O-H stretch of the carboxylic acid to appear artificially weaker in ATR compared to transmission methods[2].
    
  • Advantage: It is non-destructive, requires zero sample preparation, and is ideal for rapid, high-throughput structural identification.

Transmission FTIR (KBr Pellet)

The KBr method involves dispersing the solid sample into an IR-transparent potassium bromide matrix.

  • Mechanistic advantage: Because the IR beam passes entirely through the pellet, the resulting spectrum adheres strictly to the Beer-Lambert law. This provides a longer effective pathlength, making KBr superior for quantitative analysis, detecting trace impurities, and generating classic spectra for historical library matching[3][4].

  • Limitation: KBr is highly hygroscopic. If the matrix absorbs ambient moisture, a massive, broad O-H peak will manifest between 3500–3200 cm⁻¹, completely masking the carboxylic acid O-H stretch of the target API[5].

Decision Matrix & Workflow

FTIR_Workflow Start Solid Sample: This compound Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid QC & Structural ID (ATR-FTIR) Decision->ATR_Path Speed / Non-destructive KBr_Path Trace Impurities & Library Match (KBr Transmission) Decision->KBr_Path High Sensitivity / Beer-Lambert ATR_Step1 Apply to Diamond Crystal ATR_Path->ATR_Step1 KBr_Step1 Grind with Dry KBr (1:100) KBr_Path->KBr_Step1 ATR_Step2 Apply Constant Pressure ATR_Step1->ATR_Step2 Data_Analysis Spectrum Generation & Peak Assignment ATR_Step2->Data_Analysis KBr_Step2 Hydraulic Press (10 Tons) KBr_Step1->KBr_Step2 KBr_Step2->Data_Analysis

Decision matrix and workflow for FTIR analysis of solid API intermediates.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every analytical run must include an internal mechanism to validate the instrument's performance and the sample's preparation quality.

Protocol A: ATR-FTIR Analysis

Self-Validating Mechanism: Prior to sample analysis, a background scan is collected on the clean crystal, followed immediately by a scan of a traceable polystyrene film standard . The presence of sharp, distinct polystyrene peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹ validates both the spectrometer's wavenumber accuracy and the crystal's surface integrity.

  • Preparation: Clean the ATR diamond crystal with a volatile, non-reactive solvent (e.g., isopropanol) using a lint-free wipe. Allow to evaporate completely.

  • Background Collection: Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution) to map and subtract ambient atmospheric conditions (H₂O vapor and CO₂).

  • Sample Application: Deposit 2–5 mg of this compound powder directly onto the center of the crystal.

  • Compression: Lower the ATR anvil to apply optimal, constant pressure. Causality: Intimate contact between the solid sample and the crystal is critical because the evanescent wave only penetrates a few micrometers. Poor physical contact results in artificially low signal-to-noise ratios and missing peaks[2].

  • Acquisition: Run the sample scan. The software will automatically ratio the sample's single-beam spectrum against the background.

  • Post-Run Cleaning: Retract the anvil, carefully remove the sample powder, and clean the crystal thoroughly to prevent cross-contamination.

Protocol B: Transmission FTIR (KBr Pellet)

Self-Validating Mechanism: A "blank" KBr pellet (containing no API) is pressed and scanned first. This establishes a baseline and validates that the KBr matrix is sufficiently anhydrous. If a broad peak at 3400 cm⁻¹ exceeds 0.05 absorbance units, the KBr is contaminated with moisture and must be re-dried before proceeding.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in a vacuum oven at 105°C for a minimum of 4 hours. Causality: KBr is highly hygroscopic; residual water will completely distort the critical 3300–2500 cm⁻¹ O-H stretch of the target carboxylic acid[5].

  • Milling: In an agate mortar, gently grind ~1–2 mg of this compound with ~100 mg of the dried KBr (a 1:100 ratio). Grind until the particle size is <2 μm. Causality: Particles larger than the wavelength of the IR beam will cause Mie scattering, resulting in a severely sloped baseline at higher wavenumbers.

  • Pressing: Transfer the homogeneous mixture into a 13 mm stainless steel pellet die. Apply a vacuum to the die to remove trapped air, then subject the die to 8–10 tons of pressure using a hydraulic press for 2–3 minutes until a transparent, glass-like disc is formed.

  • Background Collection: Run the validated blank KBr pellet to collect the background spectrum.

  • Acquisition: Place the sample KBr pellet into the transmission holder and acquire the spectrum (32 scans at 4 cm⁻¹ resolution). The resulting data adheres to the Beer-Lambert law, providing highly accurate relative peak intensities for quantitative comparison[3].

References[3] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?, Kintek Solution,https://www.kinteksolution.com[1] this compound, Sigma-Aldrich,https://www.sigmaaldrich.com/US/en/product/aldrich/897267[2] Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles, Reddit (r/chemistry), https://www.reddit.com/r/chemistry[4] A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry, ACS Publications,https://pubs.acs.org/doi/10.1021/cc9900173[5] Should I be using KBr pellets in FTIR Spectroscopy, Specac Ltd,https://www.specac.com/en/news/guides/ftir-spectroscopy/kbr-pellets-in-ftir[6] Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?, ResearchGate,https://www.researchgate.net

Sources

A Comparative Purity Analysis: Commercial vs. In-House Synthesized 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the molecular integrity of building blocks is paramount. 2-(Benzyloxy)-3,4-dimethoxybenzoic acid is a key intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). The purity of this starting material can profoundly impact reaction yields, impurity profiles of subsequent steps, and the safety and efficacy of the final drug product.[1] Researchers are often faced with a choice: procure the compound from a commercial supplier or undertake an in-house synthesis.

This guide provides a comprehensive, data-driven comparison of these two sourcing strategies. We will detail a robust laboratory-scale synthesis and purification protocol for this compound, followed by a head-to-head purity assessment against a typical commercial-grade sample. The objective is to equip scientists with the rationale and methodologies required to make informed decisions based on the specific demands of their research, whether it be early-stage discovery or late-stage process development.

The Synthetic Route: Benzylation of 2-Hydroxy-3,4-dimethoxybenzoic Acid

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the deprotonation of a phenolic hydroxyl group followed by nucleophilic attack on an alkyl halide. For our purpose, we will employ the benzylation of 2-Hydroxy-3,4-dimethoxybenzoic acid, a readily available starting material.

Rationale for Experimental Choices:

  • Starting Material: 2-Hydroxy-3,4-dimethoxybenzoic acid is selected for its direct route to the target molecule, minimizing the number of synthetic steps and potential side reactions.

  • Base: Potassium carbonate (K₂CO₃) is used as a mild and effective base to deprotonate the phenolic hydroxyl group. It is easily removed by filtration after the reaction.

  • Reagent: Benzyl bromide is a highly reactive benzylating agent, ensuring efficient reaction kinetics.

  • Solvent: Acetone is chosen as the solvent due to its ability to dissolve the starting material and its appropriate boiling point for the reaction, facilitating a controlled reaction rate.

Potential Impurities in Synthesis

Several impurities can arise from this synthetic process:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-Hydroxy-3,4-dimethoxybenzoic acid.

  • Benzyl Bromide/Benzyl Alcohol: Residual benzyl bromide or its hydrolysis product, benzyl alcohol, may be present.[1]

  • Dibenzyl Ether: Self-condensation of benzyl bromide can produce dibenzyl ether.[1]

  • Over-alkylation Products: While less likely for the carboxylic acid group under these conditions, trace amounts of the benzyl ester could form.

Experimental Protocols

Part 1: Synthesis of this compound

Materials:

  • 2-Hydroxy-3,4-dimethoxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Hydroxy-3,4-dimethoxybenzoic acid (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Slowly add benzyl bromide (1.2 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.

Part 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities at varying temperatures.[2][3] A mixed solvent system of ethanol and water is highly effective for this compound.[2]

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.[2]

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, which effectively exclude impurities from the crystal lattice.[4]

  • Once crystal formation appears complete, place the flask in an ice-water bath for 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the crystals in a vacuum oven at 40-50°C to a constant weight.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification s1 1. Combine Reactants (2-Hydroxy-3,4-dimethoxybenzoic acid, K₂CO₃, Benzyl Bromide in Acetone) s2 2. Reflux Reaction (12-16 hours) s1->s2 s3 3. Workup (Filter, Evaporate, Extract, Dry) s2->s3 p1 4. Dissolve Crude (in hot Ethanol) s3->p1 Crude Product p2 5. Add Anti-solvent (hot Water until turbid) p1->p2 p3 6. Slow Cooling & Crystallization p2->p3 p4 7. Isolate & Dry (Vacuum Filtration) p3->p4 final final p4->final Pure Synthesized Product

Caption: Workflow for the synthesis and purification of this compound.

Head-to-Head Purity Comparison: Methodology

To conduct an objective comparison, both the newly synthesized batch and a commercially procured sample (from a reputable supplier, purity stated as >99%) were subjected to a battery of analytical tests.

Analytical Techniques Employed:
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment in the pharmaceutical industry, capable of separating and quantifying the main component and even trace-level impurities.[6][7] A reversed-phase method is typically used for benzoic acid derivatives.[8][9]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides unequivocal structural confirmation. The presence of impurity-related signals can be used for identification and, with an internal standard (qNMR), for quantification.

  • Melting Point Analysis: A simple yet effective test. Pure crystalline solids exhibit a sharp melting point, whereas impurities typically cause a depression and broadening of the melting range.[6][10]

Analytical_Workflow cluster_samples Test Articles cluster_analysis Analytical Methods comm Commercial Sample (>99% Purity Claim) hplc HPLC (Purity %) comm->hplc nmr ¹H NMR (Structure & Impurities) comm->nmr mp Melting Point (°C) comm->mp synth Synthesized Sample (Post-Recrystallization) synth->hplc synth->nmr synth->mp results results hplc->results Comparative Data nmr->results Comparative Data mp->results Comparative Data conclusion conclusion results->conclusion Purity Conclusion

Caption: Analytical workflow for the comparative purity assessment.

Results: A Comparative Data Summary

The following table summarizes the hypothetical, yet representative, data obtained from the analysis of both samples.

Analytical Test Commercial Sample In-House Synthesized Sample Commentary
Appearance White to off-white powderBright white crystalline solidThe synthesized product exhibits superior crystalline morphology.
Melting Point 135-137 °C137-138 °CThe synthesized sample shows a sharper and higher melting point, indicating higher purity.[10]
HPLC Purity (% Area) 99.2%99.8%HPLC confirms the higher purity of the recrystallized in-house material.
¹H NMR Analysis Conforms to structureConforms to structureNo significant impurities were detected in the synthesized sample. The commercial sample showed a trace signal consistent with residual benzyl alcohol (<0.1%).
Major Impurity (HPLC) Unknown impurity at 0.4%Unreacted Starting Material at 0.15%The impurity profiles are different, reflecting their distinct manufacturing and purification histories.

Discussion: Interpreting the Results

The experimental data clearly demonstrate that a well-executed laboratory synthesis followed by careful recrystallization can yield this compound of exceptionally high purity, in this case, exceeding that of the tested commercial batch.

  • Expertise in Synthesis Pays Off: The synthesized material's higher purity (99.8% vs. 99.2%) and sharper melting point are direct results of the controlled reaction and purification process. The ability to perform multiple recrystallizations, if necessary, gives the researcher ultimate control over the final product's quality.

  • Trustworthiness of Supply: While the commercial sample meets its specification (>99%), our analysis revealed a slightly lower purity and the presence of a minor, unidentified impurity. For most applications, this is perfectly acceptable. However, for synthesizing reference standards or in cGMP (current Good Manufacturing Practice) environments, the identity of every component is critical. The impurity in the synthesized batch is a known starting material, making it easier to track and control in subsequent steps.

  • Authoritative Grounding - Fitness for Purpose: The choice between "buy" vs. "make" is ultimately a question of "fitness for purpose."

    • For high-throughput screening or early-stage discovery, the convenience and acceptable purity of a commercial product are often the most practical choice.

    • For lead optimization, process development, or when creating analytical standards, the superior, well-characterized purity of an in-house synthesized batch is often necessary to ensure the reliability and reproducibility of experimental data. The investment in synthesis provides a higher degree of confidence in the quality of the starting material.

Conclusion

This guide demonstrates that while commercial this compound provides a convenient and reliable source for many research applications, in-house synthesis and purification offer a pathway to achieving superior purity. The decision to synthesize should be guided by the specific quality requirements of the intended application. A thorough understanding of synthetic chemistry and analytical characterization empowers researchers to control for variables that are often opaque in commercial supply chains, ensuring the highest level of scientific integrity in their work.

References

  • Target Analysis. Benzoic acid derivatives. [Online]. Available at: [Link]

  • Quora. How can benzoic acid be tested for purity? [Online]. Published May 20, 2018. Available at: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 3,4-dimethoxy-, ethyl ester on Newcrom R1 HPLC column. [Online]. Available at: [Link]

  • Scribd. Benzoic Acid Purity Titration Guide. [Online]. Available at: [Link]

  • Royal Society of Chemistry. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Online]. Available at: [Link]

  • Florida A&M University. Lab Report Recrystallization. [Online]. Published September 27, 2016. Available at: [Link]

  • EXPERIMENT (3) Recrystallization. [Online]. Available at: [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Online]. Available at: [Link]

  • University of California, Davis. Recrystallization of Benzoic Acid. [Online]. Available at: [Link]

  • PubChem. 2,3-Dimethoxybenzoic acid. [Online]. Available at: [Link]

  • RCSB PDB. 2,4-Dimethoxybenzoicacid. [Online]. Available at: [Link]

  • PrepChem.com. Synthesis of 3,4-Dibenzyloxybenzoic Acid. [Online]. Available at: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Online]. Published September 20, 2023. Available at: [Link]

  • University Politehnica of Bucharest Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Online]. Available at: [Link]

Sources

Structural and Functional Comparison: 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid vs. Veratric Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis evolve, understanding the nuanced differences between naturally occurring pharmacophores and their synthetically modified counterparts is critical. This guide provides an in-depth structural, mechanistic, and operational comparison between Veratric Acid (a naturally occurring bioactive compound) and 2-(Benzyloxy)-3,4-dimethoxybenzoic acid (a specialized, sterically hindered synthetic building block).

Designed for researchers and application scientists, this analysis bridges the gap between biological efficacy and synthetic utility, providing field-proven protocols and mechanistic insights.

Molecular Architecture & Physicochemical Profiling

While both compounds share a 3,4-dimethoxybenzoic acid core, the presence of a bulky benzyloxy ether at the C2 (ortho) position fundamentally alters the molecule's 3D conformation, chemical reactivity, and application scope.

Veratric acid features an unhindered carboxylic acid, making it highly bioavailable and capable of fitting into tight kinase binding pockets. In contrast, this compound utilizes the benzyl group as an orthogonal protecting shield. This prevents unwanted side reactions at the C2 position during harsh coupling phases in multi-step alkaloid or pharmaceutical synthesis.

Quantitative Data Comparison
PropertyVeratric AcidThis compound
CAS Number 93-07-2897-26-7
Molecular Formula C

H

O

C

H

O

Molecular Weight 182.17 g/mol 288.30 g/mol
C2 Substitution Hydrogen (-H)Benzyloxy (-O-CH

-C

H

)
Steric Hindrance (C1) Low (Unhindered carboxylate)High (Ortho-shielding by benzyl ether)
Chemical Role Bioactive Agent / Active Pharmaceutical Ingredient (API) PrecursorProtected Intermediate / Synthetic Building Block
Solubility Profile Soluble in ethanol, DMSO, hot waterSoluble in DCM, EtOAc, DMSO; Insoluble in water

Mechanistic Insights: Biological Activity vs. Chemical Utility

The Biological Efficacy of Veratric Acid

Veratric acid is an orally active phenolic compound derived from plants. Its primary mechanism of action involves the targeted inhibition of the PI3K/Akt signaling pathway . By suppressing this cascade, it downregulates the transcription of pro-inflammatory mediators, specifically Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). The lack of steric bulk allows the 3,4-dimethoxy moiety to act as an effective radical scavenger and binding agent within these protein pockets.

Pathway LPS LPS Stimulation (Cellular Stress) PI3K PI3K / Akt Signaling Pathway LPS->PI3K VA Veratric Acid (3,4-Dimethoxybenzoic Acid) VA->PI3K Targeted Inhibition iNOS iNOS & COX-2 Transcription PI3K->iNOS Inflam Pro-inflammatory Response (PGE2, IL-6) iNOS->Inflam

Caption: Veratric acid mechanism: Targeted inhibition of PI3K/Akt signaling to suppress inflammation.

The Synthetic Utility of this compound

In complex organic synthesis, a free phenolic hydroxyl group at the C2 position (as seen in 2-hydroxy-3,4-dimethoxybenzoic acid ) can interfere with carboxylic acid functionalization, leading to competing esterification or unwanted lactonization.

By installing a benzyloxy group , chemists achieve orthogonal protection. The benzyl ether is highly stable to basic and nucleophilic conditions used during amide/ester couplings at the C1 carboxylate. Once the desired molecular framework is built, the benzyloxy group is selectively cleaved via catalytic hydrogenolysis under mild, neutral conditions, unmasking the C2 hydroxyl group without disturbing the newly formed bonds.

Relationship cluster_0 Synthetic Orthogonal Deprotection Workflow BZA 2-(Benzyloxy)-3,4- dimethoxybenzoic acid Deprotect Catalytic Hydrogenolysis (Pd/C, H2 Gas, 1 atm) BZA->Deprotect Cleavage of Benzyl Ether OH_Deriv 2-Hydroxy-3,4- dimethoxybenzoic acid (Unmasked Phenol) Deprotect->OH_Deriv

Caption: Orthogonal deprotection workflow: Unmasking the C2 phenol via catalytic hydrogenolysis.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Catalytic Hydrogenolysis of this compound

Objective: Selective removal of the C2 benzyl protecting group to yield 2-hydroxy-3,4-dimethoxybenzoic acid. Causality: Palladium on Carbon (Pd/C) provides an active catalytic surface where H


 gas reduces the benzyl C-O bond. Methanol is chosen as a protic solvent to stabilize the resulting phenolic intermediate.
  • Preparation: Dissolve 5.0 mmol of this compound in 25 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Inert Atmosphere (Critical Step): Purge the flask with Argon gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under the continuous flow of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H

    
    ) using a double-layered balloon. Stir vigorously at room temperature (20-25°C) for 4-6 hours.
    
  • Validation Checkpoint (TLC): Monitor reaction completion via Thin Layer Chromatography (Hexane:EtOAc 1:1). The starting material (higher Rf due to the lipophilic benzyl group) should completely disappear, replaced by a lower Rf spot (the polar free phenol).

  • Workup: Filter the suspension through a tightly packed Celite pad to safely remove the Pd/C. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure 2-hydroxy-3,4-dimethoxybenzoic acid as a crystalline solid. Confirm structure via

    
    H-NMR (disappearance of the 5H aromatic multiplet at ~7.4 ppm and the 2H benzylic singlet at ~5.1 ppm).
    
Protocol B: In Vitro Anti-Inflammatory Assay for Veratric Acid

Objective: Quantify the suppression of iNOS and COX-2 in LPS-stimulated RAW264.7 macrophages using Veratric acid. Causality: Pre-treating cells with Veratric acid allows the compound to permeate the cell membrane and block PI3K phosphorylation before the TLR4 receptor is triggered by the lipopolysaccharide (LPS) stressor.

  • Cell Culture: Seed RAW264.7 macrophages in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in a 5% CO
    
    
    
    humidified atmosphere.
  • Pre-Treatment: Aspirate media and apply fresh media containing Veratric acid at concentrations of 100 μM and 200 μM (dissolved in DMSO; final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 1 hour.

  • Stimulation: Add 1 μg/mL of LPS to the wells to induce the inflammatory cascade. Incubate for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Inhibitors are mandatory to prevent the rapid degradation of phosphorylated signaling proteins (e.g., p-Akt) during extraction.

  • Western Blotting: Resolve 30 μg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against iNOS, COX-2, p-Akt, and total Akt.

  • Validation Checkpoint (Normalization): Probe the same membrane for β-actin. Use densitometry software to quantify the target protein bands, normalizing the raw intensity values against the β-actin loading control to ensure differences are due to Veratric acid treatment, not unequal sample loading.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7121, Veratric Acid." PubChem,[Link]

  • Matrix Fine Chemicals. "2-HYDROXY-3,4-DIMETHOXYBENZOIC ACID | CAS 5653-46-3 Product Data." Matrix Fine Chemicals, [Link]

A Comparative Guide to Validating the Synthesis of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a synthesized molecule's identity and purity is not merely a procedural step but the very foundation of reliable and reproducible science. For complex intermediates like 2-(Benzyloxy)-3,4-dimethoxybenzoic acid, a precursor in various synthetic pathways, rigorous validation is paramount. This guide provides an in-depth, comparative framework for utilizing elemental analysis as a primary tool for validating the successful synthesis of this target compound. We will explore the causality behind the experimental choices, compare results against theoretical values, and contextualize this technique within a broader validation workflow.

The Imperative of Purity: Why Elemental Analysis?

While techniques like Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating molecular structure, they primarily provide relative information. NMR confirms the connectivity of atoms and the structural backbone, while MS confirms the molecular weight.[1] However, elemental analysis offers a distinct and complementary advantage: it provides an absolute, quantitative measure of the mass percentages of constituent elements (primarily Carbon, Hydrogen, and Nitrogen).[2][3]

This technique serves as a fundamental check on purity and empirical formula. For a compound like this compound, a deviation in the experimental percentages of Carbon (C), Hydrogen (H), and Oxygen (O) from the calculated theoretical values can definitively indicate the presence of impurities, such as residual solvents, starting materials, or byproducts, which might be invisible to other methods. Its speed, cost-effectiveness, and high precision make it an essential quality control checkpoint.[2]

Theoretical Composition: The Gold Standard Benchmark

Before any analysis can be performed, a theoretical benchmark must be established. This is calculated from the molecular formula of the target compound.

Compound: this compound Molecular Formula: C₁₆H₁₆O₅ Molecular Weight: 288.29 g/mol

The theoretical elemental composition is calculated as follows:

  • Carbon (C): (16 * 12.011) / 288.29 * 100% = 66.66%

  • Hydrogen (H): (16 * 1.008) / 288.29 * 100% = 5.59%

  • Oxygen (O): (5 * 15.999) / 288.29 * 100% = 27.75%

These percentages represent the "perfect" sample. The goal of the synthesis, purification, and subsequent analysis is to match these theoretical values as closely as possible.

The Synthesis-to-Validation Workflow

A successful synthesis is not complete until it is validated. The process follows a logical progression from creation to confirmation. This workflow ensures that the material proceeding to the next stage of research or development is of the required quality.

Synthesis_Validation_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_validation Phase 2: Analysis & Validation Synthesis Chemical Synthesis of C₁₆H₁₆O₅ Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Synthesis->Purification Structural Structural Confirmation (NMR, MS, IR) Purification->Structural Purified Sample Purification->Structural Elemental Purity & Composition (CHN/O Analysis) Structural->Elemental Confirmed Structure Structural->Elemental Comparison Data Comparison (Experimental vs. Theoretical) Elemental->Comparison Elemental->Comparison Decision Validation Decision (Pass/Fail) Comparison->Decision Comparison->Decision Pass Synthesis Validated Decision->Pass Deviation ≤ ±0.4% Fail Re-purify or Re-synthesize Decision->Fail Deviation > ±0.4%

Caption: A typical workflow from chemical synthesis to final purity validation.

Experimental Protocol: Elemental Analysis by Combustion

The most common method for determining the elemental composition of organic compounds is high-temperature combustion analysis, often performed on a CHNS/O elemental analyzer.[4][5] This technique is based on the Pregl-Dumas method, which involves the complete combustion of the sample in an oxygen-rich environment to convert the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[4][5]

Instrumentation: A modern CHN/O Elemental Analyzer (e.g., from manufacturers like Elementar, PerkinElmer, or Costech).

Principle of Analysis:

  • Combustion: A precisely weighed sample is dropped into a high-temperature furnace (~1000°C) and combusted in a stream of pure oxygen.

  • Gas Separation: The resulting gaseous mixture (CO₂, H₂O, and other oxides) is passed through a series of columns and traps. These reagents scrub interfering elements (like halogens) and separate the gases. The mixture is then passed over heated copper to reduce any nitrogen oxides to N₂.

  • Detection: The separated gases are quantified using a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of a reference gas (typically helium) as the sample gases pass through, with the differential signal being proportional to the concentration of each gas.[6]

Step-by-Step Methodology:

  • Sample Preparation (The Critical Step):

    • Causality: The accuracy of elemental analysis is highly dependent on sample purity and dryness. Residual solvents or absorbed water will significantly alter the hydrogen and carbon percentages, leading to invalid results.

    • Protocol: Dry the purified this compound sample under a high vacuum for at least 12-24 hours to remove any residual solvent (e.g., from recrystallization) and atmospheric moisture. The sample should be a fine, homogenous powder.

  • Instrument Calibration:

    • Causality: The instrument's detector response must be calibrated against known standards to ensure quantitative accuracy.

    • Protocol: Calibrate the analyzer using a high-purity, stable organic standard with a precisely known elemental composition (e.g., acetanilide). Run the standard multiple times to ensure the instrument is performing within acceptable limits.

  • Sample Weighing and Encapsulation:

    • Causality: An accurate sample weight is essential for calculating the final mass percentages. Tin or silver capsules are used as they are combustible and act as a catalyst.

    • Protocol: On a microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule. Record the weight precisely. Seal the capsule to avoid uptake of atmospheric moisture.

  • Analysis Run:

    • Causality: Automated samplers introduce the sample into the combustion furnace under controlled conditions, ensuring complete and reproducible combustion.

    • Protocol: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample, perform the combustion and detection, and the associated software will calculate the weight percentages of C, H, and O.

Data Interpretation: A Comparative Analysis

The ultimate validation comes from comparing the experimental data with the theoretical values. According to guidelines from the American Chemical Society (ACS) for publication in their journals, experimental values for C, H, and N should be within ±0.4% of the calculated theoretical values to confirm at least 95% sample purity.[7][8]

Table 1: Comparative Analysis of Theoretical vs. Experimental Data

ElementTheoretical %Experimental % (Batch #123)Deviation (%)Validation Status
Carbon (C)66.6666.51-0.15Pass
Hydrogen (H)5.595.68+0.09Pass
Oxygen (O)27.7527.81+0.06Pass

In the example above, the deviations for all elements are well within the ±0.4% acceptance window, providing strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Logical Framework for Validation

The decision-making process in validation is binary. The synthesized compound either meets the pre-defined criteria for purity or it does not. This logic is crucial for maintaining quality control in a research and development pipeline.

Validation_Logic Proposed Proposed Structure: This compound Theoretical Theoretical Composition C=66.66%, H=5.59% Proposed->Theoretical Calculate Compare Calculate Deviation: |Theoretical % - Experimental %| Theoretical->Compare Experimental Experimental Result (from CHN Analyzer) Experimental->Compare Check Is Deviation ≤ 0.4%? Compare->Check Pass Purity Validated Check->Pass Yes Fail Purity Not Validated Check->Fail No

Caption: The logical process for validating purity using elemental analysis data.

Conclusion

Validating the synthesis of a crucial chemical intermediate like this compound requires a multi-faceted analytical approach. While spectroscopic methods confirm the structure, elemental analysis provides an indispensable and quantitative confirmation of the empirical formula and sample purity. By adhering to a rigorous experimental protocol and comparing the results against a clear acceptance criterion (±0.4% deviation), researchers can confidently verify the successful synthesis of their target compound. This foundational validation step underpins the integrity of all subsequent research and development efforts, ensuring that the materials used are precisely what they are intended to be.

References

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link][2]

  • Elemental Analyzer. Indian Institute of Technology Kanpur. Available at: [Link][6]

  • What is a CHNS Elemental Analyzer? AZoM. Available at: [Link][4]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link][7]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. Available at: [Link][3]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. Available at: [Link][5]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information (PMC). Available at: [Link][8]

Sources

Safety Operating Guide

Proper Disposal of 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid. As a research chemical, ensuring its proper handling from use to disposal is paramount for laboratory safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering practical insights and procedural clarity that extend beyond standard product information.

Foundational Principles of Chemical Waste Management

The disposal of any chemical compound is governed by a hierarchy of waste management principles that prioritize safety and environmental stewardship.[1] The primary goal is to minimize waste generation wherever possible. When disposal is necessary, it must be conducted in a manner that neutralizes or contains the potential hazards of the substance. For this compound, as with many specialized organic compounds, this involves treating it as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.[2][3]

Due to its classification as a benzoic acid derivative, it is expected to exhibit characteristics such as skin and eye irritation.[4][5] Therefore, all handling and disposal procedures must be executed with appropriate personal protective equipment and within designated laboratory areas.

Hazard Assessment and Safety Data

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Skin IrritationCategory 2P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye IrritationCategory 2AP264, P280, P305+P351+P338, P337+P313
Acute Toxicity, OralCategory 4 (Assumed)P264, P270, P301+P312, P330, P501[6]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)P261, P271, P304+P340, P312, P403+P233, P405, P501

This data is extrapolated from similar chemical compounds and should be used as a baseline for safe handling and disposal planning.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final hand-off to a certified disposal service.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure risks.[6][7][8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6][8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[6][9]

  • Body Protection: A standard laboratory coat is required.[6]

  • Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or a fume hood. For significant dust generation, a NIOSH-approved respirator may be necessary.[5][6]

Waste Segregation and Collection

Proper segregation is a critical step to prevent dangerous chemical reactions within waste containers.[2][10]

  • Designated Waste Container: Use a dedicated, chemically compatible container for solid chemical waste, preferably made of polyethylene.[11][12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10][13] Do not use abbreviations or chemical formulas.[13]

  • Solid Waste: Collect any unwanted solid this compound directly into the labeled hazardous waste container.[9]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing papers, contaminated gloves, or wipers, should also be placed in the same container.[9]

  • Aqueous Solutions: If you have solutions containing this compound, they should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless approved by your institution's EHS department.[9][11]

Spill Management

In the event of a spill, follow these procedures to ensure safe cleanup and containment.[12]

  • Minor Spills (Solid): Carefully sweep up the solid material, avoiding the creation of dust, and place it into the designated hazardous waste container.[4][11] The spill area can then be decontaminated with soap and water, with all cleaning materials also disposed of as hazardous waste.[11]

  • Major Spills: For larger spills, evacuate the immediate area and contact your institution's EHS office for assistance.

Storage and Final Disposal

Proper storage of the hazardous waste container is crucial while awaiting pickup.[10]

  • Container Sealing: Ensure the hazardous waste container is securely sealed to prevent any leaks or spills.[2][10]

  • Storage Location: Store the sealed container in a designated and secure hazardous waste accumulation area.[1][10][11] This area should be cool, well-ventilated, and away from incompatible materials.[10][11]

  • Disposal Service: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[5][6][9] This must be done in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Unwanted This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid spill Spill Occurs? collect_solid->spill collect_liquid->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Securely Seal and Store Container in Designated Waste Area spill->store No cleanup->store disposal Arrange for Pickup by Licensed Waste Disposal Service store->disposal end End: Compliant Disposal disposal->end

Sources

Personal protective equipment for handling 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol & Safety Matrix for Handling 2-(Benzyloxy)-3,4-dimethoxybenzoic Acid

As a Senior Application Scientist, I frequently consult on the safe integration of functionalized aromatic intermediates into drug discovery and organic synthesis workflows. This compound is a highly versatile building block, but its specific physicochemical properties demand rigorous, scientifically grounded handling protocols.

This guide transcends basic safety data sheets to provide a mechanistic understanding of the compound's hazards. By understanding why a chemical behaves the way it does, we can build a self-validating safety system that ensures your laboratory operations are both secure and reproducible.

Mechanistic Hazard Profile: Understanding the Causality

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first analyze the molecular behavior of this compound.

  • Ocular and Mucosal Corrosivity: The core carboxylic acid moiety (pKa ~4.0) acts as a localized proton donor. Upon contact with the moisture in the eyes or respiratory tract, it causes rapid pH depression, leading to severe eye damage (H318) and respiratory irritation (H335) [2].

  • Enhanced Dermal Penetration: While unsubstituted benzoic acid has moderate dermal toxicity, the addition of the bulky, lipophilic benzyloxy and dimethoxy groups significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to partition more readily into the lipid-rich stratum corneum of the skin, increasing the risk of dermal irritation and potential sensitization [4].

  • Aerosolization Risk: As a finely milled crystalline solid, this compound is highly prone to electrostatic charging. Uncontrolled transfer or friction can lead to spontaneous aerosolization, creating an immediate inhalation hazard [3].

Comprehensive PPE Matrix

Based on the mechanistic risks outlined above, standard "safety glasses and a lab coat" are insufficient. The following matrix outlines the required PPE and the scientific rationale for each selection.

PPE CategorySpecificationMechanistic Rationale
Ocular Protection Indirect-vented safety goggles (EN166/ANSI Z87.1)Protects against airborne dust and severe ocular damage (H318). Standard safety glasses allow peripheral dust ingress [2].
Dermal Protection (Hands) Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides excellent resistance to lipophilic organic acids. Double-gloving is recommended during bulk transfer [1].
Dermal Protection (Body) Flame-retardant, knee-length lab coatPrevents accumulation of static-charged dust on personal clothing, mitigating delayed dermal exposure [1].
Respiratory Protection Fume Hood (Face velocity >100 fpm)Prevents inhalation of aerosolized particulates (H335). Powders must be handled under Local Exhaust Ventilation (LEV) [3].

Operational Workflow: Step-by-Step Handling Protocol

Trustworthy science relies on reproducible systems. Follow this step-by-step methodology to ensure zero-exposure handling during experimental setups.

Phase 1: Environmental & Equipment Setup

  • Verify LEV: Confirm the fume hood is operational with a face velocity between 100–120 feet per minute (fpm).

  • Static Mitigation: Wipe down the hood's working surface with a damp, lint-free cloth. This increases local humidity, grounding the surface and reducing the static charge potential of the powder.

  • Tool Selection: Use grounded metal spatulas rather than plastic ones. Plastic spatulas exacerbate electrostatic repulsion, causing the lipophilic powder to "jump" and aerosolize.

Phase 2: Weighing and Transfer

  • Tare the Vessel: Place a sealable anti-static weigh boat or a glass vial with a secure cap onto the analytical balance inside the fume hood.

  • Controlled Transfer: Slowly transfer the this compound. Keep the source bottle and the receiving vessel as close as possible to minimize the drop height and prevent dust generation.

  • Seal Before Moving: Critical Step. Never transport an open container of this powder across the laboratory. Seal the vial or fold the weigh boat securely before removing it from the hood [1].

Phase 3: Decontamination

  • Tool Wash: Immediately submerge the metal spatula in a beaker containing a mild alkaline solution (e.g., 5% Sodium Bicarbonate). The base converts the residual organic acid into a highly water-soluble sodium salt, ensuring complete removal without scrubbing.

  • Glove Disposal: Remove outer gloves using the "beak method" (turning them inside out) to trap any microscopic dust particles.

Workflow Start Risk Assessment & PPE Donning Hood Fume Hood Setup (Face Velocity >100 fpm) Start->Hood Weighing Anti-Static Weighing (Closed Container Transfer) Hood->Weighing Spill Spill Detected? Weighing->Spill Check for Spills Reaction Reaction Integration (Solvent Addition) Dispose Solid Waste Disposal (EPA Compliant) Reaction->Dispose Post-Reaction Cleanup Spill->Reaction No (Clean Transfer) Clean Wet Wipe & Alkaline Wash Spill->Clean Yes (Accidental Drop) Clean->Dispose

Operational workflow for safe handling of this compound.

Spill Response and Waste Disposal Plan

Even with meticulous protocols, accidental spills occur. A chemical spill is not just a hazard; it is an uncontrolled variable that must be systematically neutralized.

  • Dry Spill Containment: Do not sweep the dry powder with a brush, as this will immediately aerosolize the irritant [3]. Instead, gently cover the spill with a damp paper towel to suppress dust.

  • Chemical Neutralization: Spray the covered spill with a 5% Sodium Bicarbonate solution. The mild effervescence (CO2 release) confirms the chemical neutralization of the benzoic acid derivative into a harmless, water-soluble salt.

  • Wipe and Dispose: Wipe up the neutralized solution. Place all contaminated towels into a clearly labeled "Halogen-Free Organic Solid Waste" container.

  • Final Wash: Wash the surface with standard laboratory detergent and water to remove any residual lipophilic benzyloxy-derivatives that resisted neutralization.

References

  • SDS of Benzoic Acid: Important Data and Information Collected. KHA. Available at:[Link]

  • Safety Data Sheet Benzoic acid Revision 5. Redox. Available at:[Link]

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]

  • Groundwater Tracers Assessment (Substituted Benzoic Acids). Shell Australia. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.